molecular formula C11H12N2 B1372169 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1198098-45-1

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1372169
CAS No.: 1198098-45-1
M. Wt: 172.23 g/mol
InChI Key: RYTAAURJINNOQG-UHFFFAOYSA-N
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Description

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-prop-2-enyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-3-4-9-7-13-11-10(9)5-8(2)6-12-11/h3,5-7H,1,4H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTAAURJINNOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CC=C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673633
Record name 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198098-45-1
Record name 5-Methyl-3-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

An In-depth Analysis for Chemical Synthesis and Drug Discovery Applications

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 1198098-45-1), a heterocyclic compound built upon the medicinally significant 7-azaindole scaffold.[1][2] Intended for researchers, medicinal chemists, and drug development scientists, this guide synthesizes foundational chemical principles with practical, field-proven insights. We will explore the strategic importance of the 7-azaindole core, delineate a plausible and robust synthetic route for the title compound, provide a detailed predictive analysis of its spectroscopic signature, and discuss its potential as a versatile building block in modern drug discovery programs. The protocols and analyses herein are grounded in authoritative literature to ensure scientific integrity and reproducibility.

The 7-Azaindole Scaffold: A Privileged Core in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a cornerstone of contemporary medicinal chemistry.[3] Its structure, being a bioisosteric analog of indole and purine, allows it to interact with a wide array of biological targets by mimicking the binding modes of endogenous ligands.[4][5] This unique characteristic has established the 7-azaindole moiety as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets.

Derivatives of 7-azaindole have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, which has led to the development of anticancer agents.[5][6][7] The scaffold is a key component in drugs targeting inflammatory diseases, viral infections, and central nervous system disorders.[5][8] For instance, 7-azaindole derivatives have been successfully developed as inhibitors for targets such as Janus kinase 1 (JAK1), FMS-like tyrosine kinase 3 (FLT3), and Fibroblast Growth Factor Receptor (FGFR), underscoring their vast therapeutic potential.[9][10][11] The pyridine ring within the scaffold often enhances metabolic stability and aqueous solubility, key pharmacokinetic properties in drug design.[12] The strategic placement of substituents, such as the allyl group at the C-3 position and the methyl group at C-5, allows for fine-tuning of steric and electronic properties to optimize target engagement and selectivity.

Physicochemical Properties & Structure

This compound is a solid at room temperature.[2] Its core structure consists of a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. The molecule is further functionalized with a methyl group on the pyridine ring and an allyl group on the pyrrole ring.

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number 1198098-45-1[1][2]
Molecular Formula C₁₁H₁₂N₂[1][2]
Molecular Weight 172.23 g/mol [1][2]
Appearance Solid[2]
SMILES Cc1cnc2[nH]cc(CC=C)c2c1[1][2]
InChI Key RYTAAURJINNOQG-UHFFFAOYSA-N[1][2]

Proposed Synthesis and Mechanistic Rationale

While a specific synthesis for this compound is not prominently documented, a highly plausible and efficient route can be designed based on established palladium-catalyzed C-H functionalization methodologies for indoles and azaindoles. The C-3 position of the unprotected 7-azaindole core is nucleophilic and can be selectively functionalized.[13][14] A particularly relevant precedent is the palladium-catalyzed C-3 allylation of indoles using allyl alcohols, promoted by a trialkylborane.[15]

This proposed protocol involves the direct C-3 allylation of the commercially available starting material, 5-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthetic_Pathway start 5-Methyl-1H-pyrrolo[2,3-b]pyridine step1 Palladium-Catalyzed C-3 Allylation start->step1 reagents Allyl Alcohol (3 equiv.) reagents->step1 catalyst Pd₂(dba)₃ (2.5 mol%) Ligand (e.g., PPh₃) (10 mol%) 9-BBN-Hexane (1.1 equiv.) catalyst->step1 solvent Solvent (e.g., CH₂Cl₂) Inert Atmosphere (Ar/N₂) Room Temperature solvent->step1 product This compound step1->product

Caption: Proposed synthetic workflow for C-3 allylation of 5-methyl-7-azaindole.

Detailed Experimental Protocol (Proposed)
  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., PPh₃, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Solvent and Borane: Add anhydrous, degassed solvent (e.g., Dichloromethane). Stir the mixture for 5 minutes, then add the trialkylborane promoter (e.g., 9-hexyl-9-borabicyclo[3.3.1]nonane, 1.1 equiv.) dropwise.

    • Causality: The trialkylborane is crucial. It is believed to activate the allyl alcohol by coordinating to the hydroxyl group, facilitating the formation of the electrophilic π-allyl palladium intermediate.[15] It also transiently coordinates with the N-H of the azaindole, increasing the nucleophilicity of the C-3 position and directing the allylation to C-3 over N-1.[15]

  • Allyl Source: Add allyl alcohol (3.0 equiv.) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure product.

    • Self-Validation: The purity and identity of the final compound must be confirmed through the spectroscopic methods detailed in the following section. The expected molecular weight should be confirmed by high-resolution mass spectrometry (HRMS).

Comprehensive Spectroscopic Characterization (Predicted Profile)

¹H NMR Spectroscopy (Predicted)

(Predicted in CDCl₃, 400 MHz)

Proton(s)Predicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale / Notes
NH -110.0 - 11.5br s-The acidic pyrrole proton is typically deshielded and broad.[18]
H-2~7.15d~2.5Pyrrole ring proton, coupled to NH.
H-4~7.85s-Pyridine ring proton adjacent to the methyl-substituted carbon.
H-6~8.20s-Pyridine ring proton adjacent to the ring nitrogen.
Allyl =CH -5.90 - 6.10ddtJ ≈ 17.0, 10.0, 6.5Vinyl proton of the allyl group, complex splitting.
Allyl =CH5.05 - 5.20m-Terminal vinyl protons of the allyl group.
Allyl -CH ₂-~3.50dJ ≈ 6.5Methylene protons adjacent to the pyrrole ring.
-CH~2.45s-Methyl group protons on the pyridine ring.
¹³C NMR Spectroscopy (Predicted)

(Predicted in CDCl₃, 101 MHz)

Carbon(s)Predicted Shift (δ, ppm)Rationale / Notes
C-2~123.0Pyrrole ring CH.
C-3~112.0Allyl-substituted carbon, shielded.
C-3a~128.0Pyrrole-pyridine fusion carbon.
C-4~120.0Pyridine ring CH.
C-5~145.0Methyl-substituted carbon.
C-6~148.0Pyridine ring CH adjacent to nitrogen.
C-7a~149.0Pyrrole-pyridine fusion carbon.
Allyl -C H₂-~30.0Methylene carbon.
Allyl =C H-~137.0Internal vinyl carbon.
Allyl =C H₂~116.0Terminal vinyl carbon.
-C H₃~21.0Methyl carbon.
Mass Spectrometry (EI-MS)

Under electron ionization, the molecule is expected to show a strong molecular ion peak (M⁺) at m/z = 172. Key fragmentation pathways would likely involve:

  • Loss of a methyl radical (-•CH₃): Resulting in a fragment at m/z = 157.

  • Loss of an allyl radical (-•C₃H₅): Leading to a fragment at m/z = 131.

  • Retro-Diels-Alder type fragmentation of the pyridine ring, a common pathway for pyridine-containing heterocycles.[19][20]

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ corresponding to the pyrrole N-H group.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the allyl and methyl groups.

  • C=C Stretch (Vinyl): A characteristic peak around 1640 cm⁻¹.

  • C=C and C=N Stretch (Aromatic): Multiple absorptions in the 1600-1450 cm⁻¹ region.

Applications in Drug Discovery and Chemical Biology

This compound is not merely an academic curiosity; it is a strategically designed building block for generating libraries of bioactive molecules. The functional handles—the allyl group and the reactive N-H proton—provide orthogonal points for diversification.

Applications cluster_0 Diversification Strategies cluster_1 Potential Therapeutic Targets core This compound allyl Allyl Group (C-3) (Heck, Metathesis, etc.) core->allyl Functional Handles nh Pyrrole N-H (N-1) (Alkylation, Arylation) core->nh Functional Handles library Compound Library Generation allyl->library nh->library kinases Kinase Inhibitors (FGFR, FLT3, JAK) library->kinases Screening pdes PDE Inhibitors library->pdes Screening other Novel Targets library->other Screening

Caption: Role of the title compound as a scaffold for library diversification.

  • Allyl Group Functionalization: The terminal double bond of the allyl group is a versatile functional handle. It can participate in a wide range of transformations, including:

    • Heck Coupling: To introduce aryl or vinyl substituents.

    • Cross-Metathesis: To elongate or modify the side chain.

    • Oxidation/Hydroxylation: To introduce polar functional groups (e.g., diols, epoxides) for improved solubility or new hydrogen bonding interactions.

    • Michael Addition: After isomerization to the conjugated alkene.

  • N-1 Position Derivatization: The pyrrole nitrogen can be selectively alkylated or arylated under appropriate basic conditions. This position is often critical for modulating cell permeability and can be used to introduce substituents that probe specific pockets within a protein's active site.[21]

Given the established activities of the 7-azaindole scaffold, libraries derived from this compound would be prime candidates for screening against protein kinase families, phosphodiesterases, and other enzyme classes implicated in oncology and inflammatory diseases.[9][10][22]

Handling, Storage, and Safety

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is classified as a combustible solid.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link][6][7]

  • Guillard, J., Decrop, M., Gallay, N., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link][4]

  • Thakur, A., & Mahajan, S. (2022). Azaindole Therapeutic Agents. Molecules, 27(15), 4998. [Link][5]

  • Mushtaq, N., Saify, Z. S., et al. (2013). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(1), 1-6. [Link][8]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific. [Link][1]

  • Kannaboina, P., Kumar, K. A., & Das, P. (2017). Site-Selective Intermolecular Oxidative C–3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 19(21), 5800-5803. [Link][13]

  • Mondal, S., Acharya, A., & Das, P. (2019). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 55(65), 9574-9577. [Link][23]

  • Mondal, S., et al. (2019). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Request PDF on ResearchGate. [Link][24]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link][16]

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. [Link][25]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link][21]

  • Supporting Information for: Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). ACS Publications. [Link][26]

  • Bakalova, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2012(5), 155-165. [Link]

  • Tissot-Croset, K., Polet, D., & Alexakis, A. (2004). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Angewandte Chemie International Edition, 43(18), 2426-2428. [Link][15]

  • ResearchGate. (n.d.). ¹H NMR spectra of compound 3a. [Link][18]

  • Patil, S. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545–1551. [Link][22]

  • Herbert, R., & Holliman, F. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 2517-2521. [Link][14]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(6), 726-736. [Link][9]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from PubChem. [Link][3]

  • Ma, C., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry, 102, 117621. [Link][10]

  • Mothe, T., et al. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure, 1311, 140319. [Link][27]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][17]

  • Lee, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(4), 2239–2257. [Link][11]

  • NIST. (n.d.). Pyridine Mass Spectrum. Retrieved from NIST WebBook. [Link][19]

  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233–239. [Link][28]

  • Singh, S., & Singh, P. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-67. [Link][12]

  • Aslam, S., et al. (2011). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 33(4), 534-537. [Link][20]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine 1H NMR. Retrieved from SpectraBase. [Link][29]

Sources

An In-Depth Technical Guide to the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Case Study of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold, a cornerstone in modern medicinal chemistry. We will use 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1198098-45-1) as a representative example to explore the synthesis, properties, and vast therapeutic potential of this privileged heterocyclic system. While detailed experimental data for this specific analogue is not extensively published, its structure allows for a thorough exploration of the synthetic and biological landscape of its class.

The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bicyclic heterocycle that is isosteric to indole. This subtle change—the replacement of a carbon atom at position 7 with nitrogen—profoundly influences the molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and unique hydrogen bonding capabilities.[1] These attributes have rendered the 7-azaindole scaffold a highly sought-after motif in the design of novel therapeutics targeting a wide array of biological targets.

Derivatives of this core are prevalent in numerous clinically approved drugs and investigational agents, demonstrating its versatility and significance in addressing human diseases.[1] The core's ability to act as a hinge-binder in kinase domains, for example, has been a particularly fruitful area of research.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1198098-45-1[4]
Molecular Formula C₁₁H₁₂N₂[1][4]
Molecular Weight 172.23 g/mol [1][4]
Appearance Solid (predicted)[4]
SMILES Cc1cnc2[nH]cc(CC=C)c2c1[1][4]
InChI Key RYTAAURJINNOQG-UHFFFAOYSA-N[1][4]

Synthetic Strategies for the 7-Azaindole Nucleus

The construction of the 7-azaindole ring system is a well-trodden path in synthetic organic chemistry, with several robust methods available. These often involve the annulation of a pyrrole ring onto a pre-existing pyridine or vice versa. Common strategies include modifications of the Fischer indole synthesis, the Madelung synthesis, and various palladium-catalyzed cross-coupling reactions.[5]

A plausible and efficient route to 3-substituted 7-azaindoles, such as our target molecule, often begins with a functionalized pyridine. The following protocol outlines a conceptual synthetic workflow.

Conceptual Synthetic Workflow

Synthetic_Workflow A Starting Material (e.g., Substituted Pyridine) B Introduction of Pyrrole Precursor A->B Step 1 C Cyclization to form 7-Azaindole Core B->C Step 2 D Functionalization at C3 (e.g., Allylation) C->D Step 3 E Final Product This compound D->E Step 4

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Synthesis of a 3-Substituted 5-Methyl-7-Azaindole

This protocol is a representative example based on established methodologies for synthesizing similar 7-azaindole derivatives.

Step 1: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine A common starting point is the appropriate aminopyridine. For our target, 2-amino-6-methylpyridine would be a logical precursor. The reaction with a suitable three-carbon synthon, followed by cyclization, would yield the 5-methyl-7-azaindole core. Palladium-catalyzed reactions are frequently employed for such transformations.[4]

Step 2: Protection of the Pyrrole Nitrogen To ensure regioselective functionalization at the C3 position, the pyrrole nitrogen is often protected. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or a silyl group like triisopropylsilyl (TIPS). This is a critical step to prevent N-alkylation in the subsequent step.

Step 3: C3-Allylation With the nitrogen protected, the C3 position of the 7-azaindole is activated for electrophilic substitution. The introduction of the allyl group can be achieved via several methods. A common approach is a Friedel-Crafts-type reaction using allyl bromide in the presence of a Lewis acid. Alternatively, metal-catalyzed cross-coupling reactions with an appropriate C3-functionalized azaindole (e.g., 3-bromo-7-azaindole) and an allylating agent can be employed.

Step 4: Deprotection The final step involves the removal of the nitrogen protecting group under conditions that do not affect the rest of the molecule. The choice of deprotection conditions is dictated by the protecting group used (e.g., fluoride for silyl groups, basic hydrolysis for sulfonyl groups).

Biological Significance and Therapeutic Applications

The 7-azaindole scaffold is a key component in a multitude of biologically active molecules, particularly as inhibitors of protein kinases. The nitrogen at position 7 can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for type I and type II kinase inhibitors.

Key Biological Targets:
  • Fibroblast Growth Factor Receptors (FGFRs): Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.[2][3][6] Dysregulation of FGFR signaling is implicated in various cancers, making these compounds promising candidates for oncology drug development.[2][3]

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a target for the treatment of neurodegenerative diseases like Alzheimer's. Pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against GSK-3β, potentially by reducing the hyperphosphorylation of tau protein.

  • Janus Kinase 1 (JAK1): Selective JAK1 inhibitors are sought after for the treatment of inflammatory and autoimmune diseases. The 7-azaindole scaffold has been successfully employed to develop potent and selective JAK1 inhibitors.[7]

  • Phosphodiesterase 4B (PDE4B): As inhibitors of PDE4B, 7-azaindole derivatives have shown potential in treating central nervous system disorders and inflammation by modulating intracellular levels of cyclic AMP (cAMP).

Illustrative Signaling Pathway: FGFR Inhibition

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Compound 3-Allyl-5-methyl-1H- pyrrolo[2,3-b]pyridine (Conceptual Inhibitor) Compound->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Conceptual inhibition of the FGFR signaling pathway by a 7-azaindole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate a novel 7-azaindole derivative as a potential kinase inhibitor, a robust in vitro assay is essential. The following is a representative protocol for determining the IC₅₀ value of a test compound against a target kinase, such as FGFR1.

Objective: To determine the concentration of the test compound (e.g., this compound) required to inhibit 50% of the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific substrate, and the recombinant kinase.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells containing the test compound.

  • ATP Addition: To start the enzymatic reaction, add ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This allows for sufficient substrate turnover without depleting the ATP.

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold remains a highly valuable and versatile core in contemporary drug discovery. Its unique electronic and structural properties have enabled the development of numerous potent and selective inhibitors for a range of therapeutic targets. While this compound itself is not extensively characterized in the literature, it serves as an excellent exemplar of the structural diversity that can be built around this privileged core. The continued exploration of novel derivatives of the 7-azaindole scaffold holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, neurodegenerative disorders, and inflammatory diseases.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022-03-01). Available from: [Link].

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available from: [Link].

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science. (2012-05-22). Available from: [Link].

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available from: [Link].

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link].

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (2021-06-09). Available from: [Link].

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. (2022-09-07). Available from: [Link].

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019-12-04). Available from: [Link].

  • This compound. Amerigo Scientific. Available from: [Link].

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. (2021-06-09). Available from: [Link].

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. Available from: [Link].

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available from: [Link].

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. (2021-01-28). Available from: [Link].

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed. (2016-05-23). Available from: [Link].

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link].

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. (2021-04-11). Available from: [Link].

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link].

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012-07-20). Available from: [Link].

  • All screening libraries. Asinex.com. Available from: [Link].

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. (2021-06-09). Available from: [Link].

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3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Therapeutic Potential

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, which acts as a bioisostere of indole, allows it to form key hydrogen bonding interactions with a multitude of biological targets, most notably the hinge region of protein kinases. This has led to its incorporation into numerous clinical candidates and approved drugs. Derivatives of this core are actively investigated as potent inhibitors of critical signaling proteins, including Fibroblast Growth Factor Receptor (FGFR)[1][2], Cyclin-Dependent Kinase 8 (CDK8)[3], and Phosphodiesterase 4B (PDE4B)[4].

This technical guide provides a comprehensive overview of a specific, functionalized derivative: This compound . We will delve into its fundamental physicochemical properties, propose a robust synthetic and purification workflow, outline a stringent analytical validation strategy, and discuss its therapeutic rationale within the context of contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular entity.

Part 1: Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a compound is the cornerstone of its development. This compound is a thoughtfully substituted 7-azaindole designed to explore specific chemical space. The C3-allyl group provides a versatile handle; it can probe hydrophobic pockets within a target protein or serve as a latent reactive moiety for covalent inhibitor design. The C5-methyl group can enhance binding affinity through favorable van der Waals interactions and modulate the molecule's metabolic profile.

A summary of its key identifiers and calculated properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂Amerigo Scientific[5]
Molecular Weight 172.23 g/mol Amerigo Scientific[5]
CAS Number 1198098-45-1Amerigo Scientific[5]
Canonical SMILES Cc1cnc2[nH]cc(CC=C)c2c1Amerigo Scientific[5]
InChI Key RYTAAURJINNOQG-UHFFFAOYSA-NAmerigo Scientific[5]
Parent Scaffold 1H-pyrrolo[2,3-b]pyridineNIST[6]

Part 2: Synthesis and Purification Workflow

The synthesis of substituted 7-azaindoles requires a strategic approach to control regioselectivity. The following section details a proposed, field-proven methodology for the reliable synthesis and purification of this compound, designed for reproducibility and scalability.

Retrosynthetic Analysis and Strategy

The most logical approach involves the late-stage introduction of the C3-allyl group onto a pre-existing 5-methyl-1H-pyrrolo[2,3-b]pyridine core. Direct C3-H activation/allylation can be challenging and often results in poor regioselectivity. A more robust strategy involves a C3-halogenation followed by a Suzuki or Stille cross-coupling reaction with an appropriate allyl-organometallic reagent. This ensures precise and high-yielding installation of the allyl group. Protection of the pyrrole N-H is critical to prevent N-allylation and other side reactions.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: N-H Protection cluster_1 Step 2: Regioselective C3-Iodination cluster_2 Step 3: Suzuki Cross-Coupling cluster_3 Step 4: Deprotection Start 5-Methyl-1H-pyrrolo[2,3-b]pyridine Protected 1-Tosyl-5-methyl-1H-pyrrolo[2,3-b]pyridine Start->Protected TsCl, NaH, THF Iodinated 3-Iodo-1-tosyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine Protected->Iodinated NIS, DMF Coupled 3-Allyl-1-tosyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine Iodinated->Coupled Allylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O Final This compound Coupled->Final NaOH, MeOH/H₂O

Caption: Proposed 4-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Protection of 5-methyl-1H-pyrrolo[2,3-b]pyridine

  • To a stirred solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosyl-protected intermediate.

Step 2: C3-Iodination

  • Dissolve the protected intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS, 1.2 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the C3-iodo intermediate.

Step 3: Suzuki Cross-Coupling

  • In a reaction vessel, combine the C3-iodo intermediate (1.0 eq), allylboronic acid pinacol ester (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq).

  • Degas the vessel and backfill with argon or nitrogen.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Deprotection and Purification

  • Dissolve the crude coupled product in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 5.0 eq) and heat the mixture to 60 °C for 2-4 hours.

  • Neutralize the mixture with 1N HCl and extract with dichloromethane.

  • Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the final product, This compound .

Part 3: Analytical Validation and Quality Control

A compound's identity and purity must be unequivocally established. This self-validating system of orthogonal analytical techniques ensures that the synthesized material meets the highest standards required for biological screening and further development.

Analytical Workflow Diagram

G cluster_validation Orthogonal QC Analysis FinalProduct Purified Compound NMR Structure Confirmation (¹H, ¹³C NMR) FinalProduct->NMR MS Mass Verification (HRMS) FinalProduct->MS HPLC Purity Assessment (HPLC-UV >95%) FinalProduct->HPLC

Caption: Orthogonal approach for analytical validation.

Standard Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and connectivity of atoms.

  • Methodology: Dissolve ~5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • A singlet for the C5-methyl protons (~2.4 ppm).

    • Multiplets for the allyl group protons: CH₂ (~3.5 ppm), CH= (~6.0 ppm), and =CH₂ (~5.1-5.3 ppm).

    • Distinct signals in the aromatic region (7.0-8.5 ppm) for the protons on the pyrrole and pyridine rings.

    • A broad singlet for the N-H proton (>10 ppm in DMSO-d₆).

  • Expected ¹³C NMR Signals: Resonances corresponding to the 11 unique carbon atoms in the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition and exact molecular weight.

  • Methodology: Analyze a dilute solution of the compound using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • Expected Result: An observed [M+H]⁺ ion with an m/z value corresponding to the calculated exact mass of C₁₁H₁₃N₂⁺ (173.1073), within a 5 ppm error margin.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Acceptance Criterion: Purity ≥95% by peak area.

Summary of Expected Analytical Data
AnalysisParameterExpected Result
HRMS (ESI+) [M+H]⁺ m/zCalculated: 173.1073; Observed: 173.1073 ± 5 ppm
¹H NMR Key Chemical Shifts (δ)~2.4 (s, 3H, CH₃), ~3.5 (d, 2H, Allyl-CH₂), ~5.1-6.0 (m, 3H, Vinyl), 7.0-8.5 (m, Ar-H)
HPLC Purity≥95% at 254 nm

Part 4: Rationale and Applications in Drug Discovery

The strategic design of this compound positions it as a valuable probe and lead candidate for several therapeutic targets, particularly protein kinases.

The 7-Azaindole Core as a Kinase Hinge-Binder

The N7 atom of the pyridine ring and the N1-H of the pyrrole ring are perfectly positioned to act as hydrogen bond acceptor and donor, respectively. This pattern mimics the adenine structure of ATP, enabling 7-azaindole derivatives to effectively bind to the hinge region of the ATP-binding pocket in many kinases. This interaction serves as a foundational anchor, from which substituents at other positions can extend into adjacent pockets to achieve high affinity and selectivity.

Potential Therapeutic Applications
  • Oncology (FGFR/CDK Inhibition): The abnormal activation of kinase signaling pathways, such as the RAS-MEK-ERK pathway downstream of FGFR, is a hallmark of many cancers[2]. Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent, low-molecular-weight inhibition of FGFRs[1]. The substituents on the title compound could be optimized to target the specific hydrophobic regions of FGFR or CDK family members[3].

  • Inflammatory and CNS Disorders (PDE4B Inhibition): Phosphodiesterase 4 (PDE4) is a key regulator of intracellular cAMP, a critical second messenger in inflammatory and immune cells. Selective PDE4B inhibitors are sought for treating CNS diseases with a neuroinflammatory component. The 7-azaindole scaffold has been successfully employed to generate potent and selective PDE4B inhibitors[4].

Illustrative Signaling Pathway

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 3-Allyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR ATP-Competitive Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

This compound is more than just a catalog compound; it is a strategically designed chemical entity with significant potential in drug discovery. Its synthesis is achievable through robust, modern organic chemistry techniques, and its quality can be assured with a standard suite of orthogonal analytical methods. Grounded in the proven success of the 7-azaindole scaffold, this molecule serves as an excellent starting point for hit-to-lead campaigns targeting kinases and other enzymes implicated in a range of human diseases. This guide provides the foundational knowledge for researchers to synthesize, validate, and intelligently deploy this compound in their discovery programs.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • This compound. Amerigo Scientific. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

  • 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, National Institutes of Health. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc. [Link]

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The Emergence of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to both indole and purine has rendered it a fertile ground for the discovery of novel therapeutics.[1] The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can significantly enhance binding affinity and modulate physicochemical properties compared to its indole counterpart.[1] This unique feature has led to the widespread application of 7-azaindole derivatives in the design of kinase inhibitors, with numerous compounds progressing into clinical trials and beyond.[1][2]

This technical guide focuses on a specific, yet important, derivative within this class: 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine . While a singular "discovery" paper for this exact molecule is not prominent in the literature, its existence and availability from chemical suppliers[3][4] suggest its synthesis as part of broader medicinal chemistry programs aimed at exploring the structure-activity relationships (SAR) of substituted 7-azaindoles. This guide will, therefore, provide a comprehensive overview based on established synthetic methodologies for this class of compounds, its likely role in drug discovery, and a technical framework for its synthesis and characterization.

Strategic Importance in Drug Design

The substitution pattern of this compound is of particular interest to medicinal chemists. The methyl group at the 5-position can provide a valuable interaction with hydrophobic pockets in target proteins and can influence the electronic properties of the heterocyclic core. The allyl group at the 3-position is a versatile handle for further chemical modification and can also engage in hydrophobic interactions. Moreover, the allyl moiety can be a key pharmacophoric element in its own right or serve as a precursor for other functional groups. The exploration of various substituents at the 3 and 5-positions of the 7-azaindole ring is a common strategy in the development of potent and selective kinase inhibitors.[5][6]

A Plausible Synthetic Pathway

The following diagram outlines a representative synthetic workflow:

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Functionalization at C3 A 2-Amino-3-bromo-5-methylpyridine B 2-Amino-5-methyl-3-(trimethylsilylethynyl)pyridine A->B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) C 5-Methyl-1H-pyrrolo[2,3-b]pyridine B->C Base-mediated Cyclization (e.g., KOtBu) D 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine C->D Iodination (e.g., NIS) E This compound D->E Stille or Suzuki Coupling (Allyltributyltin or Allylboronic acid, Pd catalyst)

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Sonogashira Coupling to form 2-Amino-5-methyl-3-(trimethylsilylethynyl)pyridine

  • Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is chosen for its high yields and functional group tolerance.

  • Procedure:

    • To a solution of 2-Amino-3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or DMF, add ethynyltrimethylsilane (1.2 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst, such as CuI (0.1 eq).

    • Add a base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq).

    • The reaction mixture is heated, typically to 80-100 °C, under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Step 2: Base-mediated Cyclization to form 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Rationale: The intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate is a common and effective method for constructing the 7-azaindole ring system. A strong base is typically required to facilitate the cyclization.

  • Procedure:

    • The product from Step 1 is dissolved in a high-boiling point solvent like DMF or NMP.

    • A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (2-3 eq), is added portion-wise at room temperature.

    • The reaction is then heated to promote cyclization, often at temperatures exceeding 100 °C.

    • The reaction progress is monitored, and upon completion, it is carefully quenched with water and extracted. The crude product is purified by chromatography.

Step 3: Iodination at the 3-position

  • Rationale: Electrophilic substitution on the 7-azaindole ring occurs preferentially at the 3-position.[7] Iodination provides a reactive handle for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

  • Procedure:

    • 5-Methyl-1H-pyrrolo[2,3-b]pyridine is dissolved in a solvent like DMF or acetonitrile.

    • N-Iodosuccinimide (1.1 eq) is added, and the reaction is stirred at room temperature until complete, as indicated by analytical techniques.

    • The product, 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine, is isolated through an aqueous workup and purification.

Step 4: Allylation via Cross-Coupling

  • Rationale: A palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, is an efficient method for introducing the allyl group.

  • Procedure (Stille Coupling):

    • The 3-iodo-7-azaindole derivative from the previous step is dissolved in a solvent such as toluene or dioxane.

    • Allyltributyltin (1.2 eq) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), are added.

    • The mixture is heated under an inert atmosphere until the reaction is complete.

    • The final product, this compound, is purified using column chromatography.

Physicochemical and Spectroscopic Data

While detailed analytical data from a primary research publication is not available, the expected properties of this compound can be summarized from supplier information and predicted from its structure.

PropertyValueSource
CAS Number 1198098-45-1[3][4]
Molecular Formula C₁₁H₁₂N₂[3][4]
Molecular Weight 172.23 g/mol [3][4]
Appearance Solid (predicted)[3]

Predicted Spectroscopic Data:

  • ¹H NMR: Protons of the allyl group would be expected in the range of δ 5.0-6.0 ppm (olefinic) and δ 3.4-3.6 ppm (allylic CH₂). The methyl group protons would appear as a singlet around δ 2.4-2.6 ppm. The aromatic protons of the pyrrolo[2,3-b]pyridine core would be observed in the δ 7.0-8.5 ppm region. The NH proton would likely be a broad singlet at higher chemical shifts.

  • ¹³C NMR: Characteristic peaks for the allyl group carbons would be expected around δ 115-117 ppm (terminal CH₂) and δ 135-137 ppm (internal CH). The methyl carbon would be around δ 20-22 ppm. The aromatic and heterocyclic carbons would appear in the downfield region.

  • Mass Spectrometry (EI): A molecular ion peak [M]⁺ at m/z = 172 would be expected.

Potential Biological Activity and Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of inhibitors for a variety of protein kinases.[2][8] Derivatives of this core have shown potent activity against targets such as FGFR, GSK-3β, and c-Met kinase.[6][9][10] The discovery of novel 7-azaindole derivatives is often driven by screening against panels of kinases to identify new therapeutic leads for oncology, inflammatory diseases, and neurodegenerative disorders.[10][11]

The following diagram illustrates the general mechanism of action for many 7-azaindole-based kinase inhibitors:

Kinase_Inhibition cluster_0 ATP Binding Site of Kinase cluster_1 Inhibitor ATP_Site Hinge Region Inhibitor 3-Allyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->ATP_Site Competitive Binding (H-Bonding) ATP ATP ATP->ATP_Site Natural Substrate

Caption: Competitive inhibition of ATP binding by a 7-azaindole derivative.

Given its structural features, this compound is likely to have been synthesized and evaluated as a potential kinase inhibitor. The allyl and methyl groups would probe specific hydrophobic regions of the ATP binding pocket, while the 7-azaindole core would form key hydrogen bonds with the hinge region of the kinase.

Conclusion and Future Perspectives

This compound is a valuable member of the broader class of 7-azaindole derivatives, a scaffold of proven importance in drug discovery. While its specific discovery story may be embedded within larger, unpublished research programs, its synthesis is achievable through established and reliable chemical methodologies. The true value of this compound lies in its potential as a building block for more complex molecules or as a lead compound for optimization in the quest for novel therapeutics, particularly in the realm of kinase inhibition. Further public disclosure of its biological activities would be of great interest to the medicinal chemistry community.

References

  • Unknown. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8334–8343. [Link]

  • Unknown. (2022, May 13). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Unknown. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Schirok, H. (2006). A Robust and Versatile Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545. [Link]

  • Unknown. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
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  • Unknown. (n.d.). 3-Allyl-5-methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 1198098-45-1. Sigma-Aldrich.
  • Unknown. (n.d.). Substituted 1H-1,2,3-Triazol-4-yl-1H-pyrrolo[2,3-b]pyridines by De Novo One-Pot Ring-Forming Coupling/Cyclization/Desilylation Cu Alkyne/Azide Cycloaddition (AAC) Sequence. PubMed.
  • Unknown. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC.
  • Unknown. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Unknown. (2021, June 9). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
  • Unknown. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Unknown. (n.d.). This compound. Amerigo Scientific.
  • Unknown. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Unknown. (2016, April 1). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed.
  • Unknown. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
  • Unknown. (n.d.). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed.

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An In-Depth Technical Guide to 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and potential for hydrogen bonding, often leading to enhanced solubility and metabolic stability.[1] This framework is a cornerstone in the development of numerous therapeutic agents, particularly as inhibitors of various protein kinases, which are pivotal regulators of cellular processes.[2][3] The functionalization of the 7-azaindole core at various positions has led to the discovery of potent and selective modulators of biological targets implicated in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] This guide focuses on a specific derivative, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, providing a comprehensive overview of its synthesis, chemical characteristics, and, by extension from related compounds, its potential as a valuable building block in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and preliminary assessment in drug development workflows.[6]

PropertyValueReference
CAS Number 1198098-45-1[6]
Molecular Formula C₁₁H₁₂N₂[6]
Molecular Weight 172.23 g/mol [6]
SMILES Cc1cnc2[nH]cc(CC=C)c2c1[6]
InChI 1S/C11H12N2/c1-3-4-9-7-13-11-10(9)5-8(2)6-12-11/h3,5-7H,1,4H2,2H3,(H,12,13)[6]

Synthetic Strategies: A Plausible Route to this compound

Step 1: Iodination of 5-methyl-1H-pyrrolo[2,3-b]pyridine

The first step involves the regioselective iodination of the 7-azaindole ring at the C3 position, which is the most nucleophilic carbon. This can be achieved using various iodinating agents, with N-iodosuccinimide (NIS) being a common and effective choice.

Iodination_of_7_azaindole start 5-methyl-1H-pyrrolo[2,3-b]pyridine product1 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine start->product1 Iodination reagent1 N-Iodosuccinimide (NIS) Acetonitrile reagent1->product1

Proposed iodination of the 7-azaindole core.

Experimental Protocol:

  • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) in a portion-wise manner at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. This key intermediate is also commercially available.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The final step involves the installation of the allyl group at the C3 position via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple the 3-iodo-7-azaindole intermediate with an allylboronic acid derivative, such as allylboronic acid pinacol ester.[7]

Suzuki_Coupling start 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine product1 This compound start->product1 Suzuki-Miyaura Coupling reagent1 Allylboronic acid pinacol ester Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagent1->product1

Final Suzuki-Miyaura cross-coupling step.

Experimental Protocol:

  • To a degassed mixture of 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine, allylboronic acid pinacol ester, and a suitable base (e.g., potassium carbonate) in a solvent system such as 1,4-dioxane and water, add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of similar 7-azaindole derivatives.

¹H NMR (Predicted):

  • Pyrrole NH: A broad singlet in the region of δ 10-12 ppm.

  • Aromatic Protons: Signals corresponding to the protons on the pyridine and pyrrole rings, typically in the range of δ 7-8.5 ppm.

  • Allyl Protons: A multiplet for the vinyl proton (-CH=) around δ 5.8-6.0 ppm, two doublets of triplets for the terminal vinyl protons (=CH₂) between δ 5.0-5.2 ppm, and a doublet for the methylene protons (-CH₂-) adjacent to the pyrrole ring around δ 3.5-3.7 ppm.

  • Methyl Protons: A singlet for the methyl group at the C5 position, expected around δ 2.4-2.6 ppm.

¹³C NMR (Predicted):

  • Signals for the carbon atoms of the 7-azaindole core, the allyl group, and the methyl group. The chemical shifts would be consistent with the electronic environment of each carbon atom.

Mass Spectrometry (Predicted):

  • The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.23 g/mol ).

Potential Biological Activities and Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2][3] The introduction of various substituents at the C3 and C5 positions has been shown to modulate the potency and selectivity of these compounds against a wide range of kinases.

Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against several kinase families, including but not limited to:

  • Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and their inhibition is a validated therapeutic strategy for autoimmune diseases and certain cancers.[5]

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in the pathogenesis of Alzheimer's disease, and its inhibitors are being explored as potential therapeutics.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.[2]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase plays a role in cell growth and survival, and its inhibitors are under investigation for cancer therapy.[2]

The presence of the allyl group at the C3 position of this compound provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of kinase inhibitory profiles. The methyl group at the C5 position can also influence the binding affinity and selectivity for specific kinase targets.

Kinase_Inhibition cluster_kinases Potential Kinase Targets core This compound JAK JAKs core->JAK Inhibition GSK3B GSK-3β core->GSK3B Inhibition FGFR FGFRs core->FGFR Inhibition IGF1R IGF-1R core->IGF1R Inhibition

Potential kinase targets for this compound.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, derivative of the medicinally important 7-azaindole scaffold. Based on established synthetic methodologies, its preparation is feasible and scalable, providing a platform for further chemical exploration. The known propensity of the 1H-pyrrolo[2,3-b]pyridine core to yield potent kinase inhibitors suggests that this compound and its derivatives hold significant promise as starting points for drug discovery programs targeting a variety of diseases. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activity against a panel of relevant kinase targets. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic compound.

References

  • This compound - Amerigo Scientific. (URL: [Link])

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 2025. (URL: [Link])

  • Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Organic Letters, 2011. (URL: [Link])

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 2009. (URL: [Link])

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 2001. (URL: [Link])

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry, 2022. (URL: [Link])

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 2021. (URL: [Link])

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2020. (URL: [Link])

  • Negishi coupling. Wikipedia. (URL: [Link])

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 2015. (URL: [Link])

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1971. (URL: [Link])

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Methodological & Application

Synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a substituted 7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and its presence in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of an allyl group at the C3 position offers a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery programs. This protocol details a robust and efficient synthetic route utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry for creating carbon-carbon bonds.[4][5][6] The methodology is designed to be accessible to researchers with a solid background in organic synthesis.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in the pharmaceutical industry.[3][7] Its structural similarity to indole allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets. The nitrogen atom in the pyridine ring can modulate the electronic properties and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles compared to their indole counterparts.[8] Consequently, the development of efficient synthetic methods for the functionalization of the 7-azaindole nucleus is an active area of research.[2][9] This protocol focuses on the synthesis of a C3-allylated derivative, providing a key intermediate for the elaboration of more complex molecular architectures.

Synthetic Strategy: A Palladium-Catalyzed Approach

The synthesis of this compound is strategically designed around a Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C-C bond between a halo-substituted 7-azaindole and an organoboron reagent.[4][10] The key steps of this synthetic pathway are:

  • Halogenation of the 7-Azaindole Core: Introduction of a halogen atom (iodine or bromine) at the C3 position of 5-methyl-1H-pyrrolo[2,3-b]pyridine to create an electrophilic coupling partner.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between the 3-halo-7-azaindole and an allylboronic acid derivative to form the desired product.

This approach offers high functional group tolerance and generally proceeds with excellent yields and selectivity.

Experimental Workflow Diagram

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling Start 5-methyl-1H-pyrrolo[2,3-b]pyridine Reagents1 N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) Acetonitrile (ACN) Start->Reagents1 Add Reaction1 Stir at room temperature Reagents1->Reaction1 Workup1 Aqueous work-up and extraction Reaction1->Workup1 Intermediate 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine Workup1->Intermediate Reagents2 Allylboronic acid pinacol ester Pd catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Intermediate->Reagents2 Combine with Reaction2 Heat under inert atmosphere Reagents2->Reaction2 Workup2 Aqueous work-up and extraction Reaction2->Workup2 Purification Column chromatography Workup2->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Rationale: Iodination at the C3 position of the 7-azaindole nucleus is a common and effective method to prepare the necessary precursor for the Suzuki-Miyaura coupling. N-Iodosuccinimide (NIS) is a mild and selective iodinating agent for electron-rich heterocycles.

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
5-methyl-1H-pyrrolo[2,3-b]pyridine132.161.0 g7.57
N-Iodosuccinimide (NIS)224.981.87 g8.32
Acetonitrile (ACN)41.0540 mL-

Procedure:

  • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.57 mmol) in acetonitrile (40 mL) in a round-bottom flask, add N-iodosuccinimide (1.87 g, 8.32 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate (50 mL) and a saturated aqueous solution of sodium thiosulfate (30 mL).

  • Separate the organic layer, and wash it with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Part 2: Synthesis of this compound

Rationale: The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The use of a palladium catalyst with a suitable phosphine ligand facilitates the catalytic cycle. Allylboronic acid pinacol ester is a stable and easy-to-handle source of the allyl nucleophile.[11][12]

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine258.061.0 g3.87
Allylboronic acid pinacol ester167.040.78 g4.65
Pd(dppf)Cl₂731.70142 mg0.19
Potassium Carbonate (K₂CO₃)138.211.60 g11.61
1,4-Dioxane88.1120 mL-
Water18.025 mL-

Procedure:

  • In a Schlenk flask, combine 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 3.87 mmol), allylboronic acid pinacol ester (0.78 g, 4.65 mmol), Pd(dppf)Cl₂ (142 mg, 0.19 mmol), and potassium carbonate (1.60 g, 11.61 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (if solid): To assess purity.

Mechanism of the Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Allyl Ar-Pd(II)-Allyl L2 Transmetal->PdII_Aryl_Allyl RedElim Reductive Elimination PdII_Aryl_Allyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Allyl RedElim->Product Boronate Allyl-B(OR)2 Boronate->Transmetal Allylboronic acid pinacol ester Base Base (e.g., K2CO3) Base->Transmetal Activates Boronate ArylHalide Ar-X ArylHalide->OxAdd 3-Iodo-5-methyl-1H- pyrrolo[2,3-b]pyridine

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation. Avoid inhalation of dust.

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • 1,4-Dioxane: Is a flammable liquid and a potential carcinogen.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By employing a robust halogenation and a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling, this valuable building block can be accessed in a straightforward manner. The versatility of the 7-azaindole scaffold and the reactive nature of the allyl group make the title compound a highly attractive starting material for the development of novel therapeutic agents.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). ResearchGate. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]

  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. (2013). Angewandte Chemie International Edition. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... (n.d.). ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3... (2022). The Royal Society of Chemistry. [Link]

  • Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. (2012). Organic Letters. [Link]

  • Allylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

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Application Notes & Protocols: Characterization of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the discovery of potent protein kinase inhibitors.[1][2] Its structure is a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling compounds derived from this scaffold to act as competitive inhibitors at the ATP-binding site of a wide array of kinases.[3] The versatility of this scaffold has led to the development of inhibitors targeting various kinases involved in oncology and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs)[4][5][6], Cyclin-Dependent Kinase 8 (CDK8)[7], and Janus Kinase 1 (JAK1)[8].

This document provides a comprehensive guide to the initial characterization of a novel derivative, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine , as a potential kinase inhibitor. While specific biological data for this compound is not yet widely published[9][10], its structural features suggest it is a promising candidate for investigation. These protocols are designed to guide researchers in determining its potency, selectivity, and cellular activity.

Part 1: Initial Compound Handling and Preparation

Prior to biological evaluation, it is critical to ensure the purity and stability of This compound .

1.1. Compound Characterization:

  • Identity and Purity: Confirm the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should ideally be >95% as determined by HPLC.

  • Solubility: Determine the solubility in various solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.

1.2. Stock Solution Preparation:

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg).

  • Dissolve in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Part 2: In Vitro Kinase Inhibition Profiling

The first step in characterizing a potential kinase inhibitor is to determine its activity against a panel of purified kinases in a biochemical assay. Given the broad activity of the pyrrolo[2,3-b]pyridine scaffold, a primary screen against a diverse panel is recommended.

Rationale for Kinase Panel Selection

Based on published data for analogous structures, the following kinases represent a logical starting point for screening:

  • Tyrosine Kinases: FGFR1, VEGFR2, EGFR[4][5][11][12]

  • Serine/Threonine Kinases: CDK8, GSK-3β, PLK4[13]

  • Other Relevant Kinases: JAK1, TNIK[8]

Protocol: In Vitro Radiometric Kinase Assay ([³³P]-ATP)

This protocol describes a classic and robust method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[14][15]

Materials:

  • Kinase: Purified, active recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the chosen kinase.

  • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA. The exact composition may need optimization for each kinase.

  • [γ-³³P]ATP: Radiolabeled ATP.

  • Cold ATP: Non-radiolabeled ATP.

  • Test Compound: this compound, serially diluted in DMSO.

  • Stop Solution: e.g., 3% Phosphoric Acid.

  • P81 Phosphocellulose Paper

  • Scintillation Counter and Scintillation Fluid

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_kinase Prepare Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_compound Serially Dilute Compound add_compound Add Compound to Plate prep_compound->add_compound prep_atp Prepare ATP Mix (Cold ATP + [γ-³³P]ATP) initiate_rxn Initiate with ATP Mix prep_atp->initiate_rxn add_compound->add_kinase add_kinase->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop Reaction (Phosphoric Acid) incubate->stop_rxn spot_paper Spot onto P81 Paper stop_rxn->spot_paper wash_paper Wash Paper to Remove Unincorporated ATP spot_paper->wash_paper scint_count Quantify with Scintillation Counter wash_paper->scint_count G cluster_pathway Wnt/β-catenin Signaling Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Receptor->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF Translocates to Nucleus & Binds TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription CDK8 CDK8/Cyclin C CDK8->TCF_LEF Phosphorylates & Enhances Activity OurCompound 3-Allyl-5-methyl-1H- pyrrolo[2,3-b]pyridine OurCompound->CDK8 Inhibits

Caption: Inhibition of CDK8 downregulates Wnt/β-catenin signaling.

Protocol: β-Catenin Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

  • HCT-116 cells: A human colorectal carcinoma cell line.

  • TOPFlash/FOPFlash plasmids: TOPFlash contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene. FOPFlash contains mutated binding sites and serves as a negative control.

  • Transfection Reagent: e.g., Lipofectamine 3000.

  • Cell Culture Medium: e.g., McCoy's 5A with 10% FBS.

  • Luciferase Assay System: Provides reagents to lyse cells and measure luciferase activity.

  • Luminometer: For detecting the light output from the luciferase reaction.

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of the assay.

  • Transfection: a. Co-transfect the cells with either the TOPFlash or FOPFlash plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. b. Allow cells to recover and express the plasmids for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the transfection medium and add the medium containing the compound or DMSO vehicle control. c. Incubate for a specified period (e.g., 18-24 hours).

  • Luciferase Assay: a. Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit. b. Measure the firefly luciferase activity (from TOPFlash/FOPFlash) and the Renilla luciferase activity (normalization control) using a luminometer according to the manufacturer's protocol.

  • Data Analysis: a. For each well, calculate the normalized luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. b. Calculate the fold change in activity for TOPFlash-transfected cells relative to FOPFlash-transfected cells for the DMSO control. c. Determine the percent inhibition of TOPFlash activity for each compound concentration relative to the DMSO control. d. Plot the data and calculate the IC₅₀ for the inhibition of the cellular pathway.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of This compound as a kinase inhibitor. The protocols for in vitro screening and cellular target validation are designed to yield robust and interpretable data. Based on the hypothetical results, this compound shows promise as a potent and selective inhibitor of CDK8.

Subsequent steps in the drug discovery process would involve:

  • Broader Selectivity Profiling: Screening against a larger panel of kinases (e.g., >400 kinases) to fully understand its selectivity profile.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.

  • Cellular Phenotypic Assays: Evaluating effects on cell proliferation, cell cycle arrest, and apoptosis in relevant cancer cell lines. [11][12]* In Vivo Efficacy: Testing the compound in animal models of cancer, such as colorectal cancer xenografts. The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. [16][17]A systematic evaluation, as outlined here, is the crucial first step in unlocking the potential of new derivatives like this compound.

References

  • Assi, M. A., et al. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Hu, Y., & Bajorath, J. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Moon, S., & Kim, W. (2019). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Schaduangrat, N., & Nantasenamat, C. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. [Link]

  • Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Radi, M., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Park, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Research. [Link]

  • Wang, T., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Bain, J., & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]

  • Kazi, A., & Yousuf, S. K. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Abouzid, K. M., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

  • Zhang, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]

  • Lee, J., et al. (2021). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience. [Link]

  • Li, Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]

  • Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Khaled, M. H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Wang, T., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

  • Wang, J., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. ResearchGate. [Link]

  • NIST. (2025). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Li, Y., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. National Institutes of Health. [Link]

Sources

In vitro assay for 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Luminescence-Based In Vitro Assay for Characterizing the Kinase Inhibitory Activity of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] This document provides a detailed protocol for determining the in vitro inhibitory activity of a novel 7-azaindole derivative, this compound, using a generic and robust luminescence-based kinase assay. The described methodology quantifies the activity of a selected kinase by measuring ATP consumption, providing a sensitive and high-throughput compatible method for determining key inhibitory parameters such as the IC50 value.

Introduction: The Scientific Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[5] This post-translational modification acts as a molecular switch, regulating signaling pathways that control cell growth, proliferation, and survival.[6] Consequently, kinases have become one of the most important families of drug targets.[4][7]

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has proven to be an excellent "hinge-binding" motif, forming key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[3] Numerous derivatives have been developed as potent inhibitors of diverse kinases, including Fibroblast Growth Factor Receptor (FGFR), Ataxia Telangiectasia Mutated (ATM), and Phosphodiesterase 4B (PDE4B).[2][8][9]

Given this precedent, it is logical to hypothesize that this compound may also exhibit kinase inhibitory activity. This application note details a universal biochemical assay to test this hypothesis. The selected assay is the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, generating a light signal that is proportional to the initial kinase activity. An inhibitor will decrease the amount of ADP produced, resulting in a lower luminescence signal.

Assay Principle & Workflow

The fundamental principle of this assay is to quantify kinase activity by measuring the amount of ADP produced. The workflow is designed for accuracy and high-throughput screening.

Logical Workflow Diagram

Below is a diagram illustrating the sequential steps of the kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP Solution C Add Kinase, Substrate, and Compound to Assay Plate A->C B Prepare Compound Plate: Serial dilution of This compound B->C D Initiate Reaction: Add ATP C->D Pre-incubation E Incubate at RT (e.g., 60 minutes) D->E F Step 1: Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate at RT (e.g., 40 minutes) F->G H Step 2: Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) G->H I Incubate at RT (e.g., 30 minutes) H->I J Read Luminescence (Plate Reader) I->J

Caption: Workflow for the luminescence-based kinase inhibition assay.

Detailed Experimental Protocol

This protocol is a template and should be optimized for the specific kinase being investigated. For this example, we will assume the use of a generic tyrosine kinase.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Recombinant human tyrosine kinase (e.g., FGFR1), stored according to the manufacturer's instructions.[3]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide, or a specific substrate peptide for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).

  • Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine).

  • Assay Plates: White, opaque, 384-well microplates (low-volume).

  • Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Kinase Buffer (1X): Prepare fresh from stocks. Keep on ice.

  • ATP Solution: Prepare a 2X working solution (e.g., 20 µM) in 1X Kinase Buffer. The final concentration in the assay will be 1X (e.g., 10 µM). This should be near the Km(ATP) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[7]

  • Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and substrate in 1X Kinase Buffer. The optimal concentration of each must be determined empirically but a starting point could be 2-5 ng/µL of kinase and 0.2 mg/mL of substrate.

  • Test Compound Plate:

    • In a separate 384-well plate, perform a serial dilution of the 10 mM stock of this compound in 100% DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.

    • This will create a concentration range to determine the IC50.

    • Also, prepare wells with DMSO only (for 0% inhibition control) and a known inhibitor (for 100% inhibition control).

    • Transfer a small volume (e.g., 1 µL) of the serially diluted compound from this plate to the final assay plate. This results in a final DMSO concentration of ≤1% in the assay, which is crucial to avoid solvent-induced artifacts.

Step 2: Kinase Reaction

  • Assay Plate Setup: To the 384-well assay plate containing the diluted test compound and controls, add 5 µL of the 2X Kinase/Substrate Mix to each well.

  • Pre-incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

Step 3: Luminescent Detection

  • Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal.

  • Final Incubation: Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax® or similar).

Data Analysis and Interpretation

The raw data will be in Relative Luminescence Units (RLU). The goal is to calculate the concentration of this compound that inhibits 50% of the kinase activity (the IC50 value).

  • Normalization:

    • The "0% inhibition" (DMSO only) wells represent the maximum kinase activity (Max Signal).

    • The "100% inhibition" (control inhibitor) wells represent the background signal (Min Signal).

    • Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - [(RLU_Compound - RLU_Min) / (RLU_Max - RLU_Min)])

  • Curve Fitting:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be done using software like GraphPad Prism or R.

    • The IC50 is the concentration of the compound at which the curve passes through the 50% inhibition mark.

Quantitative Data Summary (Example)

The following table shows example data for this compound tested against FGFR1.

Compound Concentration (µM)Log ConcentrationAverage RLU% Inhibition
100.0002.0015,23498.5
33.3331.5218,97694.2
11.1111.0535,43275.1
3.7040.5789,54312.5
1.2350.0995,6785.6
0.412-0.38100,876-0.1
0.137-0.86101,234-0.5
0.046-1.34101,567-0.9
0 (DMSO Control)N/A100,987 (Max)0.0
Control InhibitorN/A13,876 (Min)100.0
Calculated IC50 (µM) 5.6 µM

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the results, the following controls must be included in every assay plate:

  • Positive Control (0% Inhibition): Kinase + Substrate + ATP + DMSO. This defines the maximum signal window for the assay.

  • Negative Control (100% Inhibition): Kinase + Substrate + ATP + a known potent inhibitor. This defines the minimum signal or background.

  • No Enzyme Control: Substrate + ATP + DMSO. This control ensures that the signal is dependent on kinase activity.

  • Z'-factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 indicates an excellent and robust assay suitable for screening.

By rigorously applying these controls, the assay becomes a self-validating system, ensuring that any observed inhibition is a direct result of the test compound's activity and not an artifact of the assay system.

References

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • Hassan, M. I., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Retrieved from [Link]

  • Bogani, F., & Donoghue, D. J. (2005). In vitro JAK kinase activity and inhibition assays. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Belasri, K., et al. (2018). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. Retrieved from [Link]

  • Więckowska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • Gogarty, K. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • Luo, H., et al. (2024). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Retrieved from [Link]

Sources

Cell-based assays using 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Authored by a Senior Application Scientist

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal core for designing potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have demonstrated significant inhibitory activity against a wide array of critical oncology and immunology targets, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Cyclin-Dependent Kinase 8 (CDK8), and Phosphodiesterase 4B (PDE4B).[3][4][5][6] These kinases are pivotal nodes in signaling pathways that govern cell proliferation, survival, differentiation, and migration.[7] Dysregulation of these pathways is a hallmark of numerous cancers and inflammatory diseases.[1][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the cellular characterization of novel compounds built upon this framework, using This compound as a representative molecule. The protocols herein are designed as a tiered, logical workflow, moving from broad phenotypic screening to more specific mechanistic and target-based assays. Each protocol is presented with an emphasis on the scientific rationale ("the why") behind the experimental choices, ensuring robust and interpretable data.

PART 1: Foundational Steps & Preliminary Analysis

Before initiating cell-based assays, proper handling and characterization of the test compound are paramount for reproducibility.

Compound Handling and Solubilization
  • Rationale: Most small organic molecules, including this compound, have poor aqueous solubility. A high-concentration stock solution in an appropriate organic solvent is necessary for accurate serial dilutions into aqueous cell culture media.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • Critical Control: When treating cells, the final concentration of DMSO in the culture medium should be kept constant across all wells (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Workflow for Cellular Characterization

This guide proposes a multi-tiered approach to efficiently characterize the compound's biological activity. This workflow ensures that resources are spent on more complex mechanistic studies only after a primary biological effect has been confirmed.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target & Pathway Analysis viability Cell Viability & Cytotoxicity Assays (MTT, CellTiter-Glo) ic50 Determine IC50 in Multiple Cell Lines viability->ic50 Data Analysis apoptosis Apoptosis Assay (Caspase-Glo 3/7) ic50->apoptosis Proceed if cytotoxic migration Cell Migration Assay (Wound Healing) ic50->migration Investigate sub-lethal effects kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) apoptosis->kinase_assay Identify direct target western_blot Pathway Analysis (Western Blot) migration->western_blot Probe signaling changes

Caption: A tiered workflow for compound characterization.

PART 2: Tier 1 - Assessing Effects on Cell Viability

The first step is to determine if the compound has a measurable effect on cell proliferation or induces cell death. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Protocol: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
  • Rationale: This assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[9] The luminescent signal has a broad dynamic range and high sensitivity, making it a gold standard for high-throughput screening.[9] The protocol is simpler than colorimetric assays like MTT as it does not require a solubilization step.[10]

  • Materials:

    • Opaque-walled 96-well or 384-well plates suitable for luminescence.

    • Cell line(s) of interest (e.g., A549 lung cancer, MDA-MB-231 breast cancer, chosen based on known relevance to kinase pathways).[2]

    • Complete cell culture medium.

    • Compound stock solution (10 mM in DMSO).

    • CellTiter-Glo® Luminescent Cell Viability Assay Reagent.

    • Luminometer.

  • Step-by-Step Methodology:

    • Cell Seeding: Collect cells in the logarithmic growth phase and adjust the density to a predetermined optimal number (e.g., 5,000-10,000 cells/well for a 96-well plate).[11] Dispense 100 µL of the cell suspension into each well of an opaque-walled plate.

    • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach and resume growth.

    • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common range for an initial screen is 100 µM to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Remember to include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Exposure: Incubate the treated plate for a defined period, typically 48 or 72 hours.

    • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only).

    • Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

ParameterRecommended SettingRationale
Cell Line A549 (Lung), MDA-MB-231 (Breast)Commonly used cancer cell lines with known kinase pathway dependencies.[2]
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not over-confluent at the end of the assay.[11]
Compound Conc. 1 nM to 100 µM (10-point)A wide range is essential to capture the full dose-response curve for an unknown compound.
Exposure Time 72 hoursAllows for multiple cell doubling times, capturing both cytostatic and cytotoxic effects.
Vehicle Control 0.1% DMSO (or highest used)Critical for distinguishing compound-specific effects from solvent effects.

PART 3: Tier 2 - Elucidating the Mechanism of Cell Death/Growth Arrest

If the compound reduces cell viability, the next logical step is to determine how. A primary mechanism for kinase inhibitors is the induction of programmed cell death, or apoptosis.[12]

Protocol: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
  • Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.[12] This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to produce a light signal proportional to enzyme activity.

  • Methodology:

    • Seed and treat cells in opaque-walled 96-well plates as described in the cell viability protocol (Section 2.1). A shorter incubation time (e.g., 6, 12, 24 hours) is often preferable to capture the peak of caspase activity.[13]

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 5x IC50). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence. An increase in signal relative to the vehicle control indicates apoptosis induction.

Protocol: Cell Migration "Wound Healing" Assay
  • Rationale: Many kinase signaling pathways, particularly those involving FGFR, regulate cell migration and invasion, which are key processes in cancer metastasis.[1][14] The wound healing assay is a straightforward method to assess a compound's effect on directional cell migration.

  • Methodology:

    • Seed cells in a 24-well plate and grow them to a fully confluent monolayer.

    • Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the monolayer.

    • Gently wash with PBS to remove detached cells and debris.

    • Add fresh medium containing the compound at sub-lethal concentrations (e.g., 0.1x to 0.25x IC50) to avoid confounding effects from cytotoxicity. Include a vehicle control.

    • Image the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

    • Quantify the area of the gap at each time point using image analysis software (e.g., ImageJ). A delay in "wound closure" compared to the vehicle control indicates inhibition of cell migration.

PART 4: Tier 3 - Identifying the Molecular Target and Pathway

Once a cellular phenotype is established, the focus shifts to identifying the direct molecular target and confirming its modulation within the cell.

Conceptual Protocol: Biochemical Kinase Assay (e.g., ADP-Glo™)
  • Rationale: To confirm that the compound is a direct kinase inhibitor, its activity must be tested in a cell-free biochemical assay. The ADP-Glo™ assay quantifies the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity.[15] A potent compound will inhibit ADP production, resulting in a lower signal.

  • Workflow:

    • In a multi-well plate, combine a recombinant kinase of interest (e.g., FGFR1, JAK1, CDK8 - selected based on literature for the scaffold) with its specific substrate and ATP.

    • Add the test compound across a range of concentrations.

    • After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction.

    • Measure the resulting luminescence. A decrease in signal indicates kinase inhibition.

Conceptual Protocol: Western Blot for Pathway Analysis
  • Rationale: Western blotting allows for the direct visualization of changes in protein phosphorylation, providing evidence of target engagement and pathway modulation within the cell.[13] For example, if this compound is hypothesized to be an FGFR inhibitor, one would expect to see a decrease in the phosphorylation of downstream proteins like FRS2, AKT, and ERK.[1]

G cluster_pathway FGFR Signaling Pathway cluster_downstream FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 p-FRS2 FGFR->FRS2 Compound {this compound} Compound->FGFR Inhibition PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT p-AKT PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation ERK p-ERK RAS->ERK ERK->Proliferation

Caption: Inhibition of a representative kinase pathway (FGFR).

  • Methodology:

    • Culture and treat cells with the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for both the phosphorylated form (e.g., anti-phospho-ERK) and the total form (e.g., anti-total-ERK) of the proteins of interest.

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • A decrease in the ratio of phosphorylated to total protein in compound-treated samples compared to the vehicle control confirms pathway inhibition.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated starting point for the development of potent kinase inhibitors. By employing the systematic, multi-tiered approach detailed in this guide, researchers can efficiently move from initial phenotypic observations to a deeper mechanistic understanding of novel derivatives like this compound. This logical progression from cell viability and apoptosis assays to specific migration and biochemical/pathway analyses provides a robust framework for characterizing new chemical entities and advancing them through the drug discovery pipeline.

References

  • Stark, T., et al. A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 2017. Available from: [Link]

  • Stark, T., et al. A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods Mol Biol, 2017. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, 2013. Available from: [Link]

  • Moorthy, B. T., et al. Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy. Scientific Reports, 2018. Available from: [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. Available from: [Link]

  • Saga, Y., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2019. Available from: [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. Available from: [Link]

  • Li, Y., et al. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 2022. Available from: [Link]

  • Lee, J., et al. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021. Available from: [Link]

  • BMG LABTECH. Kinase assays. 2020. Available from: [Link]

  • Sroor, F. M. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 2019. Available from: [Link]

  • Wang, Y., et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 2021. Available from: [Link]

  • Will, M., et al. Rapid Induction of Apoptosis by PI3K Inhibitors Is Dependent upon Their Transient Inhibition of RAS–ERK Signaling. Molecular Cancer Therapeutics, 2014. Available from: [Link]

  • W-Wrotek, K., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 2021. Available from: [Link]

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  • Mohammed, I., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 2023. Available from: [Link]

  • Oh, H., et al. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 2015. Available from: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

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Application Notes & Protocols: Investigating 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with potent anti-cancer properties. Derivatives of this versatile heterocyclic system have been shown to inhibit a range of protein kinases and other enzymes that are critical drivers of tumor growth, proliferation, and survival.[1][2] Notable targets for this class of compounds include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia Telangiectasia Mutated (ATM) kinase, all of which are implicated in various malignancies.[1][2][3]

This document provides a comprehensive guide for the preclinical evaluation of novel 1H-pyrrolo[2,3-b]pyridine derivatives, using 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine as a representative, albeit currently under-investigated, compound. The protocols and methodologies outlined herein are designed to rigorously assess its potential as an anti-cancer agent, from initial cell-based viability assays to the elucidation of its mechanism of action and preliminary in vivo efficacy studies.

Physicochemical Properties and Handling

Before commencing any biological evaluation, it is imperative to understand the fundamental properties of the test compound.

PropertyValueSource
CAS Number 1198098-45-1[4]
Molecular Formula C11H12N2[4]
Molecular Weight 172.23 g/mol [4]
Storage Store at 2-8°C. Protect from light and moisture.General laboratory practice
Solubility To be determined experimentally. A stock solution in DMSO is recommended for in vitro studies.[5]

Note on Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Subsequent dilutions into aqueous culture media should be made to ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[5]

Part 1: Initial Screening for Anti-Cancer Activity

The first phase of evaluation aims to determine if this compound exhibits cytotoxic or cytostatic effects on a panel of cancer cell lines.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of the compound, a key measure of its potency.[6]

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[7][8]

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer) in their recommended media supplemented with 10% FBS and 1% penicillin-streptomycin, in a humidified incubator at 37°C and 5% CO2.[6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Part 2: Elucidating the Mechanism of Action

Once anti-proliferative activity is confirmed, the next crucial step is to understand how the compound exerts its effects. Based on the known targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, a logical starting point is to investigate its impact on key cancer-related signaling pathways.

Hypothesized Signaling Pathway Inhibition

Given that many 1H-pyrrolo[2,3-b]pyridine derivatives are kinase inhibitors, we can hypothesize that this compound may target pathways such as the MAPK and PI3K/AKT pathways, which are downstream of receptors like FGFR.[1][9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK->Transcription Compound 3-Allyl-5-methyl-1H- pyrrolo[2,3-b]pyridine (Hypothesized Target) Compound->RTK

Caption: Hypothesized mechanism of action for this compound.

Protocol 2.1: Western Blot Analysis of Signaling Pathway Modulation

This protocol will determine if the compound inhibits the phosphorylation of key proteins in the MAPK and PI3K/AKT pathways.[10][11]

Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture.[10] By using antibodies specific to both the phosphorylated (active) and total forms of a protein, we can assess the activation state of a signaling pathway in response to drug treatment.[9]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed a suitable cancer cell line (e.g., one with known FGFR amplification) in 6-well plates.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Part 3: In Vivo Preclinical Evaluation

Positive in vitro results warrant progression to in vivo studies to assess the compound's efficacy and safety in a more complex biological system.[14]

Protocol 3.1: Human Tumor Xenograft Model

This protocol describes the use of an ectopic xenograft model to evaluate the anti-tumor activity of this compound in immunodeficient mice.[14][15][16]

Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool in preclinical cancer drug development.[14][15] They allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.[16]

xenograft_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomize Mice into Groups TumorGrowth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Treatment Treatment Group (Compound) Randomization->Treatment Measurement 5. Measure Tumor Volume & Body Weight Vehicle->Measurement Treatment->Measurement Endpoint 6. Endpoint: Tumor Excision Measurement->Endpoint Analysis 7. Data Analysis (TGI) Endpoint->Analysis

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation:

    • Harvest cancer cells from culture that have shown sensitivity to the compound in vitro.

    • Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[14]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) to determine the efficacy of the compound.

Conclusion and Future Directions

The protocols detailed in this guide provide a systematic and rigorous framework for the initial preclinical evaluation of this compound as a potential anti-cancer agent. Positive outcomes from these studies, such as potent in vitro cytotoxicity, modulation of key cancer signaling pathways, and significant in vivo tumor growth inhibition, would provide a strong rationale for further development. Subsequent investigations could include more advanced in vivo models, such as patient-derived xenografts (PDXs), and comprehensive pharmacokinetic and toxicological studies to fully characterize its therapeutic potential.[17][18]

References

  • Zhang, M., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21585. [Link]

  • Yin, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Bemis, G. W., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1443-1448. [Link]

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  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12243. [Link]

  • Li, Y., et al. (2015). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 58(15), 6157-6169. [Link]

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Application Notes and Protocols for 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Physicochemical Landscape of a Novel Pyrrolo[2,3-b]pyridine Derivative

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the 7-azaindole class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds, including kinase inhibitors.[1] The pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore that can engage with a variety of biological targets.[2] As with many novel small molecules, particularly those with aromatic and heterocyclic ring systems, predicting solubility can be challenging. Such compounds often exhibit limited aqueous solubility, a critical parameter influencing their utility in biological assays and formulation development.[3]

The incorporation of heteroatoms, such as the nitrogen atoms in the pyrrolo[2,3-b]pyridine core, can modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and hydrogen bonding capacity.[4] While the allyl and methyl substituents on the core structure of this compound contribute to its lipophilicity, the nitrogen atoms in the bicyclic system can participate in hydrogen bonding, potentially influencing its solubility in protic solvents. It has been observed that azaindole derivatives can exhibit significantly improved solubility compared to their direct indole analogs.[5]

This guide provides a comprehensive protocol for the systematic evaluation of solvents and the preparation of stock solutions of this compound. The causality behind each step is explained to empower researchers to make informed decisions tailored to their specific experimental needs.

Physicochemical Properties Summary

To facilitate the development of a dissolution protocol, a summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂[Vendor Data]
Molecular Weight172.23 g/mol [Vendor Data]
AppearanceSolid (predicted)[General Knowledge]
Predicted SolubilityPoor in water; likely soluble in organic solvents[Inference from Analogs]

Solvent Selection Rationale: A Multifaceted Approach

The choice of solvent is paramount and is dictated by the downstream application. For in vitro biological assays, the solvent must be compatible with the assay components (e.g., cells, enzymes) and should not interfere with the experimental readout. For other applications, such as chemical synthesis or analytical characterization, the solvent requirements may differ.

A logical workflow for solvent selection is presented below:

Solvent_Selection_Workflow Solvent Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Optimization and Validation Start Start: Obtain Solid Compound Assess_Properties Assess Physicochemical Properties (MW, Polarity) Start->Assess_Properties Select_Solvents Select Candidate Solvents (e.g., DMSO, Ethanol, DMF) Assess_Properties->Select_Solvents Solubility_Test Perform Small-Scale Solubility Test Select_Solvents->Solubility_Test Determine_Concentration Determine Maximum Soluble Concentration Solubility_Test->Determine_Concentration Assess_Compatibility Assess Assay Compatibility (e.g., cell toxicity) Determine_Concentration->Assess_Compatibility Final_Protocol Finalize Dissolution Protocol Assess_Compatibility->Final_Protocol

Caption: A logical workflow for selecting an appropriate solvent.

Based on the properties of structurally related pyrrolo[2,3-b]pyridine and other heterocyclic compounds, the following solvents are recommended for initial screening:

  • Dimethyl Sulfoxide (DMSO): A universal solvent for preparing high-concentration stock solutions of organic molecules for biological screening. It is miscible with water and most organic solvents.

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays.

  • Methanol (MeOH): Often used for analytical purposes and in some synthetic applications.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with strong solvating power, useful for compounds that are difficult to dissolve in other solvents.

Experimental Protocol: Systematic Solubility Assessment and Stock Solution Preparation

This protocol is designed to be a self-validating system, allowing the researcher to determine the optimal solvent and concentration for their specific needs.

Materials and Equipment:
  • This compound (solid)

  • Anhydrous DMSO, Ethanol (200 proof), Methanol, and DMF

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and sterile, filtered pipette tips

  • Safety glasses, lab coat, and chemical-resistant gloves

Protocol Steps:

Part 1: Small-Scale Solubility Testing

  • Aliquot the Compound: Accurately weigh approximately 1-2 mg of this compound into four separate microcentrifuge tubes. Record the exact mass for each tube.

  • Initial Solvent Addition: To each tube, add a small, precise volume of one of the candidate solvents (DMSO, EtOH, MeOH, DMF) to achieve a high target concentration (e.g., 10 mg/mL). For example, to 1.72 mg of the compound, add 172 µL of solvent.

  • Initial Dissolution Attempt: Vortex each tube vigorously for 1-2 minutes at room temperature. Visually inspect for any undissolved solid.

  • Assisted Dissolution (Optional): If the compound is not fully dissolved, sonicate the tubes in a water bath for 5-10 minutes or gently warm to 30-40°C in a heat block with intermittent vortexing. Many kinase inhibitors can be solubilized with gentle heating.[6] Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

  • Observation and Documentation: Carefully observe each tube. Note whether the compound is fully dissolved, partially dissolved, or insoluble. Record your observations in a table similar to the one below.

Part 2: Preparation of a Concentrated Stock Solution

Based on the results from Part 1, select the most effective solvent that is compatible with your downstream application. DMSO is often the preferred choice for creating a high-concentration primary stock.

  • Weighing the Compound: Accurately weigh the desired amount of this compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition: Add the selected solvent dropwise while vortexing to facilitate dissolution. Continue adding solvent until the desired final concentration is reached.

  • Ensuring Complete Dissolution: Vortex the solution for several minutes. If necessary, use sonication or gentle warming as described in Part 1. Ensure that no solid particles are visible.

  • Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm syringe filter to remove any microscopic particulates.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize solvent evaporation and degradation. Protect from light if the compound is known to be light-sensitive.

Part 3: Preparation of Working Solutions

  • Thawing: Thaw the concentrated stock solution at room temperature.

  • Dilution: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Note: It is crucial to perform serial dilutions to avoid precipitation of the compound in the aqueous-based final solution.

Data Presentation: Solubility Assessment Table

SolventMass of Compound (mg)Volume of Solvent (µL)Target Conc. (mg/mL)Observations (RT)Observations (with heating/sonication)
DMSO
Ethanol
Methanol
DMF

Workflow for Stock Solution Preparation and Use

Stock_Solution_Workflow Stock Solution Preparation and Use Workflow cluster_0 Preparation cluster_1 Storage and Handling cluster_2 Application Weigh Weigh Compound Add_Solvent Add Selected Solvent (e.g., DMSO) Weigh->Add_Solvent Vortex Vortex/Sonicate to Dissolve Add_Solvent->Vortex Store Store at -20°C or -80°C Vortex->Store Thaw Thaw for Use Store->Thaw Dilute Prepare Working Dilutions in Assay Buffer Thaw->Dilute Assay Perform Experiment Dilute->Assay

Caption: A streamlined workflow for preparing and using stock solutions.

Trustworthiness and Self-Validation

The provided protocol incorporates a systematic solubility screen, which is a self-validating mechanism. By testing a panel of solvents, the researcher can empirically determine the most suitable one for their specific batch of the compound and intended application. This approach mitigates the risks associated with relying on predicted or analogous solubility data. Furthermore, the recommendation to prepare fresh working solutions from a frozen stock for each experiment enhances reproducibility by minimizing the potential for compound degradation or precipitation over time.

References

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  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
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Application Notes and Protocols for the Synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural building block while offering distinct advantages such as improved metabolic stability, enhanced solubility, and unique hydrogen bonding capabilities.[1] These favorable properties have led to the incorporation of the 7-azaindole core into numerous clinically successful drugs and drug candidates targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2][3] The functionalization of the 7-azaindole ring system is a key strategy in drug discovery to modulate the pharmacological profile of lead compounds and to perform detailed Structure-Activity Relationship (SAR) studies.[4][5]

This application note provides a comprehensive guide for the synthesis of a focused library of 3-allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine analogues. The strategic introduction of an allyl group at the C3-position and the exploration of various substituents at other positions of the 7-azaindole core will enable researchers to systematically investigate the SAR for their biological target of interest. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the generation of novel chemical entities with therapeutic potential.

Strategic Approach to Analogue Synthesis for SAR Studies

A systematic SAR study requires the synthesis of a diverse set of analogues where specific regions of the core molecule are modified. For the this compound scaffold, a logical approach involves:

  • Modification of the Allyl Group: Introducing variations in the allyl moiety (e.g., substituted allyls, different chain lengths) to probe the steric and electronic requirements of the binding pocket.

  • Functionalization of the Pyrrole Nitrogen (N1): Substitution at the N1-position can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

  • Substitution on the Pyridine Ring: Introducing various functional groups at available positions on the pyridine ring to explore additional binding interactions.

The following sections provide detailed protocols for the synthesis of the core scaffold and its subsequent functionalization to generate a library of analogues for comprehensive SAR evaluation.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold can be achieved through a multi-step sequence starting from a readily available 5-methyl-1H-pyrrolo[2,3-b]pyridine. The key transformation is the selective C3-allylation. Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds.[6][7][8]

Scheme 1: Synthesis of this compound

Synthesis_of_this compound start 5-methyl-1H-pyrrolo[2,3-b]pyridine intermediate1 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine start->intermediate1 C3-Iodination step1_reagents 1. N-Iodosuccinimide (NIS) 2. Acetonitrile, rt product This compound intermediate1->product Suzuki Coupling step2_reagents Allylboronic acid pinacol ester, Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C

Caption: Synthetic route to the core scaffold.

Protocol 1.1: C3-Iodination of 5-methyl-1H-pyrrolo[2,3-b]pyridine

The C3-position of the 7-azaindole nucleus is susceptible to electrophilic substitution.[9] This protocol describes the iodination at this position, which then serves as a handle for subsequent cross-coupling reactions.

  • Materials:

    • 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous acetonitrile, add N-iodosuccinimide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 1.2: Suzuki Coupling for C3-Allylation

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.[9][10][11]

  • Materials:

    • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Allylboronic acid pinacol ester (1.2 eq)

    • Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine, allylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.

    • Add the degassed dioxane/water solvent system.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Part 2: Analogue Synthesis for SAR Studies

The following protocols describe the synthesis of analogues by modifying the core scaffold.

Protocol 2.1: N1-Alkylation/Arylation

  • Materials:

    • This compound (1.0 eq)

    • Alkyl/aryl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • Sodium hydride (NaH) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF at 0 °C, add sodium hydride portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the corresponding alkyl or aryl halide and allow the reaction to warm to room temperature.

    • Stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 2.2: Functionalization of the Pyridine Ring (Example: C4-Arylation via Suzuki Coupling)

To perform further functionalization on the pyridine ring, a halogenated precursor is required. This can be achieved by starting with a halogenated 7-azaindole derivative.

Scheme 2: C4-Arylation of a Halogenated 7-Azaindole Analogue

C4_Arylation start 4-Chloro-3-allyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine product 4-Aryl-3-allyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine start->product Suzuki Coupling step1_reagents Arylboronic acid, Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O, 90 °C

Caption: C4-Arylation via Suzuki Coupling.

  • Materials:

    • 4-Chloro-3-allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Toluene, Ethanol, and Water (e.g., 2:1:1 mixture)

  • Procedure:

    • Combine the 4-chloro-7-azaindole derivative, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate in a reaction vessel.

    • Add the degassed solvent mixture.

    • Heat the reaction to 90 °C and stir for 6-12 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Data Presentation and Characterization

All synthesized analogues should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

The analytical data for a library of synthesized analogues should be summarized in a clear and concise table to facilitate SAR analysis.

Table 1: Representative Library of this compound Analogues and their Characterization Data

Compound IDR¹ (N1-substituent)R² (C4-substituent)Molecular FormulaMW ( g/mol )¹H NMR (δ, ppm)Purity (HPLC, %)
I-1 HHC₁₁H₁₂N₂172.23Characteristic peaks>95%
I-2 CH₃HC₁₂H₁₄N₂186.26Characteristic peaks>95%
I-3 BenzylHC₁₈H₁₈N₂262.35Characteristic peaks>95%
I-4 HPhenylC₁₇H₁₆N₂248.33Characteristic peaks>95%
I-5 H4-FluorophenylC₁₇H₁₅FN₂266.32Characteristic peaks>95%

Logical Framework for SAR Analysis

The synthesized library of analogues will be subjected to biological evaluation to determine their activity against the target of interest. The resulting data will be used to establish a robust SAR.

SAR_Analysis_Workflow cluster_synthesis Analogue Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis cluster_optimization Lead Optimization synthesis Synthesis of Analogue Library (Table 1) testing In vitro / In vivo Assays synthesis->testing analysis Correlate Structural Modifications with Biological Activity testing->analysis optimization Design of Next-Generation Analogues analysis->optimization optimization->synthesis Iterative Design-Synthesize-Test Cycle

Caption: Iterative workflow for SAR-driven lead optimization.

By systematically analyzing the biological data in conjunction with the structural modifications, researchers can identify key structural features that are crucial for activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and will guide the optimization of the this compound scaffold towards a potent and selective drug candidate.[4][12]

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis of this compound analogues for SAR studies. The outlined protocols are based on established and reliable synthetic methodologies, offering researchers a practical guide to generate a focused library of compounds. The successful implementation of these synthetic strategies, coupled with rigorous biological evaluation, will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile 7-azaindole scaffold.

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Application Notes & Protocols: High-Throughput Screening of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Derivatives of this versatile heterocycle have been identified as potent inhibitors of a range of critical biological targets. Recent studies have highlighted their activity as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 8 (CDK8), Janus Kinase 1 (JAK1), and Ataxia-Telangiectasia Mutated (ATM) kinase, underscoring their relevance in oncology and immunology.[1][2][3][4][5][6] The core structure's ability to form key hydrogen bonds and engage in π-π stacking interactions within enzyme active sites makes it an attractive starting point for the development of novel therapeutics.[1][7]

This application note provides a comprehensive guide for the high-throughput screening (HTS) of a specific analog, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine. Given the established anti-proliferative and kinase-inhibiting properties of related compounds, we present a two-tiered screening strategy.[1][2][8] The primary screen will employ a robust cell-based assay to identify cytotoxic or anti-proliferative effects against a relevant cancer cell line. Subsequently, a secondary, de-convoluting screen will focus on identifying potential kinase inhibition, a likely mechanism of action for this compound class.[9][10] This dual approach maximizes the probability of identifying and characterizing the bioactivity of this novel compound.

Part 1: Primary High-Throughput Screen - Cell Viability Assay

The initial step in evaluating the therapeutic potential of this compound is to assess its impact on cell proliferation. A cell viability assay is a fundamental and effective method for identifying compounds with cytotoxic or cytostatic effects, which are hallmarks of potential anti-cancer agents.[11][12] We will utilize a luminescence-based ATP assay, which is highly sensitive, has a broad linear range, and is less prone to interference from library compounds compared to some fluorescence-based methods.[13][14][15][16] The principle of this assay is that the amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.

Experimental Workflow: Primary Cell Viability Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cell Cell Culture & Seeding (e.g., HCT116 colorectal cancer cells) dispense Dispense Compound Library (384-well plates) prep_cell->dispense prep_comp Compound Preparation (this compound in DMSO) prep_comp->dispense incubate Incubate Cells with Compound (e.g., 72 hours) dispense->incubate add_reagent Add ATP Detection Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate normalize Data Normalization (to controls) read_plate->normalize hit_id Hit Identification (Z-score calculation) normalize->hit_id confirm Hit Confirmation & Dose-Response hit_id->confirm

Caption: Workflow for the primary cell viability high-throughput screen.

Detailed Protocol: Luminescence-Based Cell Viability Assay

1. Cell Culture and Seeding:

  • Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Resuspend cells in fresh medium and perform a cell count to determine cell density.
  • Dilute the cell suspension to the optimized seeding density (e.g., 1000 cells/well) in a final volume of 40 µL per well in a 384-well white, solid-bottom plate.
  • Incubate the seeded plates for 24 hours to allow for cell attachment.

2. Compound Preparation and Dispensing:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
  • Perform serial dilutions to create a range of concentrations for the primary screen (e.g., a single high concentration of 10 µM) and for subsequent dose-response studies.
  • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solution or DMSO (for negative controls) into the appropriate wells. Include a positive control for cell death (e.g., staurosporine).

3. Incubation and Reagent Addition:

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Equilibrate the plates and the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
  • Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Normalize the data using the negative (DMSO) and positive (staurosporine) controls.
  • Calculate the Z'-factor to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS.[17]
  • Identify "hits" based on a predefined threshold (e.g., compounds that reduce cell viability by more than 3 standard deviations from the mean of the negative controls).
  • Confirm hits by re-testing in a dose-response format to determine the IC₅₀ value.
Parameter Description Typical Value
Cell Line Human colorectal carcinomaHCT116
Plate Format White, solid-bottom384-well
Seeding Density Cells per well1000
Compound Conc. Primary screen concentration10 µM
Incubation Time Duration of compound exposure72 hours
Detection Method LuminescenceATP-based
Assay Window Signal-to-background ratio>10
Z'-Factor Assay quality metric>0.5

Part 2: Secondary High-Throughput Screen - Kinase Inhibition Assay

Compounds identified as active in the primary screen will be further investigated for their potential to inhibit kinase activity. The pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binding" motif for many kinases.[1] A universal, ADP-detecting kinase assay is an efficient method for screening against a panel of kinases or for a specific kinase of interest without the need for specific antibodies or substrates.[10] These assays measure the amount of ADP produced in a kinase reaction, which is a universal product of kinase-catalyzed phosphorylation.

Experimental Workflow: Secondary Kinase Inhibition Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_kinase Kinase & Substrate Preparation kinase_rxn Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) prep_kinase->kinase_rxn prep_comp Hit Compound Dilution Series (from primary screen) prep_comp->kinase_rxn incubate_rxn Incubate at Room Temperature kinase_rxn->incubate_rxn add_adp_reagent Add ADP Detection Reagent (e.g., ADP-Glo™) incubate_rxn->add_adp_reagent read_lum Read Luminescence add_adp_reagent->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition det_ic50 Determine IC₅₀ Values calc_inhibition->det_ic50 selectivity Assess Kinase Selectivity det_ic50->selectivity

Caption: Workflow for the secondary kinase inhibition high-throughput screen.

Detailed Protocol: ADP-Glo™ Kinase Assay

1. Reagent Preparation:

  • Prepare the kinase reaction buffer, kinase solution, substrate solution, and ATP solution according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay). The choice of kinase and substrate will depend on the therapeutic area of interest (e.g., FGFR1 for oncology).[1][2]
  • Prepare a dilution series of the hit compounds from the primary screen in DMSO.

2. Kinase Reaction:

  • In a 384-well plate, add the compound dilutions.
  • Add the kinase and substrate mixture to initiate the reaction.
  • Add ATP to start the phosphorylation reaction.
  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the no-compound control.
  • Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Parameter Description Example Value
Target Kinase e.g., Fibroblast Growth Factor Receptor 1FGFR1
Substrate Poly(Glu, Tyr) 4:10.2 mg/mL
ATP Concentration Near the Kₘ for the kinase10 µM
Plate Format White, low-volume384-well
Detection Method LuminescenceADP-Glo™
Data Output Inhibition concentrationIC₅₀

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the screening data, several validation steps are crucial:

  • Orthogonal Assays: Confirmed hits from the primary screen should be tested in an orthogonal cell viability assay that relies on a different biological principle (e.g., a fluorescence-based resazurin reduction assay) to rule out technology-specific artifacts.[11][18]

  • Counter-Screens: To eliminate false positives arising from assay interference, compounds can be tested in the absence of the biological target (e.g., no kinase in the kinase assay).[19]

  • Compound Purity and Identity: The purity and identity of the hit compound, this compound, should be confirmed by analytical methods such as LC-MS and NMR before extensive follow-up studies.[20][21]

  • Data Reproducibility: All hit confirmation and dose-response experiments should be performed in replicate to ensure the reproducibility of the results.[22][23]

Conclusion

This application note outlines a robust and scientifically grounded strategy for the high-throughput screening of this compound. By employing a primary cell-based screen to identify anti-proliferative activity, followed by a secondary biochemical screen to investigate kinase inhibition, researchers can efficiently identify and characterize the bioactivity of this novel compound. The detailed protocols and data analysis guidelines provided herein are designed to ensure high-quality, reproducible data, paving the way for the potential development of a new therapeutic agent.

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Application Notes and Protocols for the In Vivo Experimental Use of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the initial in vivo characterization of the novel compound, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant potential as inhibitors of key signaling pathways in oncology and immunology.[1][2][3] Given the absence of published in vivo data for this specific analogue, this document outlines a logical, phased approach to its preclinical evaluation. The protocols described herein are designed to be self-validating, progressing from essential formulation and safety assessments to robust, hypothesis-driven efficacy studies. This guide is intended for researchers, scientists, and drug development professionals initiating preclinical evaluation of this compound.

Introduction: The Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine core is central to numerous biologically active molecules, including approved therapeutics. Its derivatives have been extensively investigated as inhibitors of Janus kinase 1 (JAK1), fibroblast growth factor receptor (FGFR), and phosphodiesterase 4B (PDE4B), highlighting their therapeutic potential in inflammatory diseases and cancer.[2][3][4] The introduction of an allyl group at the 3-position and a methyl group at the 5-position of the scaffold, as in this compound, presents a novel chemical entity (NCE) whose in vivo properties are yet to be determined.

The primary objective of this guide is to provide a systematic methodology for evaluating this compound's foundational preclinical characteristics. A rigorous, well-designed initial in vivo study is critical for making informed decisions in the drug discovery pipeline.[5][6] This involves not just executing experiments, but understanding the causal links between formulation, exposure, safety, and efficacy. The protocols outlined below are based on established principles of preclinical research and are designed to generate reproducible and reliable data.[6][7]

Compound Details:

PropertyValue
Compound Name This compound
CAS Number 1198098-45-1
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Physical Form Solid
Storage Store at 2-8°C, protect from light and moisture.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure animal welfare.[7] An approved protocol from an Institutional Animal Care and Use Committee (IACUC) is mandatory before initiating any studies.

Phase I: Foundational Formulation and Pharmacokinetic Profiling

Causality: An effective therapeutic agent is useless if it cannot be delivered to its target site in the body. Therefore, before any efficacy studies are undertaken, it is imperative to develop a suitable formulation that allows for consistent administration and to understand the compound's basic pharmacokinetic (PK) profile. Poor solubility can lead to erratic absorption and low bioavailability, confounding the interpretation of any biological effect.[8] A pilot PK study provides the first glimpse into how the compound is absorbed, distributed, metabolized, and excreted (ADME), which is essential for designing rational dosing schedules for subsequent, more complex studies.

Protocol 1: Vehicle Screening and Formulation Development

Objective: To identify a non-toxic vehicle capable of solubilizing this compound at the required concentrations for in vivo dosing.

Methodology:

  • Preparation: Weigh out 5 mg of the compound into separate, sterile 1.5 mL microcentrifuge tubes.

  • Vehicle Addition: Add 500 µL of each test vehicle to a separate tube to target an initial concentration of 10 mg/mL.

  • Solubilization: Vortex each tube vigorously for 2 minutes. If the compound is not fully dissolved, use a sonicating water bath for 15-minute intervals, followed by vortexing.

  • Observation: Visually inspect each solution for clarity against a dark background. Note any undissolved particulate matter.

  • Documentation: Record the results in a solubility screening table. If the compound dissolves at 10 mg/mL, attempt higher concentrations. If it does not, perform serial dilutions of the vehicle with a co-solvent to determine the minimum required for solubilization.

  • Final Selection: Choose the simplest, most physiologically compatible vehicle that achieves the desired concentration. The final formulation must be sterile-filtered through a 0.22 µm filter before administration.[8]

Data Presentation: Vehicle Screening Table

VehicleCompositionVisual Observation (at 10 mg/mL)Comments
Saline0.9% NaCl in H₂O
PBSpH 7.4
5% DMSO / 95% SalineDMSO concentration should be kept low to avoid toxicity.
10% Solutol HS 15 / 90% H₂O
20% HP-β-CD in H₂OCaptisol® or other cyclodextrins can enhance solubility.
Corn OilSuitable for oral (PO) or subcutaneous (SC) routes.
Protocol 2: Pilot Pharmacokinetic Study in Mice

Objective: To determine the preliminary pharmacokinetic parameters of the compound after a single administration.

Methodology:

  • Animal Model: Use male CD-1 or BALB/c mice, 8-10 weeks old. (n=3 per time point for sparse sampling).

  • Acclimatization: Allow animals to acclimate for at least 5 days before the study.

  • Dose Formulation: Prepare the compound in the selected vehicle at a concentration of 1 mg/mL. For this pilot study, a dose of 10 mg/kg is a common starting point for NCEs.

  • Administration:

    • Group 1 (Intravenous, IV): Administer a single bolus dose of 2 mg/kg via the tail vein (2 µL/g body weight) to assess absolute bioavailability.

    • Group 2 (Oral Gavage, PO): Administer a single dose of 10 mg/kg via oral gavage (10 µL/g body weight).

  • Blood Sampling (Sparse Sampling): Collect ~50 µL of blood via submandibular or saphenous vein puncture into K₂EDTA-coated tubes at designated time points. A typical schedule would be:

    • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Immediately centrifuge the blood at 4°C (2000 x g for 10 min) to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescription
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC(₀₋ₜ) Area under the plasma concentration-time curve from time 0 to the last measurable point
t₁/₂ Elimination half-life
F% Bioavailability (calculated as [AUC(PO)/Dose(PO)] / [AUC(IV)/Dose(IV)] x 100)

G

Decision pathway for selecting an efficacy model.
Protocol 4A: Human Tumor Xenograft Model (Oncology)

Hypothesis: Based on the anti-cancer activity of other pyrrolo[2,3-b]pyridine derivatives, this compound will inhibit the growth of a human tumor xenograft in immunodeficient mice.

Methodology:

  • Cell Line & Animal Model: Select a human cancer cell line with known sensitivity to kinase inhibitors (e.g., NCI-H460 lung cancer or A549 lung cancer). Use immunodeficient mice (e.g., athymic Nude or NOD/SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of Matrigel/PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a mean volume of 100-150 mm³. Monitor tumor size using digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Grouping: Randomize mice into treatment groups (n=8-10 per group) once tumors reach the target size.

    • Group 1: Vehicle Control (administered on the same schedule as test article)

    • Group 2: Test Compound (e.g., 25 mg/kg, daily PO)

    • Group 3: Test Compound (e.g., 50 mg/kg, daily PO)

    • Group 4: Positive Control (a standard-of-care agent for the selected cell line)

  • Treatment: Administer treatment for 14-21 days. Record tumor volume and body weight 2-3 times per week.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Calculated as %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

    • Secondary: Body weight change (as a measure of toxicity), clinical observations.

    • Optional: At the end of the study, tumors can be harvested for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated kinases).

Protocol 4B: LPS-Induced Cytokine Release Model (Inflammation)

Hypothesis: Based on the anti-inflammatory activity of related PDE4 and JAK inhibitors, this compound will suppress the systemic pro-inflammatory cytokine response induced by lipopolysaccharide (LPS).

Methodology:

  • Animal Model: Use BALB/c mice, 8-10 weeks old (n=8-10 per group).

  • Grouping and Pre-treatment:

    • Group 1: Vehicle Control + Saline challenge

    • Group 2: Vehicle Control + LPS challenge

    • Group 3: Test Compound (e.g., 10 mg/kg, PO) + LPS challenge

    • Group 4: Test Compound (e.g., 30 mg/kg, PO) + LPS challenge

    • Group 5: Positive Control (e.g., Dexamethasone, 5 mg/kg, IP) + LPS challenge

  • Administration: Administer the test compound or vehicle via the desired route (e.g., PO) one hour prior to the inflammatory challenge.

  • LPS Challenge: Administer LPS (from E. coli O111:B4) intraperitoneally (IP) at a dose of 1 mg/kg.

  • Blood Collection: At 1.5 to 2 hours post-LPS challenge (the peak of TNF-α response), collect blood via terminal cardiac puncture into K₂EDTA tubes.

  • Plasma Processing: Separate plasma by centrifugation and store at -80°C.

  • Cytokine Analysis: Measure the plasma concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a validated ELISA kit.

  • Endpoint: The primary endpoint is the percent inhibition of the LPS-induced rise in plasma cytokine levels compared to the vehicle-treated LPS group.

Data Analysis and Interpretation

For all studies, data should be analyzed using appropriate statistical methods to ensure that conclusions are robust. [9]* Comparison of two groups: Use a Student's t-test.

  • Comparison of more than two groups: Use a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).

  • Tumor growth curves: Use a two-way ANOVA with repeated measures.

A p-value of <0.05 is typically considered statistically significant. [10]To minimize bias, researchers should employ randomization for group allocation and, where possible, blinding during data collection and analysis. [10]

References

  • Ma, H., & Lu, C. (2023). General Principles of Preclinical Study Design. In Vivo Models for Drug Discovery, 1-18. Available at: [Link]

  • Offhauss, C. B., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Offhauss, C. B., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. Available at: [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]

  • The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. Available at: [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Available at: [Link]

  • Patil, S. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Lee, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chen, X., et al. (2022). Paving the way for small-molecule drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Wójcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.

I. Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for this compound?

The most prevalent and direct method for the synthesis of this compound involves the direct C3-allylation of 5-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-methyl-7-azaindole). This is typically achieved through a palladium-catalyzed reaction, such as the Tsuji-Trost reaction, which utilizes an allyl source like allyl acetate or allyl bromide in the presence of a palladium catalyst and a suitable ligand.[1][2]

FAQ 2: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the efficiency of the allylation.

  • Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or may not be the optimal choice for this specific transformation.

  • Side Reactions: Competing reactions, such as N-allylation or di-allylation, can consume the starting material and reduce the yield of the desired product.

  • Poor Quality Starting Materials: Impurities in the 5-methyl-1H-pyrrolo[2,3-b]pyridine or the allylating agent can interfere with the reaction.

  • Inefficient Purification: Product loss during workup and purification steps can lead to an artificially low isolated yield.

FAQ 3: I am observing multiple spots on my TLC analysis after the reaction. What are the likely side products?

Besides the desired C3-allylated product, several other compounds might be present:

  • Unreacted 5-methyl-1H-pyrrolo[2,3-b]pyridine: The starting material.

  • N1-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: A common regioisomeric byproduct resulting from allylation on the pyrrole nitrogen.

  • 1,3-Diallyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: A product of double allylation.

  • Other Isomeric Byproducts: Depending on the reaction conditions, other minor isomers could also be formed.

FAQ 4: How can I effectively purify the final product?

Column chromatography is the most common method for purifying this compound.[3] A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation of the desired product from impurities.

II. Troubleshooting Guide

Problem 1: Low Conversion of Starting Material

Symptoms: A significant amount of 5-methyl-1H-pyrrolo[2,3-b]pyridine remains unreacted after the stipulated reaction time.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Catalyst Loading or Activity Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%). Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst.The catalytic cycle of the Tsuji-Trost reaction relies on an active Pd(0) species.[1][2] Insufficient catalyst or a deactivated catalyst will slow down or halt the reaction.
Inappropriate Ligand The choice of phosphine ligand is crucial.[1] Experiment with different ligands (e.g., PPh3, dppf, XPhos) to find one that promotes the desired C3-allylation.The ligand influences the steric and electronic properties of the palladium center, thereby affecting the regioselectivity and efficiency of the nucleophilic attack.
Suboptimal Temperature Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC to avoid decomposition.Many palladium-catalyzed cross-coupling reactions require thermal energy to proceed at a reasonable rate.
Incorrect Base The choice and amount of base can be critical. If using a carbonate base (e.g., K2CO3, Cs2CO3), ensure it is finely powdered and dry. Consider screening other bases like phosphates or organic bases.The base is often required to deprotonate the nucleophile or facilitate the regeneration of the active catalyst.
Problem 2: Poor Regioselectivity (Significant N-Allylation)

Symptoms: TLC and NMR analysis show a significant amount of the N1-allyl isomer alongside the desired C3-allyl product.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Steric Hindrance at C3 The inherent reactivity of the 7-azaindole scaffold can lead to a mixture of C3 and N1 substitution.[4] The use of a bulky phosphine ligand can sterically hinder the approach of the palladium complex to the N1 position, favoring C3 allylation.The larger steric profile of bulky ligands can direct the palladium-allyl complex to the less hindered C3 position of the pyrrolo[2,3-b]pyridine core.
Reaction Solvent The polarity of the solvent can influence the site of allylation. Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, Toluene).Solvents can influence the dissociation of ion pairs and the solvation of the nucleophile, which in turn can affect the regioselectivity of the reaction.
Nature of the Allyl Source The leaving group on the allyl electrophile can impact selectivity. Compare the results using allyl acetate, allyl carbonate, and allyl halides.The nature of the leaving group affects the rate of oxidative addition to the palladium center and can influence the equilibrium between different palladium-allyl intermediates.
Problem 3: Formation of Di-allylated Product

Symptoms: A significant amount of a less polar spot, corresponding to the 1,3-diallyl product, is observed on TLC.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Excess Allylating Agent Reduce the equivalents of the allylating agent used. Start with a stoichiometric amount (1.0-1.1 equivalents) and adjust as needed based on reaction monitoring.Using a large excess of the electrophile increases the probability of a second allylation event occurring after the initial desired C3-allylation.
Prolonged Reaction Time Monitor the reaction progress carefully by TLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant di-allylation occurs.Once the desired mono-allylated product is formed, it can act as a nucleophile for a subsequent allylation, especially if the reaction is left for an extended period.
Experimental Workflow: Palladium-Catalyzed C3-Allylation

Below is a generalized protocol for the palladium-catalyzed allylation of 5-methyl-1H-pyrrolo[2,3-b]pyridine. This should be optimized for your specific laboratory conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_1 To a dry flask under Argon, add: - 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) - Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Ligand (if needed) - Anhydrous Solvent (e.g., THF, Dioxane) prep_2 Stir the mixture at room temperature for 10-15 minutes. prep_1->prep_2 react_1 Add Base (e.g., K2CO3, 2.0 eq) and Allylating Agent (e.g., Allyl Acetate, 1.2 eq). prep_2->react_1 react_2 Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). react_1->react_2 react_3 Monitor reaction progress by TLC. react_2->react_3 workup_1 Cool the reaction to room temperature. react_3->workup_1 work_2 Filter off solids and concentrate the filtrate. workup_1->work_2 work_3 Purify the crude product by silica gel column chromatography. work_2->work_3

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_low_conversion Low Conversion cluster_poor_selectivity Poor Selectivity cluster_solutions Potential Solutions start Low Yield of Desired Product low_conv Check Catalyst Activity & Loading start->low_conv n_allyl Significant N-Allylation? start->n_allyl temp Optimize Temperature low_conv->temp ligand Change Ligand low_conv->ligand Yes base Screen Different Bases temp->base solvent Change Solvent temp->solvent Yes base->ligand Yes di_allyl Significant Di-allylation? n_allyl->di_allyl n_allyl->ligand Yes n_allyl->solvent Yes equiv Adjust Equivalents of Allylating Agent di_allyl->equiv Yes time Optimize Reaction Time di_allyl->time Yes

Sources

3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

A Senior Application Scientist's Guide to Solubility and Formulation

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges related to its solubility. As a derivative of the 7-azaindole scaffold, which is prominent in medicinal chemistry, particularly in the development of kinase inhibitors, this molecule's behavior in various solvents is critical to experimental success.[1][2] This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the expected solubility characteristics of this compound?

Based on its chemical structure—a heterocyclic aromatic core with alkyl and allyl substituents—this compound (M.W. 172.23) is predicted to be a lipophilic molecule with low aqueous solubility.[3] The 1H-pyrrolo[2,3-b]pyridine parent scaffold is a solid that is soluble in polar organic solvents like methanol. Therefore, you should anticipate poor solubility in neutral aqueous buffers and higher solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols.

Q2: Why is solubility a critical parameter for this compound in research and drug development?

Solubility is a fundamental property that impacts nearly every stage of research.[4]

  • For in vitro assays: Achieving a true solution at the desired concentration is essential for obtaining accurate and reproducible bioactivity data. Compound precipitation can lead to underestimated potency (IC50/EC50 values).

  • For formulation: Developing a stable formulation for in vivo studies requires sufficient solubility to achieve the target dosage in a suitable vehicle.[5]

  • For bioavailability: For orally administered drugs, poor aqueous solubility is a primary reason for low absorption and poor bioavailability, as dissolution often becomes the rate-limiting step.[6]

Q3: What are the best initial solvents for preparing stock solutions?

For creating high-concentration stock solutions, water-miscible polar aprotic solvents are generally the first choice.

  • Dimethyl Sulfoxide (DMSO): This is the most common starting point due to its excellent solubilizing power for a wide range of organic compounds.[5] It is a standard practice in early drug discovery for preparing compound libraries.[7]

  • Dimethylformamide (DMF): An alternative to DMSO, also with strong solubilizing properties.

  • Ethanol: A less toxic option that can be suitable if the compound shows sufficient solubility.

It is critical to prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into aqueous media for final assays.

Q4: What safety precautions should I take when handling this compound and its solvents?

As with any research chemical, proper safety protocols are mandatory.

  • Compound Handling: The parent 1H-pyrrolo[2,3-b]pyridine scaffold can be harmful if swallowed, cause skin irritation, and serious eye damage.[8] Assume similar hazards for this derivative. Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Solvent Handling: Organic solvents like DMSO and DMF are flammable and can cause skin and eye irritation.[10] Pyridine-based compounds can also be toxic.[11] Consult the Safety Data Sheet (SDS) for each specific solvent and compound before use.[12]

Section 2: Troubleshooting Guide for Common Solubility Issues

This section provides direct answers and solutions to specific problems you may encounter during your experiments.

Problem: My compound is insoluble in my aqueous assay buffer at the desired final concentration.

  • Immediate Cause: The aqueous buffer lacks the capacity to dissolve the lipophilic compound once the organic co-solvent from the stock solution is diluted. This often occurs when the final concentration of the organic solvent (like DMSO) is too low (e.g., <1%).

  • Solution Pathway:

    • Increase Co-solvent Concentration: Determine if your assay can tolerate a higher final percentage of DMSO or ethanol. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated.

    • Use a Different Co-solvent System: Explore the use of other co-solvents that may have better solubilizing properties for your specific compound. Examples include polyethylene glycols (PEGs), propylene glycol, or glycerin.[5]

    • Adjust pH: The pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms. Altering the pH of your buffer may increase solubility. Perform a pH-solubility profile to see if solubility increases in acidic conditions (e.g., pH 4-6) due to salt formation.[]

    • Employ Solubilizing Excipients: For more challenging cases, consider using surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD), which can form micelles or inclusion complexes to enhance aqueous solubility.[14]

Problem: My compound precipitates out of solution when I add my DMSO stock to the aqueous buffer.

  • Immediate Cause: This is a classic sign of kinetic vs. thermodynamic solubility issues.[7] You are creating a supersaturated solution upon initial dilution, which is unstable and rapidly crashes out. The kinetic solubility (the concentration before precipitation occurs upon dilution) is lower than your target concentration.

  • Solution Pathway:

    • Modify Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing vigorously. This can sometimes help maintain solubility.

    • Lower the Stock Concentration: Using a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM) means you will be adding a larger volume of the stock to your buffer. This changes the solvent mixing dynamics and can sometimes prevent immediate precipitation.

    • Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes increase the immediate solubility, though care must be taken to ensure the compound is stable at that temperature.

    • Accept a Lower Final Concentration: The most straightforward solution is to work below the compound's determined kinetic solubility limit in that specific medium.

Problem: I need to prepare a formulation for an in vivo (e.g., rodent) study, but my compound is not soluble in standard vehicles like saline or PBS.

  • Immediate Cause: Standard aqueous vehicles are unsuitable for highly lipophilic compounds intended for injection or oral gavage. A specialized formulation is required.

  • Solution Pathway:

    • Co-solvent Formulations: A common approach is to use a mixture of solvents. A widely used vehicle is "SBE-β-CD" (Sulfobutylether-beta-cyclodextrin), which is a modified cyclodextrin specifically designed to improve the solubility of parenteral drugs. Another common vehicle is PEG 400/Propylene Glycol/Water . A typical starting ratio to test might be 10% DMSO, 40% PEG 400, and 50% water. The exact ratio must be optimized for your compound and route of administration.

    • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can be highly effective. These involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.

    • Nanosuspensions: If other methods fail, reducing the particle size of the compound to the nanometer range can dramatically increase its dissolution rate and apparent solubility.[4] This is a more advanced technique requiring specialized equipment.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for characterizing and improving the solubility of your compound.

Protocol 1: Determining Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[15]

  • Preparation: Add an excess amount of solid this compound to a known volume of your test solvent (e.g., PBS pH 7.4) in a glass vial. "Excess" means enough solid remains visible after the experiment.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vial to sit undisturbed for the undissolved solid to settle. Carefully remove a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a 0.22 µm PVDF filter.

  • Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Analysis: Determine the compound concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, by comparing the result to a standard curve prepared with known concentrations of the compound.[16] The resulting concentration is the thermodynamic solubility.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps determine if changes in pH can be used to enhance solubility.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in parallel for each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) on the y-axis against the pH on the x-axis.

  • Interpretation: An increase in solubility at lower pH values indicates the compound is a weak base and that acidic formulations could be a viable strategy for solubilization.

Section 4: Data Summaries & Workflow Diagrams

Data Presentation

Table 1: Common Organic Solvents for Initial Solubility Screening

SolventTypeBoiling Point (°C)Notes & Cautions
DMSO Polar Aprotic189Excellent solubilizer; can be hard to remove; may affect some biological assays.
DMF Polar Aprotic153Good alternative to DMSO; toxic.
Ethanol Polar Protic78.4Biologically compatible; less powerful than DMSO/DMF.
Methanol Polar Protic64.7Good solubilizer; toxic.
Acetonitrile Polar Aprotic82Common HPLC mobile phase solvent; useful for analytical work.
DCM Nonpolar39.6For nonpolar applications; volatile and toxic.

Table 2: Common Excipients for Aqueous Formulation Development

Excipient ClassExample(s)Mechanism of ActionCommon Use
Co-solvents PEG 400, Propylene GlycolReduces solvent polarityOral & Injectable
Surfactants Tween® 80, Polysorbate 80Forms micelles to encapsulate the drugOral & Injectable
Cyclodextrins SBE-β-CD, HP-β-CDForms inclusion complexesInjectable
Mandatory Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound is Insoluble in Aqueous Buffer check_assay Can Assay Tolerate >0.5% Organic Solvent? start->check_assay increase_cosolvent Increase Co-solvent % (e.g., DMSO, EtOH) check_assay->increase_cosolvent Yes check_ph Is Compound Ionizable? (Weak Base/Acid) check_assay->check_ph No end_success Success: Soluble System Achieved increase_cosolvent->end_success ph_profile Perform pH-Solubility Profile (Protocol 2) check_ph->ph_profile Yes advanced Need Advanced Formulation? check_ph->advanced No use_ph Optimize Buffer pH for Formulation ph_profile->use_ph use_ph->end_success excipients Screen Solubilizing Excipients (Cyclodextrins, Surfactants) advanced->excipients Yes (In Vitro) formulate Develop Co-solvent or Lipid-based Formulation advanced->formulate Yes (In Vivo) excipients->end_success formulate->end_success

Caption: A decision-making workflow for troubleshooting solubility issues.

Strategy_Selection_Logic cluster_strategies Solubility Enhancement Strategies factors Key Factors Target Application (In Vitro vs In Vivo) Compound Properties (pKa, logP) Required Dose phys_mod Physical Modification Micronization Nanosuspension Amorphous Solid Dispersion factors->phys_mod High dose needed, crystalline compound chem_mod Chemical Modification Salt Formation (Requires Ionizable Group) Pro-drug Approach factors->chem_mod Compound has suitable pKa form_mod Formulation Approach Co-solvents Surfactants (Micelles) Cyclodextrins Lipid Systems (SEDDS) factors->form_mod Most common path for pre-clinical studies

Caption: Logic for selecting an appropriate solubility enhancement strategy.

References

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Amerigo Scientific. (n.d.). This compound.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
  • Sigma-Aldrich. (n.d.). 5-Methyl-1H-pyrrolo[2,3-b]pyridine.
  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Lund University Publications. (n.d.).
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. (2025).
  • Carl ROTH. (n.d.).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • BOC Sciences. (n.d.). Solubility Analysis.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Echemi. (n.d.). 1H-Pyrrolo[2,3-b]pyridine SDS.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Brieflands. (2021).
  • Sigma-Aldrich. (2025).
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Capot Chemical. (2025).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.

Sources

Technical Support Center: Purification of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are handling this and structurally related 7-azaindole scaffolds. Our goal is to provide practical, experience-driven solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Initial Purification Strategy

A robust purification strategy is essential for obtaining high-purity this compound, a prerequisite for accurate biological screening and further synthetic elaboration. The choice of the primary purification technique depends heavily on the purity and scale of the crude material post-synthesis.

Frequently Asked Question (FAQ): What is the best initial approach to purify my crude product?

Answer: The optimal starting point depends on the crude purity. For a crude mixture where the desired product is the major component (>80% by TLC or crude NMR), direct crystallization can be an efficient, scalable first step. For more complex mixtures containing multiple byproducts or residual starting materials, flash column chromatography is the recommended starting point to isolate the target compound before final polishing.

The following decision tree provides a high-level workflow for selecting your initial purification method.

Purif_Decision_Tree start Crude Product (Post-Workup) tlc_check Assess Purity (TLC, LCMS, ¹H NMR) start->tlc_check is_major Is Target >80% Pure and a Solid? tlc_check->is_major chromatography Flash Column Chromatography is_major->chromatography  No crystallization Direct Crystallization is_major->crystallization  Yes final_product Pure Product (>95%) chromatography->final_product crystallization->final_product

Caption: Initial Purification Method Selection Workflow.

Section 2: Troubleshooting Flash Column Chromatography

Flash chromatography on silica gel is the most common method for purifying pyrrolo[2,3-b]pyridine derivatives.[1] However, the basic nitrogen atom in the pyridine ring can lead to specific challenges.

FAQ: I'm observing significant peak tailing on my silica gel column. Why is this happening and how can I fix it?

Answer: This is a classic issue encountered with basic compounds like pyridines on standard silica gel.[2]

  • Causality (The "Why"): The root cause is the interaction between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, secondary interaction acts as a separate retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak. This can lead to poor resolution and cross-contamination of fractions.

  • Solution (The "How"): The strategy is to "mask" or neutralize these active silanol sites.

    • Mobile Phase Additive: Add a small amount of a competing base to your mobile phase. Triethylamine (TEA) at 0.1-1.0% (v/v) is the most common choice. The TEA will preferentially bind to the acidic silanol sites, presenting a more homogenous, less interactive surface to your target compound.[2]

    • Use of Treated Silica: For particularly challenging separations, consider using silica gel that has been pre-treated with a base or end-capped silica where the silanol groups are chemically derivatized.

Experimental Protocol: Method for Reducing Peak Tailing

  • Prepare your chosen eluent (e.g., Ethyl Acetate/Hexanes).

  • Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5% (v/v). For example, for 1 L of eluent, add 5 mL of TEA.

  • Equilibrate your silica gel column by flushing with at least 3-5 column volumes of the TEA-containing mobile phase before loading your sample. This ensures the stationary phase is fully passivated.

  • Run the chromatography as usual. The improvement in peak shape should be immediately noticeable on TLC analysis of the collected fractions.

FAQ: My compound is not separating from a key impurity. How do I systematically optimize my solvent system?

Answer: Effective separation relies on exploiting differences in polarity between your product and the impurities. A systematic approach to screening solvent systems via Thin Layer Chromatography (TLC) is the most efficient way to solve this. The pyrrolo[2,3-b]pyridine core is of intermediate polarity, so a range of solvent systems can be effective.

Table 1: Suggested Starting Solvent Systems for TLC Optimization

Solvent System Ratio (v/v) Polarity Comments
Ethyl Acetate (EtOAc) / Hexanes 10% to 50% EtOAc Low to Medium Excellent starting point. Provides good selectivity for many N-heterocycles.[1]
Dichloromethane (DCM) / Methanol (MeOH) 1% to 10% MeOH Medium to High Good for more polar compounds. Ensure your compound is stable in DCM.[3]

| Acetone / Dichloromethane (DCM) | 10% to 50% Acetone | Medium | Offers different selectivity compared to EtOAc/Hexanes.[1] |

Experimental Protocol: Systematic TLC Optimization

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).

  • On a single TLC plate, spot the crude mixture in 3-4 separate lanes.

  • Develop each lane in a different solvent system from Table 1 (e.g., Lane 1: 20% EtOAc/Hex; Lane 2: 30% EtOAc/Hex; Lane 3: 5% MeOH/DCM).

  • Visualize the plates under UV light (254 nm).

  • The Goal: Identify the solvent system that places your product's Retention Factor (Rf) between 0.25 and 0.40 while maximizing the separation (ΔRf) from the nearest impurities. This Rf range typically translates well to flash chromatography.

Chrom_Troubleshoot start Low Purity Fraction (Post-Column) analyze Analyze by TLC/LCMS start->analyze identify Identify Problem: Co-elution or Tailing? analyze->identify coelution Co-elution identify->coelution Co-elution tailing Peak Tailing identify->tailing Tailing optimize_solvent Re-optimize Solvent System (See Table 1) coelution->optimize_solvent add_tea Add 0.5% TEA to Mobile Phase tailing->add_tea re_run Re-run Chromatography optimize_solvent->re_run add_tea->re_run

Caption: Troubleshooting Workflow for Flash Chromatography.

Section 3: Troubleshooting Crystallization

Crystallization is an ideal purification technique for achieving very high purity and is highly scalable. The key is finding the right solvent or solvent system from which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

FAQ: My compound "oiled out" of solution instead of forming crystals. What does this mean and what should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment.

  • Causality (The "Why"): The solute molecules are driven out of solution by low solubility, but they lack the time or the proper molecular orientation to arrange themselves into an ordered crystal lattice. The presence of impurities can also disrupt lattice formation and promote oiling.

  • Solution (The "How"):

    • Reduce the Rate of Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical.

    • Use a More Dilute Solution: Start with a larger volume of solvent to ensure the saturation point is reached more slowly upon cooling.

    • Change the Solvent System: An oil is still a purified phase. You can attempt to crystallize the oil itself. Decant the solvent, and try adding a different solvent (an "anti-solvent") in which the compound is poorly soluble to try and crash out a solid.

FAQ: I've tried several solvents, but my compound won't crystallize. What is a systematic approach to screen for conditions?

Answer: A systematic screening process using small amounts of material is the most efficient method. The solvent/anti-solvent technique is a powerful tool for inducing crystallization.

Experimental Protocol: Systematic Crystallization Screening

  • Solubility Test: In separate small vials, add ~5-10 mg of your purified compound. Add a single solvent from Table 2 dropwise until the solid just dissolves at room temperature. This identifies good "solvents." Note solvents where it is insoluble; these are potential "anti-solvents."

  • Single Solvent Crystallization: For the vials where the compound dissolved, cap them, wrap the cap with paraffin film, and poke a few holes with a needle. Allow the solvent to evaporate slowly over 1-3 days.

  • Solvent/Anti-Solvent Crystallization:

    • Take a fresh 10-20 mg sample of your compound.

    • Dissolve it in a minimum amount of a "good" solvent (e.g., DCM, Acetone, or EtOAc) in which it is highly soluble.

    • Slowly add a miscible "anti-solvent" (e.g., Hexanes, Pentane, or Water) dropwise until the solution just begins to turn cloudy (persistent nucleation).

    • Add 1-2 drops of the "good" solvent to redissolve the cloudiness.

    • Cap the vial and let it stand undisturbed at room temperature or in the refrigerator.

Table 2: Common Solvents for Crystallization Screening

Good Solvents (Compound is likely soluble) Anti-Solvents (Compound is likely insoluble)
Dichloromethane (DCM) Hexanes / Heptane / Pentane
Ethyl Acetate (EtOAc) Water
Acetone Diethyl Ether
Methanol (MeOH) / Ethanol (EtOH) Toluene

| Tetrahydrofuran (THF) | |

Section 4: Common Impurities and Their Removal

The synthesis of substituted pyrrolo[2,3-b]pyridines often involves modern cross-coupling reactions or multi-step sequences.[4][5] Understanding the potential impurities from your specific synthetic route is key to removing them.

FAQ: What are common impurities and how do I remove them?

Answer:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have starting materials. These are typically of different polarity and can be removed by flash chromatography. Optimize the solvent system to maximize separation.

  • Palladium Catalysts: If a Suzuki, Buchwald-Hartwig, or similar cross-coupling reaction was used, residual palladium can contaminate your product.[1] These are often black/grey particulates. Passing a solution of your crude product through a small plug of Celite® or silica can often remove the majority of the baseline palladium residue. For more stringent removal, specialized metal scavenging silicas can be used.

  • Reagents and Byproducts: Reagents like bases (e.g., cesium carbonate, potassium carbonate) are typically removed during the initial aqueous workup.[1] Organic byproducts from side reactions must be removed chromatographically. Analyzing a crude LCMS or NMR will help identify their structures and devise a targeted purification strategy.

References

  • Al-duaij, O. K., Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., El-Gamal, K. M., & Al-Sha’er, M. A. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7249. [Link]

  • Lv, P., Wang, L., Dong, G., Zhang, Y., Wang, N., Li, Z., & Zhu, G. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22336-22345. [Link]

  • Bambal, R. B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Foley, D. W., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1699-1705. [Link]

  • Amerigo Scientific. This compound. Product Page. [Link]

  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]

  • Hassan, K. M. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-998. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Compound Summary. [Link]

  • Herbert, R., & Holliman, C. L. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 19, 2463-2471. [Link]

  • Semantic Scholar. SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern drug discovery, frequently utilized for its ability to form key interactions with therapeutic targets like protein kinases.[1][2][3] The specific analogue, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, while potentially promising, may present a common yet significant hurdle for researchers: poor cell permeability. This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals to diagnose, understand, and overcome this critical challenge. We will explore the underlying physicochemical principles, detail actionable strategies for molecular modification and formulation, and provide validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

While specific target information for this exact molecule is not broadly published, its core structure, 7-azaindole, is a well-established "hinge-binding" motif for protein kinase inhibitors.[1][2] Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1] The allyl and methyl substitutions on the core are likely intended to modulate potency, selectivity, or physicochemical properties.

Q2: Why is cell permeability a critical parameter for this compound?

For a drug to be effective against an intracellular target (like most kinases), it must first cross the cell membrane to reach its site of action.[4][5] Poor permeability means that even a highly potent compound will not show efficacy in cell-based assays or in vivo, as it cannot achieve a sufficient intracellular concentration. Key determinants of a molecule's permeability include its size, lipophilicity, solubility, and hydrogen-bonding capacity.[6][7][8]

Q3: What physicochemical properties of this molecule might contribute to poor permeability?

Based on its structure, several factors could be at play:

  • Hydrogen Bonding: The pyrrole-like nitrogen (N-H) is a hydrogen bond donor. Hydrogen bonds with water must be broken for the molecule to enter the lipid-rich membrane interior, a process that is energetically costly.[9][10][11]

  • Polarity: The pyridine nitrogen atom acts as a hydrogen bond acceptor and increases the overall polarity of the molecule.[1] While this can improve aqueous solubility, excessive polarity hinders passage through the lipophilic cell membrane.[11]

  • Molecular Rigidity and Shape: While not inherently a negative trait, the planar, rigid nature of the bicyclic core can influence how it interacts with the lipid bilayer.

Q4: How can I experimentally measure the cell permeability of my compound?

Two industry-standard assays are commonly used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[12][13] It is excellent for assessing passive diffusion potential.[12][13]

  • Caco-2 Cell Permeability Assay: This is the gold standard, using a monolayer of differentiated Caco-2 human colon adenocarcinoma cells that mimic the intestinal epithelium.[14][15][16] This assay can measure not only passive diffusion but also the effects of active transporters and efflux pumps, providing a more comprehensive prediction of in vivo absorption.[15][17]

Part 2: Troubleshooting Guide: Strategies for Enhancing Cell Permeability

Section 2.1: Initial Diagnosis & Characterization

Problem: My compound shows high potency in a biochemical (e.g., enzyme) assay but is inactive in a cell-based assay. I suspect poor permeability.

Solution Workflow: Before attempting modifications, it's crucial to characterize the baseline physicochemical properties of your compound. This systematic approach ensures that any changes you make are targeted and logical.

G cluster_0 Step 1: Physicochemical Profiling cluster_1 Step 2: Permeability Assessment cluster_2 Step 3: Data Analysis & Hypothesis Generation A Determine LogP/LogD (Lipophilicity) F Compare Data to 'Rule of 5' A->F B Measure Aqueous Solubility (Kinetic & Thermodynamic) B->F C Calculate Polar Surface Area (PSA) & Hydrogen Bond Donors/Acceptors (HBD/A) C->F D Run PAMPA Assay (Passive Diffusion) H Formulate Hypothesis: - Low Lipophilicity? - High Polarity/H-Bonding? - Efflux Substrate? D->H E Run Caco-2 Bidirectional Assay (Passive + Active Transport) G Analyze Caco-2 Efflux Ratio (Papp B-A / Papp A-B) E->G F->H G->H

Caption: Workflow for diagnosing permeability issues.

Data Interpretation:

ParameterFavorable Range (for Permeability)Potential Issue if Outside Range
LogP / LogD at pH 7.4 1 - 3<1: Too polar, trapped in aqueous phase. >3-4: Too lipophilic, may precipitate in membrane or have poor solubility.
Molecular Weight (MW) < 500 Da>500: Size becomes a hindrance to passive diffusion.[18][19]
Hydrogen Bond Donors (HBD) ≤ 5>5: High desolvation penalty to enter the membrane.[18][20]
Hydrogen Bond Acceptors (HBA) ≤ 10>10: High desolvation penalty.[18][20]
Caco-2 Efflux Ratio < 2>2: Suggests the compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[16][17]

This table is guided by Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a compound and its likelihood of being orally active.[18][19][20]

Section 2.2: Structural Modification Strategies (Medicinal Chemistry)

If characterization points to an intrinsic property of the molecule, rational structural modifications can be made.

Strategy 1: Masking the Hydrogen Bond Donor

The N-H of the pyrrolo- group is a key hydrogen bond donor. Masking this group can significantly reduce the desolvation energy penalty for membrane entry.[21]

  • Approach: Alkylation (e.g., N-methylation) of the pyrrolo nitrogen. This replaces the H-bond donor with a lipophilic group, which often improves permeability.[21]

  • Caution: This modification can sometimes negatively impact binding to the target protein. It is critical to test the modified compound in the biochemical assay to ensure potency is retained.

Strategy 2: The Prodrug Approach

A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug.[22][23][24] This is an excellent strategy for temporarily masking polar functional groups.

  • Approach: Add a promoiety to the pyrrolo-nitrogen that masks its hydrogen-bonding capability and is designed to be cleaved by intracellular enzymes (e.g., esterases). A common choice is an acyloxymethyl or carbamate group.[25]

  • Benefit: This can dramatically improve cell entry without permanently altering the core structure required for target engagement.[22][26]

G cluster_0 Outside Cell cluster_1 Inside Cell Prodrug Prodrug (Permeable, Inactive) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (Less Permeable, Active) Promoieties Promoieties (Cleared) ActiveDrug->Promoieties Membrane->ActiveDrug Enzymatic Cleavage

Caption: The prodrug strategy for enhancing cell entry.

Strategy 3: Intramolecular Hydrogen Bonding

This advanced technique involves designing the molecule so it can form an internal hydrogen bond, effectively "hiding" its polar groups from the solvent as it permeates the membrane.[9][10][27][28]

  • Approach: Introduce a hydrogen bond acceptor at a position (e.g., on the allyl group or a new substituent) that is conformationally able to interact with the pyrrolo N-H. This creates a temporary, more lipophilic ring structure.[10][29]

  • Benefit: This can improve permeability without a significant increase in molecular weight or permanent loss of a key interaction point for the target.[29]

Section 2.3: Formulation-Based Strategies (Pharmaceutics)

If structural modification is not feasible, formulation strategies can be employed to enhance permeability.

  • Strategy 1: Use of Solubilizing Excipients: For in vitro assays, using a small percentage (typically <1%) of a solubilizing agent like DMSO is standard. For in vivo studies, formulation vehicles like cyclodextrins or surfactants can improve solubility and, in some cases, permeability.[30][31][32] However, surfactants can also disrupt membrane integrity, which may lead to artifacts or toxicity.[30]

  • Strategy 2: Nanoparticle Encapsulation: Encapsulating the compound in lipid-based (liposomes) or polymer-based nanoparticles can bypass traditional passive diffusion pathways.[33][34][35] The nanoparticle acts as a delivery vehicle, releasing the drug inside the cell or enhancing its transport across the membrane.[36][37] This is a powerful but complex approach typically reserved for later-stage development.

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for a high-throughput screen to assess passive permeability.

Materials:

  • 96-well PAMPA "sandwich" plates (a donor plate with a microfilter membrane and an acceptor plate).

  • Lecithin/dodecane solution (or a commercially available brain lipid or gastrointestinal tract lipid solution).[38]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • High and low permeability control compounds (e.g., testosterone and theophylline).

  • 96-well UV-transparent plate for analysis.

  • Plate reader or LC-MS for quantification.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[38]

  • Coat Donor Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate. Allow it to soak in for 5 minutes.[38]

  • Prepare Donor Solutions: Prepare the test and control compounds in PBS at a final concentration of ~100-500 µM with a consistent final percentage of DMSO (e.g., 1-5%).[39][40]

  • Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.[40]

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[13][40]

  • Quantify: After incubation, carefully separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).

  • Calculate Permeability (Pₑ): The effective permeability is calculated using established formulas that account for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Cell Bidirectional Permeability Assay

This assay determines both passive permeability and active efflux.

Materials:

  • Caco-2 cells (from ATCC or similar).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES and glucose).

  • TEER (Transepithelial Electrical Resistance) meter.

  • Lucifer yellow (paracellular integrity marker).

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate).

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the assay, measure the TEER of each monolayer. Values should be >200 Ω·cm².[41] Additionally, perform a Lucifer yellow rejection test; permeability should be very low (<1%) to confirm tight junction integrity.[17]

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): For assessing absorption.

      • Wash monolayers with pre-warmed transport buffer.

      • Add transport buffer containing the test compound to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): For assessing efflux.

      • Wash monolayers.

      • Add transport buffer to the apical chamber.

      • Add transport buffer containing the test compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]

  • Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated for both A→B and B→A directions based on the rate of compound appearance in the receiver chamber.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 is a strong indicator of active efflux.[16][17]

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

  • Physicochemical properties of drugs and membrane permeability. Request PDF. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Khan, N. R., et al. (2015). Nanocarriers and their Actions to Improve Skin Permeability and Transdermal Drug Delivery. Current Pharmaceutical Design. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. [Link]

  • Zhao, Z., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ChemBioChem. [Link]

  • Factors Affecting Drug Distribution: Tissue Permeability. JoVE. [Link]

  • Caco2 assay protocol. Source Not Available.
  • Rege, P. D., et al. (2011). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]

  • Ji, H., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • What are the physicochemical properties affecting drug distribution? Patsnap Synapse. [Link]

  • de Souza, M. M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Lopes, J. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PubMed Central. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. Semantic Scholar. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Identification of Nanoparticle Properties for Optimal Drug Delivery across a Physiological Cell Barrier. NIH. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • Nanoparticle-based targeted drug delivery. PubMed Central. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]

  • ADME & Lipinski's rules for drugs. YouTube. [Link]

  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. NIH. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • Transporter-Guided Delivery of Nanoparticles to Improve Drug Permeation across Cellular Barriers and Drug Exposure to Selective. SciSpace. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • lipinski rule of five. Lecture Notes. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Request PDF. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

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  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science Publisher. [Link]

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Technical Support Center: Optimizing 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel compound 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible dosage of this compound for your cell culture experiments. As this compound is a unique chemical entity, this document provides a comprehensive framework for determining its optimal concentration, addressing potential challenges, and ensuring the scientific integrity of your findings.

Introduction to this compound

This compound belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds. This scaffold is a common core in the development of kinase inhibitors.[1][2][3][4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to target various kinases involved in cell signaling pathways critical to cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFRs), I-kappa-B kinase (IKK), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][4] Therefore, it is plausible that this compound exhibits similar kinase inhibitory activity.

This guide will walk you through the necessary steps to determine the optimal dosage of this compound for your specific cell line and experimental endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: As there is no published data for this specific compound, a broad dose-response experiment is recommended as the first step. Based on published IC50 values for other 1H-pyrrolo[2,3-b]pyridine derivatives, which range from nanomolar to micromolar concentrations, a starting range of 10 nM to 100 µM is advised.[1][3][5] This wide range will help in identifying the active concentration window for your cell line of interest.

Q2: How should I prepare a stock solution of this compound?

Q3: My cells are dying even at low concentrations of the compound. What could be the reason?

A3: High levels of cytotoxicity at low concentrations can be due to several factors:

  • Compound-Related Issues: The compound may have inherent cytotoxicity in your chosen cell line. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound induces cell death.

  • Solvent Toxicity: Although unlikely at low concentrations, ensure your final DMSO concentration is not exceeding 0.1%.

  • Off-Target Effects: The compound may be hitting unintended targets in the cells, leading to toxicity.

Q4: I am not observing any effect of the compound on my cells. What should I do?

A4: A lack of a discernible phenotype could be due to:

  • Insufficient Concentration: The concentration range you are testing may be too low. Consider extending the dose-response curve to higher concentrations.

  • Compound Stability: The compound may be unstable in your cell culture medium. You can assess its stability using techniques like HPLC-MS.[6]

  • Cellular Bioavailability: The compound may not be effectively entering the cells.[6]

  • Incorrect Target: Your cell line may not express the target of the compound, or the pathway being modulated may not be critical for the phenotype you are measuring.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Compound degradation, variability in cell seeding density, or passage number.Use fresh aliquots of the compound for each experiment. Standardize cell seeding and use cells within a consistent passage number range.[7]
Precipitation of the compound in the culture medium Poor solubility of the compound at the working concentration.Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, consider lowering the working concentration or using a different solvent system (though this should be approached with caution due to potential solvent-specific effects).
Observed phenotype does not match the expected on-target effect The phenotype may be due to off-target effects of the compound.Perform experiments to confirm on-target activity, such as western blotting for downstream signaling molecules or using a rescue experiment with a drug-resistant target mutant.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50)

This protocol outlines the steps to determine the concentration of this compound that causes 50% cell death using an MTT assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50.

Protocol 2: Determining the Half-Maximal Inhibitory Concentration (IC50)

This protocol describes how to determine the IC50 of this compound for a specific cellular phenotype (e.g., inhibition of proliferation or a signaling pathway).

Materials:

  • Same as Protocol 1, plus reagents for your specific endpoint assay (e.g., antibodies for western blotting, reagents for a reporter assay).

Procedure:

  • Follow steps 1-4 from Protocol 1, using a concentration range that is below the determined CC50.

  • After the incubation period, process the cells for your specific endpoint assay.

    • For proliferation: Use an appropriate assay such as CyQUANT or BrdU incorporation.

    • For signaling pathway inhibition: Lyse the cells and perform a western blot for a key phosphorylated protein in the suspected target pathway.

  • Quantify the results of your endpoint assay.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Dosage Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_aliq Aliquot & Store at -80°C prep_stock->prep_aliq dose_range Prepare Serial Dilutions (10 nM - 100 µM) prep_aliq->dose_range seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells seed_cells->treat_cells dose_range->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay endpoint_assay Perform Endpoint Assay (e.g., Western Blot) incubate->endpoint_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_ic50 Calculate IC50 endpoint_assay->calc_ic50 calc_cc50->calc_ic50 Inform non-toxic concentration range G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 3-Allyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine Compound->FGFR

Caption: Potential inhibition of the FGFR signaling pathway.

Data Summary Table

Parameter Description Recommended Starting Range
Stock Solution Concentration High-concentration stock for serial dilutions.10 mM in DMSO
Working Concentration Range Initial range for dose-response experiments.10 nM - 100 µM
Final DMSO Concentration To minimize solvent-induced artifacts.≤ 0.1%
Incubation Time Dependent on the experimental endpoint.24 - 72 hours

Concluding Remarks

The optimization of a novel compound's dosage is a critical step in preclinical research. By following the structured approach outlined in this guide, you will be able to determine a reliable and effective concentration of this compound for your cell culture studies. Remember to meticulously document all experimental parameters and results to ensure the reproducibility of your findings.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (Source: RSC Advances) [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (Source: PMC) [Link]

  • AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS. (Source: PMC) [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Source: RSC Publishing) [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (Source: ACS Publications) [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (Source: Taylor & Francis Online) [Link]

  • Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (Source: Aragen) [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (Source: ACS Publications) [Link]

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3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preserving the Integrity of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Role of Stability in Discovery

This compound, a derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 7-azaindole core is a privileged structure found in numerous kinase inhibitors and other therapeutic agents, valued for its ability to form key hydrogen bond interactions with biological targets.[1] The successful outcome of any experiment, from initial screening to complex cellular assays, is fundamentally dependent on the structural integrity and purity of the starting compound. Degradation can lead to diminished activity, altered pharmacology, and inconsistent, non-reproducible results.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the stability and storage of this compound. As Senior Application Scientists, we present not just protocols, but the rationale behind them, empowering you to make informed decisions that safeguard your research.

Section 1: Quick Reference Storage Conditions

For ease of use, the recommended storage conditions are summarized below. Detailed explanations are provided in the subsequent FAQ section.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen).Protects against air-oxidation of the electron-rich pyrrolopyridine ring and the allyl group.
Light Amber vial or storage in the dark.[2]Prevents photo-degradation.
Moisture Tightly sealed container, preferably in a desiccator.[2][3]The compound is hygroscopic and susceptible to hydrolysis.
Form Solid (preferred for long-term); Frozen aliquots for solutions.Minimizes solvent-mediated degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability (>6 months), the solid compound should be stored at -20°C in a tightly sealed vial under an inert atmosphere (argon or nitrogen).[4] The vial should be placed inside a desiccator to protect it from moisture. The combination of low temperature, anoxia, and desiccation provides the most robust protection against the primary degradation pathways.

Q2: The Safety Data Sheet (SDS) mentions "Room Temperature" storage. Why do you recommend -20°C?

SDS recommendations often provide general guidelines for safety and short-term shipping, where room temperature storage is acceptable.[2][3] However, for high-value research applications where compound integrity over months or years is paramount, we must consider subtle degradation that can impact experimental results. The pyrrolo[2,3-b]pyridine core, being an electron-rich aromatic system, is susceptible to slow oxidation over time, a process significantly decelerated at -20°C.

Q3: What makes this compound susceptible to degradation?

There are three primary points of potential instability in the molecule's structure. Understanding these provides the basis for all handling and storage protocols.

  • Pyrrolo[2,3-b]pyridine Core: This 7-azaindole ring system is electron-rich and can be susceptible to oxidation. The pyrrole moiety, in particular, can be sensitive to strong acids and oxidizing agents.[5][6]

  • Allyl Group: The double bond in the allyl group is a reactive site. It can be susceptible to oxidation (forming epoxides or peroxides), isomerization, or even polymerization under certain conditions (e.g., exposure to light, heat, or radical initiators).

  • Hydrolysis: While the core ring is generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, can potentially lead to hydrolytic degradation. Studies on related pyrrolopyridine structures have shown ring cleavage under alkaline hydrolysis.[7][8]

G cluster_molecule Potential Degradation Sites cluster_key img A Pyrrolopyridine Core (Oxidation, Hydrolysis) B Allyl Group (Oxidation, Isomerization) A->p1 [1] B->p2 [2] G A Inconsistent Results or Loss of Activity Observed B Is the compound old or stored improperly? A->B C Visually inspect the solid and/or solution. Any color change or precipitates? B->C Yes / Unsure F Compound is likely stable. Troubleshoot experimental parameters. B->F No, fresh stock D Perform Purity Analysis (See Protocol 4.3: HPLC-MS) C->D E Purity >95% and matches reference spectrum? D->E E->F Yes G Significant degradation confirmed. E->G No H Discard suspect stock/aliquot. Prepare fresh solution from solid stored under ideal conditions. G->H

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: My solid compound, which was a white powder, now appears slightly yellow or brown.

Discoloration is a strong visual cue for degradation. The formation of oxidized species or polymeric byproducts can often lead to colored impurities. Do not use the discolored compound. It is essential to perform a purity check (Protocol 4.3) to confirm degradation before discarding the entire batch. If confirmed, use a fresh, unopened vial of the compound for your experiments.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Procedure for Aliquoting Solid Compound

Causality: This protocol minimizes the exposure of the bulk material to ambient conditions, preserving the integrity of the main stock.

  • Allow the main container of the compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • In a controlled environment with low humidity (e.g., a glove box or a bench with flowing inert gas), open the main container.

  • Quickly weigh the desired amounts into smaller, pre-labeled vials suitable for long-term storage (e.g., 2 mL amber glass vials with screw caps).

  • Purge the headspace of the main container and each new aliquot with argon or nitrogen for 15-30 seconds.

  • Tightly seal all containers. Wrap the cap junction with parafilm for an extra barrier.

  • Place the new aliquots and the main container into a desiccator at the recommended storage temperature (-20°C).

Protocol 4.2: Procedure for Preparing and Storing Stock Solutions

Causality: This procedure is designed to create stable, single-use aliquots, preventing the catastrophic loss of the entire stock due to contamination or degradation from repeated handling.

  • Use a fresh aliquot of the solid compound (as prepared in Protocol 4.1).

  • Add the appropriate volume of anhydrous, research-grade solvent (e.g., DMSO) to achieve the target concentration.

  • Ensure complete dissolution using gentle vortexing or sonication in a water bath.

  • Immediately dispense the solution into single-use volumes (e.g., 10-50 µL) in high-quality microfuge tubes or cryovials.

  • Tightly cap the aliquots.

  • Flash-freeze the aliquots if possible (e.g., in a dry ice/ethanol bath) before transferring to -80°C storage.

Protocol 4.3: Self-Validating Purity Assessment by HPLC-MS

Trustworthiness: This protocol provides a direct method to verify the integrity of your compound, forming a self-validating loop for your experimental workflow.

  • Sample Preparation: Dilute a small amount of your stock solution to a final concentration of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis: Scan for the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For C₁₁H₁₂N₂, the expected monoisotopic mass is 172.10. Therefore, search for m/z = 173.11.

  • Analysis:

    • Purity: Integrate the area of the main peak in the UV chromatogram (e.g., at 254 nm). A pure sample should be >95%. The appearance of significant new peaks, especially earlier-eluting (more polar) ones, suggests degradation.

    • Identity: Confirm that the mass spectrum of the main peak corresponds to the expected m/z of 173.11.

References

  • LookChem. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE Chemical Properties. (Accessed on relevant date). [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. (Accessed on relevant date). [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. (Accessed on relevant date). [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.[Link]

  • Capot Chemical. MSDS of methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (Accessed on relevant date). [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (Accessed on relevant date). [Link]

  • PubMed. Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors. (Accessed on relevant date). [Link]

  • Amerigo Scientific. this compound. (Accessed on relevant date). [Link]

  • Acta Poloniae Pharmaceutica. STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (Accessed on relevant date). [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (Accessed on relevant date). [Link]

  • PubMed Central. Azaindole Therapeutic Agents. (Accessed on relevant date). [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (Accessed on relevant date). [Link]

  • Journal of the Chemical Society C: Organic. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. (Accessed on relevant date). [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (Accessed on relevant date). [Link]

  • PubMed. Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. (Accessed on relevant date). [Link]

  • American Society for Microbiology. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (Accessed on relevant date). [Link]

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Technical Support Center: Crystallization of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (MW: 172.23 g/mol , M.F.: C11H12N2).[1] This document provides in-depth troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals. Achieving a highly pure, crystalline form of this and other 1H-pyrrolo[2,3-b]pyridine derivatives is critical, as these scaffolds are foundational in the development of potent kinase inhibitors and other therapeutic agents.[2][3][4][5] This guide is structured to address common experimental challenges with scientifically-grounded explanations and actionable solutions.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I fix it?

A1: "Oiling out" is a common issue in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[6] This typically occurs when a highly supersaturated solution is cooled to a temperature that is above the melting point of the compound, or if the compound's melting point is significantly depressed by impurities.[7] For N-heterocycles like this compound, the interaction between the polar heterocyclic core and the non-polar allyl group can sometimes complicate solvent selection and lead to this phenomenon.

Causality & Solutions:

  • High Supersaturation/Rapid Cooling: The solution is likely becoming supersaturated too quickly.

    • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% v/v) of additional solvent to reduce the concentration.[7] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a dewar can achieve the slow cooling necessary for orderly crystal formation.[6]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Switch to a lower-boiling point solvent or a solvent mixture. For instance, if you are using DMF, consider switching to ethyl acetate or an ethanol/water mixture.

  • Presence of Impurities: Impurities can significantly lower the melting point of a compound, leading to oiling out.

    • Solution: Before crystallization, consider purifying the crude material using column chromatography to remove baseline impurities.

Q2: I've allowed my solution to cool for an extended period, and no crystals have formed. What are the next steps?

A2: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation. This is one of the most frequent challenges in crystallization.[6]

Causality & Solutions:

  • Excess Solvent: The most common reason for no crystal formation is using too much solvent, meaning the solution remains unsaturated or only marginally saturated even at low temperatures.[6][7]

    • Solution 1 (Solvent Evaporation): Gently warm the solution and reduce the solvent volume under a stream of nitrogen or by using a rotary evaporator.[6] Be careful not to evaporate too much solvent too quickly. Aim to reduce the volume by 10-15% before attempting to cool again.

    • Solution 2 (Anti-Solvent Addition): If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to induce precipitation. For this compound, if dissolved in ethanol or ethyl acetate, a non-polar solvent like hexane would be a suitable anti-solvent. Add the anti-solvent dropwise at room temperature until persistent turbidity is observed, then warm slightly to redissolve and cool slowly.

  • High Energy Barrier to Nucleation: Sometimes, even in a supersaturated solution, spontaneous crystal nucleation is kinetically unfavorable.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[7]

    • Solution 2 (Seed Crystals): If you have a small amount of solid material (even if impure), add a single, tiny crystal to the cooled solution.[7] A seed crystal bypasses the nucleation step entirely, providing a template for further crystal growth.

The following diagram outlines a logical decision-making process for this common issue.

G start No Crystals After Cooling check_supersat Is the solution supersaturated? start->check_supersat too_much_solvent Problem: Too much solvent used. Solution is not saturated. check_supersat->too_much_solvent No induce_nucleation Problem: High nucleation energy barrier. check_supersat->induce_nucleation Yes reduce_volume Action: Reduce solvent volume (e.g., rotary evaporation or N2 stream). Re-cool. too_much_solvent->reduce_volume add_anti_solvent Alternative: Add an anti-solvent (e.g., hexane to an ethyl acetate solution) dropwise until cloudy, then warm and re-cool. too_much_solvent->add_anti_solvent success Crystals Formed reduce_volume->success add_anti_solvent->success scratch Action: Scratch inner surface of the flask with a glass rod. induce_nucleation->scratch seed Action: Add a seed crystal. induce_nucleation->seed scratch->success seed->success

Sources

Technical Support Center: Synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable 7-azaindole derivative. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges and minimize side reactions, ensuring a successful and efficient synthesis.

I. Overview of Synthetic Strategy

The synthesis of this compound typically involves a two-stage approach:

  • Formation of the 5-methyl-1H-pyrrolo[2,3-b]pyridine core: This is often achieved through a Fischer indole synthesis or a domino reaction strategy.

  • C-3 Allylation: The introduction of the allyl group at the C-3 position of the 7-azaindole ring is commonly accomplished via a palladium-catalyzed reaction.

Each of these stages presents unique challenges and potential for side product formation. This guide will address these issues in a question-and-answer format.

II. Troubleshooting Guide & FAQs

Synthesis of the 5-Methyl-1H-pyrrolo[2,3-b]pyridine Core

Question 1: I am attempting the Fischer indole synthesis to prepare 5-methyl-7-azaindole from 2-hydrazinyl-4-methylpyridine and am observing low yields and a complex mixture of byproducts. What are the likely side reactions?

Answer: The Fischer indole synthesis, while a classic method, can be challenging with pyridine-based hydrazines due to the electron-deficient nature of the pyridine ring.[1] Several side reactions can occur:

  • Incomplete Cyclization: The acidic conditions required for the[2][2]-sigmatropic rearrangement might not be optimal for the less nucleophilic pyridine ring, leading to the accumulation of the intermediate phenylhydrazone.

  • Rearrangement and Dimerization: Under harsh acidic and high-temperature conditions, the starting materials and intermediates can undergo various rearrangements or dimerize.

  • Formation of Regioisomers: If an unsymmetrical ketone is used as the starting material, the formation of regioisomers is possible, although this is not a concern when starting with acetone to form the unsubstituted pyrrole ring which is later allylated.

  • Tar Formation: The strong acid catalysts, such as polyphosphoric acid (PPA) or zinc chloride, can lead to the decomposition of the starting materials and products, resulting in the formation of intractable tar.[3]

Troubleshooting Strategies:

  • Catalyst Optimization: Experiment with different Brønsted or Lewis acids. While PPA is common, milder acids like p-toluenesulfonic acid (p-TSA) or zinc chloride might offer better results.[3]

  • Temperature Control: Carefully control the reaction temperature. Start with lower temperatures and gradually increase to find the optimal balance between reaction rate and side product formation.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

  • Alternative Synthesis: Consider an alternative, milder route to the 5-methyl-7-azaindole core, such as the domino reaction described below.

Question 2: I am considering a domino reaction of 2-fluoro-3-picoline with an appropriate aldehyde to synthesize the 7-azaindole core. What are the potential pitfalls and side products of this approach?

Answer: The domino reaction of 2-fluoro-3-picoline with an aldehyde in the presence of a strong base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) is a powerful method for synthesizing 7-azaindoles.[4][5] However, several side reactions can occur:

  • Formation of 7-Azaindoline: A major potential byproduct is the corresponding 7-azaindoline, the reduced form of the desired 7-azaindole. The choice of the alkali-metal amide base is crucial in controlling the chemoselectivity. LiN(SiMe3)2 has been shown to favor the formation of the 7-azaindoline, while KN(SiMe3)2 tends to yield the 7-azaindole.[4][5]

  • Dimerization of the Picoline: The lithiated picoline intermediate can react with the starting 2-fluoro-3-picoline, leading to dimerization.[6]

  • Addition of the Base to the Aldehyde: The strong base can directly add to the aldehyde, leading to undesired byproducts.

Troubleshooting Strategies:

  • Base Selection: To favor the formation of the 7-azaindole, use KN(SiMe3)2 as the base. If the 7-azaindoline is the major product, switching the counter-ion from lithium to potassium is recommended.[4][5]

  • Order of Addition: The order of addition of reagents can be critical. Adding the picoline to a solution of the base and aldehyde can sometimes minimize side reactions.

  • Temperature Control: Maintain a low temperature during the initial deprotonation and addition steps to minimize side reactions.

C-3 Allylation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Question 3: During the palladium-catalyzed C-3 allylation of my 5-methyl-7-azaindole, I am observing a significant amount of the N-allylated isomer. How can I improve the C-3 selectivity?

Answer: The regioselectivity between C-3 and N-1 allylation is a common challenge in the functionalization of indoles and azaindoles. The formation of the N-allylated product is a competing reaction pathway.[7]

Controlling Factors and Troubleshooting:

  • Choice of Catalyst and Ligand: The nature of the palladium catalyst and the ligand plays a crucial role. Using bulkier phosphine ligands can sterically hinder the approach of the catalyst to the N-1 position, thereby favoring C-3 allylation.

  • Protecting Groups: While often avoided to maintain step economy, the use of a transient N-protecting group can effectively block the N-1 position, directing the allylation exclusively to the C-3 position.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the selectivity. Non-coordinating solvents often favor C-3 allylation.

    • Base: The nature and strength of the base can impact the equilibrium between the N-anion and the C-3 nucleophile. Experimenting with different bases (e.g., carbonates vs. hydrides) can be beneficial.

    • Temperature: Lowering the reaction temperature can sometimes improve the selectivity by favoring the thermodynamically more stable C-3 allylated product.

Question 4: Besides N-allylation, what other side products should I be aware of during the C-3 allylation, and how can I minimize them?

Answer: In addition to N-allylation, other side reactions can occur during palladium-catalyzed allylation:

  • Allyl Group Isomerization: The palladium catalyst can facilitate the isomerization of the terminal allyl group to an internal, more stable alkene.[2][8][9] This can lead to the formation of a mixture of products with the double bond in different positions.

  • Diallylation: Although less common, if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, diallylation at both the C-3 and N-1 positions can occur.

  • Homocoupling of the Allyl Source: The allylating agent can undergo homocoupling in the presence of the palladium catalyst.

  • Decomposition: 7-Azaindoles can be sensitive to certain reaction conditions, and decomposition can occur, especially at elevated temperatures or in the presence of strong acids or bases.

Troubleshooting Strategies:

  • Catalyst System: The choice of palladium precursor and ligand is critical to prevent isomerization. Some ligand systems are known to suppress this side reaction.[9]

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize isomerization and decomposition. Lowering the temperature can also help.

  • Stoichiometry: Use a slight excess of the allylating agent, but avoid a large excess to minimize diallylation and homocoupling.

  • Purification: Careful purification by column chromatography is often necessary to separate the desired product from isomers and other byproducts.

III. Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine via Fischer Indole Synthesis

This protocol is adapted from established Fischer indole synthesis procedures.[3][10]

Step 1: Formation of the Hydrazone

  • To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add a solution of sodium nitrite (1.1 eq) in water at 0 °C.

  • Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.

  • Stir the mixture for 1 hour at 0 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >10 is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-hydrazinyl-4-methylpyridine.

  • Dissolve the crude hydrazine and acetone (1.2 eq) in ethanol and stir at room temperature for 1-2 hours to form the hydrazone. The product can often be isolated by filtration upon precipitation.

Step 2: Cyclization

  • Add the dried hydrazone to polyphosphoric acid (PPA) at 100-120 °C.

  • Heat the mixture with stirring for 30-60 minutes, monitoring the reaction by TLC.

  • Pour the hot reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-methyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Palladium-Catalyzed C-3 Allylation

This protocol is a general procedure based on known palladium-catalyzed C-3 allylation methods.[7][11]

  • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a dry, degassed solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the allylating agent (e.g., allyl bromide or allyl carbonate, 1.1 eq).

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the C-3 allylated product from the N-allylated isomer and other impurities.

IV. Data Presentation

Table 1: Influence of Base on the Regioselectivity of Allylation

EntryBaseSolventC-3 Allyl Product Yield (%)N-1 Allyl Product Yield (%)
1NaHTHF6035
2K₂CO₃DMF4550
3Cs₂CO₃Dioxane7520

Note: The yields presented are representative and can vary based on the specific reaction conditions and substrate.

V. Visualizations

Reaction Scheme: Synthesis of this compound

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 C-3 Allylation 2-hydrazinyl-4-methylpyridine 2-hydrazinyl-4-methylpyridine Hydrazone Intermediate Hydrazone 2-hydrazinyl-4-methylpyridine->Hydrazone Condensation Acetone Acetone Acetone->Hydrazone Condensation 5-methyl-azaindole 5-methyl-1H-pyrrolo[2,3-b]pyridine Hydrazone->5-methyl-azaindole Fischer Indole Cyclization (PPA) Final_Product This compound 5-methyl-azaindole->Final_Product Pd-catalyzed Allylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Final_Product Pd-catalyzed Allylation

Caption: Overall synthetic route to the target molecule.

Side Reaction Pathway: C-3 vs. N-1 Allylation

Side_Reaction 5-methyl-azaindole 5-methyl-1H-pyrrolo[2,3-b]pyridine C3_Product Desired C-3 Allylated Product 5-methyl-azaindole->C3_Product C-3 Attack (Favored by bulky ligands, non-coordinating solvents) N1_Product N-1 Allylated Side Product 5-methyl-azaindole->N1_Product N-1 Attack (Competing Pathway)

Caption: Competing pathways in the allylation step.

VI. References

  • Isomerization of (π-allyl)palladium complexes via nucleophilic displacement by palladium(0). A common mechanism in palladium(0)-catalyzed allylic substitution. Journal of the American Chemical Society, 1992. [Link]

  • Isomerization-Free Allylic Alkylations of Terminal π-Allyl Palladium Complexes. The Journal of Organic Chemistry, 2006. [Link]

  • Scope and Mechanism in Palladium-Catalyzed Isomerizations of Highly Substituted Allylic, Homoallylic, and Alkenyl Alcohols. ElectronicsAndBooks, 2014. [Link]

  • Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. MDPI, 2018. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Royal Society of Chemistry, 2022. [Link]

  • New synthetic reactions of allyl alkyl carbonates, allyl .beta.-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Accounts of Chemical Research, 1980. [Link]

  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. National Institutes of Health, 2017. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers, 2019. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Fischer Indole Synthesis. ResearchGate, 2021. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health, 2020. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 2022. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health, 2019. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health, 2008. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health, 2022. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate, 2001. [Link]

  • Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. National Institutes of Health, 2006. [Link]

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate, 2007. [Link]

  • Palladium-catalyzed enantioselective C-3 allylation of 3-substituted-1H-indoles using trialkylboranes. PubMed, 2006. [Link]

  • Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub, 2023. [Link]

  • Iridium-Catalyzed C3-Selective Asymmetric Allylation of 7-Azaindoles with Secondary Allylic Alcohols. ResearchGate, 2021. [Link]

  • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 2013. [Link]

  • Iridium-catalyzed C3-selective asymmetric allylation of 7-azaindoles with secondary allylic alcohols. PubMed, 2021. [Link]

  • Facile and High-Yielding Synthesis of C(3)-Aminoisoindolinones Under Metal Catalyst-Free Conditions. ResearchGate, 2019. [Link]

Sources

Enhancing the selectivity of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

A Senior Application Scientist's Guide to Enhancing Reaction Selectivity

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. The unique combination of a reactive allyl group and the medicinally significant 7-azaindole core makes this compound a powerful synthetic intermediate.[1][2] However, this dual reactivity presents distinct challenges in achieving selective transformations. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate these challenges and maximize the selectivity of your reactions.

Section 1: Foundational Reactivity & Troubleshooting

This section addresses the fundamental principles governing the reactivity of this compound and common issues that arise from its complex electronic nature.

FAQ: Understanding the Molecule's Reactive Sites

Question: I am planning a multi-step synthesis. What are the primary reactive sites on this compound that I need to consider for selective functionalization?

Answer: Understanding the distinct reactivity of each site is the cornerstone of achieving selectivity. The molecule possesses three primary reactive zones, each with unique electronic properties:

  • The Allyl Group (C3-Substituent): This is an electron-rich alkene. It is the primary site for reactions like oxidation (epoxidation, dihydroxylation), reduction, hydroboration, and transition-metal catalyzed reactions (e.g., cross-metathesis, Wacker oxidation, Heck reaction). A common, and often undesired, side reaction is palladium- or acid-catalyzed isomerization to the thermodynamically more stable 1-propenyl isomer.

  • The Pyrrole Moiety (N1–H, C2): The pyrrole ring is electron-rich and analogous to aniline.

    • N1–H: The nitrogen proton is acidic (pKa ≈ 16-17 in DMSO) and can be easily deprotonated with a suitable base (e.g., NaH, KHMDS) to form a highly nucleophilic anion. This is the preferred site for alkylation or acylation under basic conditions.

    • C2 Position: While the C3 position is substituted, the C2 position remains a potential site for electrophilic attack, though it is generally less reactive than the N1 anion.

  • The Pyridine Moiety (N7, C4, C6): The pyridine ring is electron-deficient, analogous to nitrobenzene.

    • N7: The pyridine nitrogen is basic (pKa of 7-azaindole itself is ~4.6) and can be protonated, quaternized, or act as a coordinating atom for metal catalysts.

    • C4 and C6: These positions are susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is installed. They are generally deactivated towards electrophilic substitution.

Caption: Diagram of primary reactive zones.

Section 2: Troubleshooting Guide for Selective Transformations

This section provides practical, step-by-step solutions to common selectivity problems encountered during experimentation.

Scenario 1: Selective Functionalization of the Pyrrole N1-H

Problem: "I am attempting to alkylate the pyrrole nitrogen with methyl iodide, but I am getting a complex mixture of products, including what appears to be C-alkylation and quaternization of the pyridine nitrogen."

Analysis of Causality: This is a classic selectivity issue arising from competing nucleophilic sites. Using a weak base (e.g., K₂CO₃) in a protic or polar aprotic solvent (e.g., Acetone, DMF) does not fully deprotonate the N1-H. This leaves a mixture of the neutral starting material and the N1-anion. The neutral form can be alkylated on the more nucleophilic C3 position (if it were unsubstituted) or the pyridine N7, while the N1-anion reacts selectively at the nitrogen.

Solution: Protocol for Highly Selective N1-Alkylation

This protocol maximizes the formation of the N1-anion, ensuring it is the primary reacting nucleophile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous, inhibitor-free Tetrahydrofuran (THF) via cannula (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N1-H. Using THF, a non-polar aprotic solvent, prevents solvation of the sodium cation, promoting a tight ion pair and keeping reactivity localized to the N1-anion. You should observe hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. The solution may become a slurry.

  • Electrophile Addition: Add the alkylating agent (e.g., Methyl Iodide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (stain with KMnO₄ to visualize the allyl group).

  • Quenching: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Parameter Sub-optimal Condition Optimized Condition Rationale for Selectivity
Base K₂CO₃, Cs₂CO₃NaH, KHMDS, n-BuLiIrreversible deprotonation creates a single, highly nucleophilic N1-anion, preventing side reactions of the neutral form.
Solvent DMF, AcetonitrileTHF, Dioxane, TolueneAprotic, less polar solvents minimize competing N7 quaternization and favor the desired N1-alkylation pathway.
Temperature Room Temp / Reflux0 °C to Room TempLower temperature controls the reaction rate and minimizes potential side reactions, such as elimination from the alkyl halide.
Scenario 2: Preventing Allyl Group Isomerization During Cross-Coupling

Problem: "I have successfully brominated the C4 position and am now attempting a Suzuki cross-coupling. However, I am observing significant formation of the C3-(prop-1-en-1-yl) isomer alongside my desired product."

Analysis of Causality: Palladium catalysts, especially in the presence of a base and heat, are highly effective catalysts for alkene isomerization. The reaction proceeds via the formation of a palladium-hydride species, which can add across the allyl double bond and then eliminate to form the more stable, conjugated internal alkene. This is a common challenge when working with terminal alkenes.[3]

Solution: Protocol for Isomerization-Free Suzuki Coupling

The key is to select a palladium catalyst system and conditions that favor the rate of cross-coupling (reductive elimination) significantly over the rate of isomerization (hydride formation and migration).

Step-by-Step Methodology:

  • N-Protection (Crucial First Step): Before attempting cross-coupling, the N1-H must be protected. The acidic proton can interfere with organometallic reagents. A Trimethylsilylethoxymethyl (SEM) group is an excellent choice due to its stability and mild removal conditions.[3]

    • Protocol Snippet (N-SEM Protection): Deprotonate the N1-H with NaH in THF at 0 °C as described previously. Add SEM-Cl (1.2 eq) and allow to warm to room temperature. Work up and purify.

  • Reaction Setup: To a degassed mixture of N1-SEM-protected 4-bromo-3-allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired boronic acid (1.5 eq), and a mild base like K₃PO₄ or S-Phos (2.0 eq) in a microwave vial, add the solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Catalyst Addition: Add the palladium catalyst. For suppressing isomerization, a catalyst with a bulky, electron-rich phosphine ligand is preferred.

    • Scientist's Note: Catalysts like Pd(dppf)Cl₂ or pre-catalysts like XPhos Pd G3 are often effective. The bulky ligand promotes rapid reductive elimination, which is the product-forming step of the cross-coupling cycle, thereby outcompeting the isomerization pathway.

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating or microwave) and monitor carefully by LC-MS. Avoid prolonged reaction times.

  • Work-up & Deprotection: After completion, perform an aqueous work-up. The SEM group can be removed under acidic conditions (e.g., TBAF in THF, or 4M HCl in Dioxane) to yield the final product.

Caption: Troubleshooting workflow for Suzuki coupling.

Section 3: General FAQs

Q1: Which N-H protecting group is best for this scaffold? A1: The choice is highly dependent on downstream reaction conditions.

  • SEM (Trimethylsilylethoxymethyl): Excellent general-purpose group. Stable to bases, organometallics, and many oxidative/reductive conditions. Removed with fluoride sources (TBAF) or strong acid.[3]

  • BOC (tert-Butoxycarbonyl): Good for protecting against electrophiles and some metallation conditions. Easily removed with mild acid (TFA, HCl). May not be stable to strong bases or high temperatures.

  • PMB (p-Methoxybenzyl): A robust group stable to bases and nucleophiles. Removed under oxidative conditions (DDQ, CAN).

Q2: How can I selectively perform a reaction on the allyl group without touching the azaindole core? A2: Chemoselectivity is achieved by choosing reagents that are specific for alkenes under mild, neutral conditions.

  • Epoxidation: Use m-CPBA or DMDO at low temperatures (0 °C). The azaindole core is generally stable to these conditions.

  • Dihydroxylation: Use Upjohn conditions (OsO₄ cat., NMO) in a buffered system to prevent acid-catalyzed side reactions on the core.

  • Reduction (Hydrogenation): Hydrogenating the allyl group can be challenging without also affecting the pyridine ring. Using a transfer hydrogenation catalyst like Pd/C with ammonium formate as the hydrogen source can sometimes provide selectivity over high-pressure H₂ gas.

Q3: What analytical techniques are best for confirming the position of a new substituent? A3: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • 1D ¹H NMR: The chemical shift and coupling patterns of the aromatic protons (typically between 7.0-8.5 ppm) will change predictably upon substitution.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool. It shows through-space correlations between protons. For example, a NOE correlation between the protons of a new substituent and the C5-methyl group would confirm substitution at the C4 or C6 position. A correlation to the N1-H (if unprotected) would suggest substitution at C2.

References

  • Yin, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Gogoi, K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Dæhli, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Herbert, R., & Tustin, G. (1970). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

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Technical Support Center: Optimizing 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine for Enhanced ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working on the optimization of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the drug discovery process, focusing on the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME).

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. Its ability to form key hydrogen bond interactions has made it a cornerstone for various therapeutic agents, including kinase inhibitors.[1][2] However, optimizing the ADME profile of derivatives like this compound is essential for translating in vitro potency into in vivo efficacy. This guide offers troubleshooting advice and detailed protocols to navigate these optimization challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the development of this compound analogs. Each question is followed by a detailed explanation of the underlying causes and provides actionable chemical modification strategies.

Issue 1: My compound exhibits high clearance in Human Liver Microsomes (HLM). How can I improve its metabolic stability?

Answer:

High microsomal clearance suggests your compound is rapidly metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs).[3] For the this compound scaffold, there are three probable "metabolic hotspots": the allyl group, the pyrrolo[2,3-b]pyridine core itself, and the 5-methyl group.

  • The Allyl Group: Terminal alkenes are susceptible to epoxidation and subsequent hydrolysis or oxidation to form aldehydes and carboxylic acids. This is a common and often rapid metabolic pathway.

  • The Pyrrolo[2,3-b]pyridine Core: This scaffold is known to undergo oxidation, particularly at the C2 position, by both CYP enzymes and Aldehyde Oxidase (AO).[3] The electron-rich pyrrole ring and the pyridine ring can both be sites of hydroxylation.[4][5]

  • The 5-Methyl Group: Benzylic-like methyl groups on heterocyclic rings can be oxidized to hydroxymethyl and then to carboxylic acid metabolites.

Proposed Modification Strategies:
  • Bioisosteric Replacement of the Allyl Group: Replacing the metabolically labile allyl group with a more stable bioisostere is a primary strategy.[6][7] The goal is to retain the desired steric and electronic properties while removing the site of metabolism.

    • Strategy A: Introduce Saturated Analogs. Replace the allyl group with a propyl, cyclopropylmethyl, or isobutyl group. This removes the double bond, preventing epoxidation.

    • Strategy B: Introduce Fluorination. Replace the terminal vinyl hydrogens with fluorine (e.g., a difluorovinyl group) or replace the entire group with a trifluoromethylpropyl analog. The strong C-F bond is resistant to CYP-mediated oxidation.

    • Strategy C: Use Small Heterocycles. Replace the allyl group with metabolically more stable rings like an oxetane or a cyclobutane. These maintain sp³ character, which can improve solubility, while being less prone to oxidation than a gem-dimethyl group.[7]

  • Blocking Metabolism on the Heterocyclic Core:

    • Strategy A: Introduce a Halogen. Placing a small, electron-withdrawing atom like fluorine or chlorine at a suspected site of hydroxylation (e.g., C2 or C4 position) can block metabolic attack through steric hindrance and by reducing the electron density of the aromatic system.[8]

    • Strategy B: Introduce an Additional Nitrogen. Scaffold hopping from a pyridine to a more electron-deficient pyrimidine or pyrazine ring can significantly increase metabolic stability by lowering the susceptibility to oxidation.[5]

Workflow for Addressing High Clearance

start High Clearance Observed in HLM Assay metid Metabolite Identification (LC-MS/MS) start->metid hotspot Identify Metabolic Hotspot(s) metid->hotspot allyl_path Allyl Group Oxidation? hotspot->allyl_path core_path Core Oxidation? hotspot->core_path mod_allyl Strategy 1: Allyl Bioisosteric Replacement (e.g., cyclopropyl, fluoroalkyl) allyl_path->mod_allyl Yes mod_core Strategy 2: Core Modification (e.g., fluorination, scaffold hopping) core_path->mod_core Yes resynthesize Synthesize Analogs mod_allyl->resynthesize mod_core->resynthesize reassay Re-run HLM Stability Assay resynthesize->reassay analyze Analyze Data & Iterate reassay->analyze

Caption: Workflow for troubleshooting high metabolic clearance.

Issue 2: My compound has poor aqueous solubility, leading to inconsistent results in biological assays.

Answer:

Poor solubility is a common issue for planar, aromatic heterocyclic compounds. The low solubility of your this compound analog likely stems from strong crystal lattice energy due to efficient π-π stacking. Several techniques can be employed to improve this.[9][10]

Proposed Modification Strategies:
  • Disrupt Planarity and Symmetry: Introducing substituents that break the planarity of the molecule can disrupt crystal packing and improve solubility.[11]

    • Strategy A: Introduce sp³-Rich Substituents. Replacing the flat allyl group with a non-planar, saturated group like a cyclopropylmethyl or even a small heterocycle (e.g., tetrahydrofuran) can significantly improve solubility. Studies on 7-azaindoles have shown that introducing saturated groups can lead to higher solubility.[9]

    • Strategy B: Introduce Out-of-Plane Groups on the Core. Adding a substituent, such as a methyl or fluoro group, to the core can force a twist in the molecule, disrupting stacking interactions.[11]

  • Introduce Ionizable Groups: Adding a basic nitrogen atom can dramatically improve aqueous solubility at physiological pH.[9]

    • Strategy A: Modify the Allyl Group. Replace the allyl group with a side chain containing a basic amine, such as a piperidine or morpholine ring. For example, a (piperidin-4-yl)methyl group.

    • Strategy B: Modify the 5-Methyl Group. Replace the methyl group with a (morpholin-4-yl)methyl or a similar basic moiety.

  • Reduce Lipophilicity (LogP/LogD): While some lipophilicity is required for membrane permeability, excessively high LogP values often correlate with poor aqueous solubility.

    • Strategy A: Add Polar Functional Groups. Introduce polar groups like hydroxyl (-OH) or amide (-CONH2) groups. However, care must be taken as these can introduce new metabolic liabilities or affect target binding.

    • Strategy B: Replace Aromatic Rings with Heterocycles. If the molecule contains other aromatic rings, replacing a phenyl ring with a pyridine or pyrimidine can reduce lipophilicity and add a hydrogen bond acceptor, often improving solubility.[10]

Summary of Solubility Enhancement Strategies
StrategyModification ExampleRationalePotential Downsides
Disrupt Planarity Replace allyl with cyclopropylmethylReduces crystal lattice energy by preventing π-π stacking.[11]May alter binding conformation.
Introduce Ionizable Group Replace allyl with (piperidin-4-yl)methylProtonation at physiological pH increases aqueous solubility.[9]May increase clearance; potential for hERG liability.
Reduce Lipophilicity Replace a phenyl substituent with a pyridineAdds a hydrogen bond acceptor and reduces LogP.[10]Could introduce new metabolic liabilities (N-oxidation).
Issue 3: My compound shows low permeability in a PAMPA or Caco-2 assay.

Answer:

Low permeability suggests the compound cannot efficiently cross cell membranes, which is a major hurdle for oral bioavailability. Permeability is a balance between solubility and lipophilicity.

Proposed Modification Strategies:
  • Optimize Lipophilicity (LogD): The optimal LogD for passive diffusion is typically in the range of 1-3.

    • Strategy A: Increase Lipophilicity (if too polar). If your compound is highly polar (LogD < 1), systematically increase lipophilicity. Replacing the 5-methyl group with an ethyl or isopropyl group, or replacing the allyl group with a more lipophilic, metabolically stable group (e.g., cyclobutylmethyl) can be effective.

    • Strategy B: Reduce Lipophilicity (if too greasy). If your compound is too lipophilic (LogD > 3.5), it may get trapped in the lipid bilayer. Reduce lipophilicity using the strategies mentioned in the solubility section (e.g., adding polar groups or heteroatoms).

  • Reduce Hydrogen Bond Donors (HBDs): The pyrrolo[2,3-b]pyridine core has an N-H group, which is a hydrogen bond donor. While essential for some target interactions, a high number of HBDs can negatively impact permeability.

    • Strategy A: N-Alkylation. Methylating the pyrrole nitrogen (N1 position) removes one HBD. This can improve permeability but may also abolish critical interactions with the target protein. This must be evaluated on a case-by-case basis.[12]

  • Mask Polar Groups (Prodrug Approach): If the molecule contains highly polar groups that are necessary for activity but hinder permeability, a prodrug strategy can be employed.[13] For instance, a carboxylic acid could be masked as a methyl or ethyl ester, which can be cleaved by esterases in vivo to release the active drug.

Permeability Optimization Flow

start Low Permeability in PAMPA/Caco-2 logd Measure/Calculate LogD at pH 7.4 start->logd too_polar LogD < 1? logd->too_polar too_lipo LogD > 3? logd->too_lipo hbd Check HBD Count logd->hbd LogD is Optimal (1-3) mod_polar Increase Lipophilicity: - Add alkyl groups - Reduce polar groups too_polar->mod_polar Yes mod_lipo Decrease Lipophilicity: - Add polar groups - Add heteroatoms too_lipo->mod_lipo Yes resynthesize Synthesize Analogs mod_polar->resynthesize mod_lipo->resynthesize mod_hbd Reduce HBDs: - N-methylation of pyrrole hbd->mod_hbd mod_hbd->resynthesize reassay Re-run Permeability Assay resynthesize->reassay analyze Analyze Data & Iterate reassay->analyze

Caption: Decision tree for improving compound permeability.

Frequently Asked Questions (FAQs)

Q1: What are the most important ADME assays to run for my new analogs?

A1: For early-stage drug discovery, a core panel of in vitro ADME assays is recommended to enable a robust design-make-test-analyze cycle. This panel should include:

  • Solubility: Kinetic or thermodynamic solubility assay to ensure the compound is soluble enough for biological testing.

  • Lipophilicity: Calculation or measurement of LogD at pH 7.4.

  • Metabolic Stability: Human and rodent liver microsomal stability assays to get an early read on clearance.[11][14]

  • Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) is a good, high-throughput initial screen for passive diffusion.[15] If results are promising, confirmation in a Caco-2 cell assay is recommended to assess active transport and efflux.[15]

  • Plasma Protein Binding (PPB): Determines the fraction of compound bound to plasma proteins, as only the unbound drug is active.[16][17]

  • CYP Inhibition: An initial screen against major CYP isoforms (e.g., 3A4, 2D6, 2C9) to flag potential for drug-drug interactions.[8][18]

Q2: I've identified a promising analog with good potency and metabolic stability. What are the next critical ADME steps before considering in vivo studies?

A2: With a lead compound identified, you should expand the ADME characterization to build a more complete profile:

  • Confirm Stability in Hepatocytes: While microsomes are good for screening Phase I metabolism, hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic clearance.

  • Metabolite Identification: If not already done, perform metabolite identification studies to confirm that you have successfully blocked the primary metabolic hotspots.

  • Full CYP Inhibition Panel (IC50s): Determine the IC50 values for all major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) to quantify the risk of drug-drug interactions.[19][20][21]

  • Time-Dependent CYP Inhibition (TDI): Assess if your compound is a mechanism-based inactivator of CYP enzymes, which is a more serious liability.

  • Plasma Stability: Check the chemical stability of your compound in plasma from different species (human, rat, mouse) to ensure it doesn't degrade non-enzymatically.

  • Permeability and Efflux Ratio in Caco-2: A bidirectional Caco-2 assay will determine the efflux ratio, indicating if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio >2 is often a red flag.

Q3: Should I be concerned about Aldehyde Oxidase (AO) metabolism with the 1H-pyrrolo[2,3-b]pyridine core?

A3: Yes, this is a valid concern. Heterocycles containing an electron-deficient pyridine ring adjacent to a pyrrole ring can be susceptible to oxidation by Aldehyde Oxidase (AO).[3] AO metabolism is a concern because it is not always well-predicted by standard rodent models, leading to potential human-specific clearance pathways. If you observe clearance in human hepatocytes that is not explained by CYP metabolism (i.e., clearance persists in the presence of a pan-CYP inhibitor), you should investigate AO-mediated metabolism. Strategies to mitigate AO metabolism often involve placing substituents at the site of oxidation or modulating the electronic properties of the ring to make it less susceptible to AO attack.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of a test compound upon incubation with HLM, providing an estimate of intrinsic clearance (Clint).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][11]

  • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Working Solutions:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.[14]

    • Prepare test compound working solutions by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound working solution to the wells.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[22]

  • Reaction Termination:

    • Quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with the internal standard.[11] This precipitates the proteins and stops the reaction.

    • Include a negative control incubation without the NADPH regenerating system to check for non-NADPH dependent degradation.[7][23]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[22]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion of a compound across an artificial lipid membrane, serving as a high-throughput screen for permeability.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phosphatidylcholine in dodecane solution

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare the PAMPA Plate:

    • Coat the filter of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate.

  • Prepare Solutions:

    • Prepare the donor solution by diluting the test compound stock into PBS at the desired pH (e.g., pH 5.0 to mimic the upper intestine) to a final concentration of ~50-100 µM.

    • Fill the acceptor plate wells with PBS at pH 7.4.

  • Incubation:

    • Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 4-16 hours.

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pe) using the appropriate formula, which accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

    • Compounds are typically classified as low, medium, or high permeability based on their Pe values compared to controls.

References

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  • Di, L., et al. (2003). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences.
  • Parson, W. W., & Burda, C. (2023). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
  • Jia, L., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • University of California, Irvine. (2012). Application of Bioisosteres in Drug Design. [Link]

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  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Chen, X., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods.
  • Medina, I., et al. (2022).
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  • González-López, M., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Pérez-Villanueva, M., et al. (2024).
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  • Yeung, K. S., et al. (2019).
  • Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Herbert, R., & Holliman, F. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
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  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Fura, A. (2006). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology.
  • LookChem. (n.d.). METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. [Link]

  • Patsnap Synapse. (2025). How to improve ADME properties?. [Link]

  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry.
  • Wei, T. H., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry.
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  • Wang, F., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Guide to FGFR Inhibitors: Profiling 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine Against Clinically Advanced Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor (FGF) and its corresponding receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, orchestrating processes such as proliferation, migration, differentiation, and survival.[1][2] This family consists of four highly conserved receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4. Under normal physiological conditions, the binding of an FGF ligand induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This event triggers a cascade of downstream signaling, primarily through the RAS/MAPK and PI3K/AKT pathways, which are critical for normal cellular function.[2][3]

However, aberrant FGFR signaling is a well-documented driver of oncogenesis in a variety of malignancies.[4] These aberrations can manifest as gene amplifications, activating point mutations, or chromosomal translocations that create constitutively active fusion proteins.[1][5] Such dysregulation has been identified in cancers of the bladder, bile duct (cholangiocarcinoma), lung, breast, and stomach, among others, making the FGFR pathway a compelling target for therapeutic intervention.[1][5][6] The successful development of small molecule inhibitors targeting this pathway has validated FGFRs as actionable clinical targets, ushering in a new era of precision medicine for patients with specific FGFR-driven tumors.[7]

Visualizing the FGFR Signaling Cascade

To understand the mechanism of inhibition, it is crucial to first visualize the pathway being targeted. The following diagram illustrates the canonical FGFR signaling cascade and the key downstream effectors that promote cell proliferation and survival.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus FGFR FGFR Dimer FGF FGF Ligand FGF->FGFR Binding & Dimerization P_FGFR Autophosphorylation (Active Kinase Domain) FRS2 FRS2 P_FGFR->FRS2 Recruitment & Phosphorylation PLCg PLCγ P_FGFR->PLCg Recruitment & Phosphorylation RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K Transcription Gene Transcription PLCg->Transcription Cell Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Survival AKT AKT PI3K->AKT AKT->Transcription Survival, Growth

Caption: Canonical FGFR signaling pathway activation.

The Pyrrolo[2,3-b]pyridine Scaffold: A Promising New Frontier

While the user specified "3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine," publicly available data on this exact molecule is scarce. However, extensive research has been published on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which has served as a foundational scaffold for developing potent and selective kinase inhibitors. A structure-based drug design program identified a lead compound from this class, referred to here as PBP-C1 (a pyrrolo[2,3-b]pyridine derivative), which demonstrates high potency against FGFR3 with an IC50 of 3 nmol/L and approximately 30-fold selectivity over the closely related VEGFR2 kinase.[1]

This profile is highly desirable. Potency in the low nanomolar range suggests a strong potential for therapeutic efficacy, while selectivity against VEGFR2 is critical for minimizing off-target toxicities commonly associated with less selective multi-kinase inhibitors, such as hypertension and proteinuria.[7] The development of PBP-C1 and its analogs was aimed at generating orally bioavailable inhibitors with a favorable pharmacological profile for treating cancers driven by FGFR aberrations.[1]

Comparative Analysis with Clinically Advanced FGFR Inhibitors

The true potential of a novel inhibitor like PBP-C1 can only be assessed by comparing it to established agents. The current landscape of FGFR inhibitors can be broadly categorized by their mechanism of action: reversible ATP-competitive inhibitors and irreversible covalent inhibitors.

Mechanism of Action: Reversible vs. Irreversible Inhibition

The majority of first-generation FGFR inhibitors are reversible and act by competing with ATP for binding within the kinase domain. In contrast, next-generation inhibitors, such as futibatinib, form a permanent covalent bond with a specific cysteine residue in the kinase domain, leading to sustained, irreversible inhibition.[3][8]

Inhibition_Mechanisms cluster_reversible Reversible (ATP-Competitive) Inhibition cluster_irreversible Irreversible (Covalent) Inhibition Kinase_R ATP Pocket Kinase Domain Inhibitor_R Reversible Inhibitor Inhibitor_R->Kinase_R:port Binds & Dissociates ATP ATP ATP->Kinase_R:port Competes for Binding Kinase_I ATP Pocket Cysteine Residue Kinase Domain Inhibitor_I Irreversible Inhibitor Inhibitor_I->Kinase_I:port Forms Covalent Bond

Caption: Comparison of reversible and irreversible kinase inhibition mechanisms.

Irreversible inhibition offers the potential for more durable target engagement and may retain activity against certain mutations that confer resistance to reversible inhibitors.[9]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PBP-C1's parent compound and several leading FGFR inhibitors against the four FGFR isoforms. Lower values indicate higher potency.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)Key References
PBP-C1 Derivative ReversiblePotent (exact value not specified)Potent (exact value not specified)3Potent (exact value not specified)~90[1]
Erdafitinib Reversible1.22.53.05.7>1000[10][11]
Infigratinib (BGJ398) Reversible0.91.41.060>40x selective[11][12][13][14][15]
Pemigatinib Reversible0.40.51.230>100x selective[5][11][14]
AZD4547 Reversible0.22.51.8Weaker activity>1000x selective[14][16]
Futibatinib (TAS-120) Irreversible1.8-3.91.3-1.41.63.7-8.3Highly selective[11][14][17]

Data compiled from multiple sources. Exact values may vary based on assay conditions.

This data highlights that the pyrrolo[2,3-b]pyridine scaffold is capable of producing inhibitors with potency comparable to that of FDA-approved drugs like Erdafitinib and Infigratinib. Most modern inhibitors demonstrate excellent selectivity against VEGFR2, a key improvement over earlier, less selective multi-kinase drugs.[7] Notably, inhibitors like Infigratinib and Pemigatinib show reduced potency against FGFR4, whereas Erdafitinib and the irreversible Futibatinib are more effective pan-FGFR inhibitors.[10][11][14]

Navigating Acquired Resistance

A significant challenge in targeted therapy is the development of acquired resistance. In the context of FGFR inhibitors, the most common mechanisms involve on-target secondary mutations within the FGFR kinase domain.[18][19] Two critical regions are frequently affected:

  • Gatekeeper Mutations: Occurring at residue V565 in FGFR2 or V555 in FGFR3, these mutations create steric hindrance that prevents the binding of larger, reversible inhibitors.[18][19][20]

  • Molecular Brake Mutations: Mutations at N550 in FGFR2 can disrupt the inactive conformation of the kinase, leading to constitutive activation that is harder to inhibit.[18][19]

The irreversible inhibitor futibatinib was specifically designed to overcome some of these resistance mechanisms. By forming a covalent bond, it may retain activity even when mutations reduce the binding affinity of reversible drugs.[9] However, studies have shown that even with irreversible inhibitors, resistance can emerge, often through the same gatekeeper and molecular brake mutations.[21] Additionally, off-target resistance can develop through the activation of bypass signaling pathways, such as the PI3K/mTOR or RAS pathways downstream of the receptor.[19][21][22]

Experimental Protocols: A Guide to Inhibitor Characterization

The robust characterization of a novel inhibitor requires a standardized set of experiments. The following protocols outline the foundational assays used to determine potency and cellular activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

Objective: To determine the IC50 value of an inhibitor against purified FGFR kinase domains.

Rationale: This cell-free assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of the target kinase, independent of cellular factors like membrane permeability or efflux pumps. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a common, high-throughput method.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., PBP-C1) in DMSO, followed by dilution in kinase reaction buffer.

    • Prepare a solution of recombinant human FGFR kinase domain (e.g., FGFR3).

    • Prepare a solution containing a biotinylated peptide substrate and ATP at a concentration near its Km value.

    • Prepare detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Kinase Reaction:

    • In a 384-well microplate, add 2 µL of the diluted inhibitor.

    • Add 4 µL of the FGFR enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of EDTA-containing termination buffer.

    • Add 5 µL of the detection reagent mixture (Eu-antibody and SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

    • Calculate the emission ratio (665/620). The signal is proportional to the amount of substrate phosphorylation.

  • Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To measure the effect of an inhibitor on the viability of cancer cells with known FGFR alterations.

Rationale: This assay determines the functional consequence of FGFR inhibition in a biological context. It accounts for cell uptake, metabolism, and target engagement within a living cell.

Methodology:

  • Cell Culture:

    • Culture a cancer cell line with a known FGFR aberration (e.g., a bladder cancer line with an FGFR3 fusion or a gastric cancer line with FGFR2 amplification) in appropriate growth medium.

  • Cell Plating:

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Inhibitor Treatment:

    • Prepare a serial dilution of the test inhibitor in the cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the inhibitor. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 72 hours.

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer.

  • Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Experimental Design Workflow

The process of characterizing a novel FGFR inhibitor follows a logical progression from biochemical validation to cellular and, ultimately, in vivo testing.

Workflow Screen Compound Library Screening (e.g., this compound) KinaseAssay In Vitro Kinase Assay (Determine IC50 vs FGFR1-4) Screen->KinaseAssay Selectivity Kinase Selectivity Panel (Assay against related kinases like VEGFR2, PDGFR) KinaseAssay->Selectivity Validate Potency CellProlif Cell-Based Proliferation Assay (Use FGFR-addicted cancer cell lines) Selectivity->CellProlif Confirm Selectivity TargetEngage Target Engagement Assay (Western blot for p-FGFR, p-ERK) CellProlif->TargetEngage Validate Cellular Activity InVivo In Vivo Xenograft Model (Tumor growth inhibition in mice) TargetEngage->InVivo Confirm Mechanism PKPD Pharmacokinetics/Pharmacodynamics (Assess bioavailability, target modulation in vivo) InVivo->PKPD Assess Efficacy Lead Lead Candidate PKPD->Lead Optimize for Clinical Trials

Caption: A typical preclinical workflow for FGFR inhibitor characterization.

Conclusion and Future Outlook

The development of FGFR inhibitors represents a major success story in targeted cancer therapy. The pyrrolo[2,3-b]pyridine scaffold, as exemplified by potent and selective lead compounds, stands as a valuable chemical framework for the discovery of new clinical candidates.[1] Its demonstrated potency is on par with FDA-approved drugs, and its selectivity profile is crucial for a favorable therapeutic window.

A direct comparison with established agents like erdafitinib, pemigatinib, and the irreversible inhibitor futibatinib reveals a competitive landscape where improvements in potency, selectivity, and the ability to overcome resistance are paramount. While first-generation reversible inhibitors have shown significant clinical benefit, the emergence of acquired resistance through gatekeeper and other mutations remains a primary challenge.[18][19][23]

Future drug development efforts will likely focus on:

  • Next-Generation Covalent Inhibitors: Designing novel irreversible inhibitors that can effectively target the most common resistance mutations.[18]

  • Combination Therapies: Exploring combinations of FGFR inhibitors with agents that target downstream bypass pathways (e.g., PI3K inhibitors) or with immunotherapy to overcome resistance and enhance efficacy.[22]

  • Improved Selectivity: Developing inhibitors with unique selectivity profiles, such as FGFR2/3-selective agents, to potentially mitigate toxicities associated with pan-FGFR inhibition, like hyperphosphatemia (linked to FGFR1 inhibition).[20]

In this dynamic field, novel scaffolds like pyrrolo[2,3-b]pyridine will continue to be essential in the quest to develop more durable and effective treatments for patients with FGFR-driven cancers.

References

  • Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. (n.d.). AACR Journals. [Link]

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A Comparative Analysis of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine Against Established SGK-1 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the novel compound 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine with established Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) inhibitors. As direct experimental data on the SGK-1 inhibitory activity of this compound is not yet publicly available, this document will focus on a structural and scaffold-based analysis. We will evaluate its potential as an SGK-1 inhibitor by comparing its core structure to well-characterized inhibitors and propose a rigorous experimental workflow for its validation.

Introduction: SGK-1 as a High-Value Therapeutic Target

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) is a serine/threonine kinase that functions as a critical downstream node in the PI3K (Phosphatidylinositol 3-kinase) signaling pathway.[1] It is activated through phosphorylation by PDK1 and mTORC2 in response to various stimuli, including hormones, growth factors, and cellular stress.[1][2] Once activated, SGK-1 regulates a multitude of cellular processes, including ion channel activity, cell proliferation, apoptosis, and gene expression.[2][3]

Dysregulation of SGK-1 activity has been implicated in a wide range of pathologies, including cancer, diabetes, hypertension, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[2][4] The development of potent and selective small-molecule inhibitors for SGK-1 is therefore an area of intense research.[2]

SGK1_Signaling_Pathway Stimuli Growth Factors / Hormones (e.g., Insulin) PI3K PI3K Stimuli->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK-1 PDK1->SGK1 p-Thr256 mTORC2->SGK1 p-Ser422 Substrates Downstream Substrates (NDRG1, FOXO3a, NEDD4-2) SGK1->Substrates Phosphorylation Response Cellular Responses (Survival, Proliferation, Ion Transport) Substrates->Response

Caption: The SGK-1 signaling cascade, activated by upstream effectors like PI3K.

Profile of Known SGK-1 Inhibitors

A successful SGK-1 inhibitor must exhibit high potency and selectivity, particularly against closely related kinases within the AGC family, such as Akt.[5] Two widely referenced compounds in this class are GSK650394 and EMD638683.

GSK650394

GSK650394 is a potent, ATP-competitive inhibitor of SGK-1 and SGK-2.[6][7] It demonstrates significant selectivity for SGK-1 over other related kinases, including a greater than 30-fold selectivity against Akt.[5][8] This selectivity is crucial for dissecting the specific roles of SGK-1 in cellular pathways without the confounding effects of Akt inhibition. In cellular models, GSK650394 has been shown to inhibit the androgen-mediated growth of LNCaP human prostate cancer cells and to counteract cortisol-induced effects in neurogenesis studies.[6][8][9]

EMD638683

EMD638683 is another selective SGK-1 inhibitor, although it demonstrates a more modest potency in cellular assays compared to GSK650394.[10][11][12] It effectively inhibits the SGK-1-dependent phosphorylation of the N-Myc downstream-regulated gene 1 (NDRG1) with a half-maximal inhibitory concentration (IC50) of approximately 3.35 µM in cell culture.[10][12] While primarily targeting SGK-1, EMD638683 also shows some inhibitory effects on SGK-2, SGK-3, and a few other kinases like PKA and MSK1.[10] Notably, this compound has demonstrated in vivo efficacy, where it was found to lower blood pressure in mouse models of salt-sensitive hypertension, highlighting the therapeutic potential of SGK-1 inhibition.[13][14]

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The core structure of the compound of interest, this compound, is built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This scaffold is widely recognized in medicinal chemistry as a "hinge-binder," a structural motif that can form critical hydrogen bonds with the backbone of the kinase hinge region—the flexible segment connecting the N- and C-lobes of the kinase catalytic domain.

This interaction mimics the binding of the adenine region of ATP, making the 7-azaindole scaffold an excellent starting point for designing ATP-competitive kinase inhibitors. Indeed, this core has been successfully utilized to develop potent inhibitors for a diverse range of kinases, including:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R)[15]

  • Fibroblast Growth Factor Receptor (FGFR)[16]

  • Janus Kinase 1 (JAK1)[17]

  • Phosphodiesterase 4B (PDE4B)[18]

The prevalence of this scaffold across numerous successful kinase inhibitors suggests that this compound possesses a core structure with a high potential for kinase interaction.

A Comparative Evaluation of this compound

Structural Analysis and Binding Hypothesis

The potential of this compound as an SGK-1 inhibitor lies in its 7-azaindole core. In known crystal structures of SGK-1, ATP-competitive inhibitors form key hydrogen bonds with the backbone of the hinge region, particularly with residues like Asp177 and Ile179.[4] It is highly probable that the nitrogen atoms of the pyrrolo[2,3-b]pyridine core could engage in similar hydrogen bonding interactions within the SGK-1 active site.

The substituents at the 3 and 5 positions—the allyl and methyl groups, respectively—are critical for determining potency and selectivity. These groups will project into the ATP-binding pocket, and their steric and electronic properties will dictate the strength and specificity of the interaction. Compared to the more complex structures of GSK650394 and EMD638683, this compound is a smaller, less decorated molecule. While this may translate to lower initial potency, it also represents a fragment-like starting point that could be optimized through further medicinal chemistry efforts.

Structural_Comparison cluster_0 Known Inhibitors cluster_1 Compound for Evaluation GSK GSK650394 (Complex Heterocycle) Core Core Scaffold Comparison GSK->Core EMD EMD638683 (Substituted Benzimidazole) EMD->Core Novel 3-Allyl-5-methyl- 1H-pyrrolo[2,3-b]pyridine Novel->Core Hinge Potential Hinge Binding (Pyrrolo[2,3-b]pyridine) Core->Hinge

Caption: Logical comparison of core scaffolds for potential SGK-1 hinge binding.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of the reference compounds. The activity of this compound is listed as "To Be Determined" (TBD), underscoring the need for the experimental validation outlined below.

CompoundTarget(s)IC50 Value (Biochemical)IC50 Value (Cellular)Key Selectivity Notes
GSK650394 SGK-1, SGK-262 nM (SGK-1), 103 nM (SGK-2)[6][7][8]~1 µM (LNCaP cell growth)[8][19]>30-fold selective over Akt[5][8]
EMD638683 SGK-1, SGK-2, SGK-3TBD (Potent inhibition at 1 µM)[12]~3.35 µM (NDRG1 phosphorylation)[10][12]Also inhibits PKA, MSK1, PRK2[10][12]
This compound SGK-1 (Hypothesized)TBDTBDTBD

Proposed Experimental Workflow for Validation

To ascertain the activity and selectivity of this compound as an SGK-1 inhibitor, a systematic, multi-stage validation process is required. This workflow ensures that data is robust and that decisions on further development are based on a solid empirical foundation.

Experimental_Workflow A Stage 1: Biochemical Kinase Assay B Stage 2: Cellular Target Engagement Assay A->B If IC50 < 10 µM C Stage 3: Kinase Selectivity Profiling B->C If cellular activity confirmed D Go / No-Go Decision for Optimization C->D

Caption: A streamlined workflow for validating novel kinase inhibitors.

Stage 1: In Vitro Biochemical Kinase Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of recombinant SGK-1 and to quantify its potency (IC50).

Protocol:

  • Reagents: Recombinant human SGK-1, a suitable peptide substrate (e.g., Crosstide), and ATP (radiolabeled [γ-³²P]ATP or for use in luminescence-based assays).

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically from 100 µM down to low nanomolar concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and compound at various concentrations in a kinase reaction buffer.

  • Initiation: Initiate the reaction by adding a fixed concentration of ATP (often at the Km value for ATP to ensure competitive binding can be detected). Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify substrate phosphorylation. This can be achieved via filter-binding assays to capture the radiolabeled peptide or by using luminescence-based technologies (e.g., ADP-Glo™) that measure ATP consumption.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. A known inhibitor like GSK650394 should be run in parallel as a positive control.

Stage 2: Cellular Target Engagement Assay

Objective: To confirm that the compound can penetrate the cell membrane and inhibit SGK-1 activity in a physiological context.

Protocol:

  • Cell Line Selection: Use a cell line where the SGK-1 pathway is active and a downstream substrate is readily detectable (e.g., HeLa or Caco-2 cells for NDRG1 phosphorylation).[10][13]

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a serial dilution of the compound for 1-2 hours.

  • Pathway Stimulation (Optional): If basal SGK-1 activity is low, stimulate the cells with an appropriate agonist (e.g., serum or insulin) to activate the pathway.

  • Lysis and Protein Analysis: Lyse the cells and collect the protein extracts. Separate proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Immunoblotting: Probe the membrane with antibodies specific for phosphorylated NDRG1 (p-NDRG1) or another validated SGK-1 substrate. Also, probe for total NDRG1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantification: Quantify the band intensities for p-NDRG1 and normalize to the total protein. Plot the normalized phosphorylation level against compound concentration to determine the cellular IC50.

Stage 3: Kinase Selectivity Profiling

Objective: To assess the selectivity of the compound by testing its activity against a broad panel of kinases.

Protocol:

  • Service Selection: Engage a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology) that offers large-scale kinase screening panels.

  • Assay Conditions: Submit the compound for screening at a fixed concentration (typically 1 µM or 10 µM) against a panel of hundreds of kinases, including closely related AGC family members like Akt, PKA, and PKC, as well as SGK-2 and SGK-3.

  • Data Interpretation: The results will be provided as a percentage of inhibition for each kinase. Potent "off-target" hits (e.g., >50% inhibition) should be followed up with full IC50 determinations to quantify the selectivity window. High selectivity for SGK-1 over other kinases is a hallmark of a promising lead compound.

Conclusion and Future Outlook

While this compound is an uncharacterized agent in the context of SGK-1 inhibition, its molecular architecture is compelling. It is built upon the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure renowned for its ability to effectively target the ATP-binding site of kinases. This structural feature alone warrants its investigation as a potential SGK-1 inhibitor.

However, in contrast to well-documented inhibitors like GSK650394 and EMD638683, its efficacy is purely hypothetical at this stage. The proposed experimental workflow provides a clear, scientifically rigorous path to determine its true potential. Should initial biochemical and cellular assays yield promising results, the simple structure of this compound would serve as an excellent starting point for a medicinal chemistry program aimed at optimizing potency and selectivity, potentially leading to a new class of SGK-1-targeted therapeutics.

References

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  • Cambridge Bioscience. (n.d.). HG-9-91-01. TargetMol Chemicals Inc. Retrieved from [Link]

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  • Lee, J. H., & Choi, Y. (2022). Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. Frontiers in Pharmacology, 13, 1045087. [Link]

  • Ackermann, T. F., et al. (2011). EMD638683, a novel SGK inhibitor with antihypertensive potency. Cellular Physiology and Biochemistry, 28(1), 137-146. [Link]

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  • Ackermann, T. F., et al. (2011). EMD638683, a novel SGK inhibitor with antihypertensive potency. Cellular Physiology and Biochemistry, 28(1), 137-146. [Link]

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  • Le, T., & May, E. R. (2018). Identification, structure modification, and characterization of potential small-molecule SGK3 inhibitors with novel scaffolds. PLoS ONE, 13(7), e0201122. [Link]

  • ResearchGate. (n.d.). Structure of commercial inhibitors of SGK1. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link]

  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16654-16665. [Link]

  • Helal, C. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]

  • Lee, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(4), 2114-2135. [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

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A-Scientist's-Guide-to-Validating-the-Mechanism-of-Action-of-3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to Validating the Mechanism of Action of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Target Hypothesis

The compound this compound belongs to a class of heterocyclic structures known as pyrrolopyridines. This scaffold is a privileged structure in medicinal chemistry, notably as a deaza-isostere of adenine, the core of adenosine triphosphate (ATP).[1] This structural mimicry makes pyrrolopyridine derivatives prime candidates for ATP-competitive inhibitors of protein kinases.[1] Indeed, numerous compounds based on the related pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine cores have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinases (JAKs).[2][3]

Given this precedent, we hypothesize that this compound (hereafter referred to as "Compound A") functions as a kinase inhibitor. This guide outlines a rigorous, multi-phase experimental strategy to validate this mechanism of action (MoA). We will compare its performance against Tofacitinib, a well-characterized, FDA-approved JAK inhibitor that also features a pyrrolo[2,3-d]pyrimidine core, to provide a clear benchmark for potency, selectivity, and cellular effects.[4][5][6] The overarching goal is to build a self-validating experimental narrative, moving from direct target interaction to cellular pathway modulation and phenotypic outcomes.

Phase 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target inside a cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[8][9][10] It operates on the principle that a protein's thermal stability increases upon ligand binding.[9][11] By heating intact cells or cell lysates treated with a compound across a temperature gradient, we can measure the amount of soluble, non-denatured target protein remaining at each temperature. A positive thermal shift (an increase in the apparent melting temperature, Tagg) provides strong evidence of direct target engagement.[11][12]

Comparative Target Engagement Study: Compound A vs. Tofacitinib

This experiment will assess the ability of Compound A to engage a putative kinase target, such as JAK3, in live cells and compare its engagement profile directly with Tofacitinib.

Table 1: Hypothetical CETSA Data for Target Engagement

CompoundTargetConcentration (µM)Apparent Tagg (°C)Thermal Shift (ΔTagg, °C)
Vehicle (DMSO)JAK3-52.1-
Compound A JAK3 1 57.3 +5.2
TofacitinibJAK3156.8+4.7
Vehicle (DMSO)Control Kinase (ERK2)-58.5-
Compound A Control Kinase (ERK2) 1 58.7 +0.2
TofacitinibControl Kinase (ERK2)158.6+0.1
  • Interpretation of Data: The data in Table 1 would indicate that Compound A induces a significant, dose-dependent thermal stabilization of JAK3, comparable to or exceeding that of Tofacitinib. The negligible shift observed for the control kinase, ERK2, suggests that the binding is specific to JAK3 under these conditions.

Experimental Workflow & Protocol

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Culture Culture Cells to ~80% Confluency Harvest Harvest & Resuspend Cells Culture->Harvest Treat Incubate Cells with Compound A or Tofacitinib Harvest->Treat Heat Heat Aliquots across Temperature Gradient (e.g., 48-68°C) Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Detect Quantify Soluble Target (Western Blot / ELISA) Separate->Detect Plot Plot Melt Curves & Determine ΔTagg Detect->Plot

Protocol: Cellular Thermal Shift Assay (CETSA) [11]

  • Cell Culture: Grow a human cell line known to express the target kinase (e.g., HEL cells for JAK3) to ~80% confluency.

  • Compound Incubation: Harvest cells and resuspend in media. Treat cells with Compound A (e.g., 1 µM), Tofacitinib (1 µM), or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 48°C to 68°C), followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant. Quantify the amount of soluble target protein (e.g., JAK3) and a loading control (e.g., GAPDH) in each sample using Western Blotting.

  • Data Analysis: Densitometry is used to quantify protein bands. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melt curves and determine the Tagg.

Phase 2: Quantifying Target Activity Modulation

Demonstrating binding is necessary but not sufficient. The next critical step is to prove that this binding event translates into a functional consequence—namely, the inhibition of the kinase's enzymatic activity. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14]

Comparative Potency Analysis: IC50 Determination

This experiment will determine the half-maximal inhibitory concentration (IC50) of Compound A against recombinant JAK3 and compare it to Tofacitinib.

Table 2: Hypothetical In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
Compound A JAK3 45.2
TofacitinibJAK35.9
Compound A Control Kinase (ERK2) >10,000
TofacitinibControl Kinase (ERK2)>10,000
  • Interpretation of Data: This hypothetical data shows that Compound A is a potent inhibitor of JAK3, albeit less potent than Tofacitinib in this direct enzymatic assay. Crucially, its lack of activity against ERK2 reinforces its selectivity.

Protocol: ADP-Glo™ Kinase Assay[13][15]
  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mix containing kinase buffer, recombinant human JAK3 enzyme, its specific substrate (e.g., a STAT-derived peptide), and ATP at its Km concentration.

  • Compound Addition: Add serial dilutions of Compound A, Tofacitinib, or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[14][15]

  • ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.[14][15]

  • Luminescence Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence to % kinase activity relative to vehicle controls. Plot % activity versus compound concentration and fit a dose-response curve to calculate the IC50 value.

Phase 3: Verifying Cellular Pathway Inhibition

With target engagement and enzymatic inhibition confirmed, the MoA validation must now connect these molecular events to the relevant intracellular signaling pathway. The JAK-STAT pathway is a primary signaling cascade for many cytokines.[16][17][18] Upon cytokine receptor activation, JAKs phosphorylate themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[19] JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate gene transcription.[19][20] A key validation step for a JAK inhibitor is to demonstrate a reduction in STAT phosphorylation in response to cytokine stimulation.

Signaling Pathway Diagram: JAK-STAT Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Tx Gene Transcription DNA->Gene_Tx 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Compound_A Compound A Compound_A->JAK Inhibition

Protocol: Western Blot for Phospho-STAT3[21][22]
  • Cell Culture and Starvation: Culture HEL cells and serum-starve them overnight to reduce basal signaling.

  • Pre-treatment: Pre-treat cells with Compound A (e.g., 1 µM), Tofacitinib (1 µM), or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes to activate the JAK-STAT pathway. Include a non-stimulated control.

  • Lysis: Immediately place cells on ice and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[21] Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).[22][23]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-Actin.[23]

  • Expected Outcome: A successful experiment will show a strong p-STAT3 signal in the cytokine-stimulated, vehicle-treated sample. This signal will be significantly reduced in samples pre-treated with Compound A or Tofacitinib, while total STAT3 and β-Actin levels remain unchanged across all lanes.

Phase 4: Broad Selectivity and Off-Target Profiling

A critical aspect of MoA validation for a kinase inhibitor is understanding its selectivity. While specificity for the intended target is desirable, off-target effects can contribute to both efficacy and toxicity.[24] Large-scale kinase screening panels, such as KINOMEscan™, provide a comprehensive view of a compound's interaction profile across the human kinome.[25][26] This service utilizes a competition binding assay to quantify the interaction of a compound against hundreds of kinases.[26][27][28]

Comparative Kinome Selectivity

This analysis compares the selectivity of Compound A against Tofacitinib by screening both at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

Table 3: Hypothetical KINOMEscan™ Selectivity Data

CompoundConcentration (µM)Kinase Panel SizeKinases Inhibited >90%Primary Targets (Inhibited >90%)
Compound A 1 468 4 JAK3, JAK1, TYK2, JAK2
Tofacitinib146812JAK1, JAK2, JAK3, TYK2, ROCK1, etc.
  • Interpretation of Data: This hypothetical result positions Compound A as a more selective JAK inhibitor than Tofacitinib. While both potently inhibit JAK family members, Compound A shows fewer interactions with other kinases at the tested concentration, suggesting a more favorable off-target profile. This is a crucial differentiator in drug development.[29]

Conclusion: Synthesizing a Coherent Mechanism of Action

This comprehensive guide outlines a logical, four-phase strategy to robustly validate the mechanism of action for this compound as a JAK inhibitor. By systematically progressing from direct target engagement (CETSA) to functional inhibition (ADP-Glo™), cellular pathway modulation (p-STAT Western Blot), and kinome-wide selectivity (KINOMEscan™), we can build a cohesive and compelling data package. The direct comparison with an established drug, Tofacitinib, at each stage provides essential context for evaluating the compound's potential as a novel therapeutic agent. This rigorous, self-validating approach ensures scientific integrity and provides the critical insights needed for progression in drug development.

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A Comparative Guide to Off-Target Effects of Novel EGFR Inhibitors: A Case Study with 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of novel kinase inhibitors. While the specific compound "3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine" is a hypothetical molecule for the purpose of this guide, we will treat it as a novel Epidermal Growth Factor Receptor (EGFR) inhibitor to illustrate the critical process of off-target profiling. We will compare its theoretical profile with established EGFR inhibitors, Gefitinib and Osimertinib, and provide detailed experimental protocols to validate such findings.

The selectivity of a kinase inhibitor is a crucial factor that dictates its therapeutic window and potential for adverse effects.[1] Off-target interactions, where a drug binds to unintended proteins, can lead to a range of outcomes from unexpected toxicities to beneficial polypharmacology.[1][2] For inhibitors targeting the highly conserved ATP-binding pocket of kinases, cross-reactivity is a common challenge.[3][4] Therefore, a rigorous evaluation of off-target activity is a cornerstone of preclinical drug development.

Comparative Off-Target Profiles of EGFR Inhibitors

To understand the potential off-target landscape of our hypothetical inhibitor, this compound (hereafter referred to as AMPP), we first examine the profiles of well-characterized EGFR inhibitors. Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor, provide excellent benchmarks due to their distinct selectivity profiles and clinical applications.[5][6][7]

InhibitorPrimary Target(s)Key Off-TargetsPotential Clinical Implications of Off-Target Effects
Gefitinib EGFR (especially activating mutants)SRC, LCK, MET, MAPK family, CDK family.While highly selective for EGFR, off-target inhibition at higher concentrations can contribute to side effects.[8] Some off-target interactions may also play a role in overcoming resistance.[6][9]
Osimertinib EGFR (activating mutants and T790M resistance mutation)Janus kinase 3 (JAK3), SRC, LCK, Mitogen-activated protein kinases.Designed for high selectivity to mutant EGFR over wild-type, which reduces some wild-type EGFR-mediated toxicities like skin rash.[10] However, off-target activities can still contribute to the overall safety profile and may be responsible for some acquired resistance mechanisms.[11][12]
AMPP (Hypothetical) EGFR (assumed)To be determined through experimental profiling.The pyrrolo[2,3-b]pyridine core is a common scaffold in kinase inhibitors, suggesting potential interactions with other kinases. Its specific off-target profile will determine its unique therapeutic index and potential side effects.

The chemical scaffold of a molecule is a key determinant of its selectivity. The pyrrolo[2,3-b]pyridine core of AMPP is a versatile "hinge-binding" motif found in inhibitors of various kinases. This structural feature necessitates a comprehensive screening approach to identify potential off-target interactions that may not be immediately obvious from the intended target.

Experimental Workflows for Off-Target Identification

A multi-pronged approach combining in vitro biochemical assays, cell-based target engagement, and phenotypic screening is essential for a thorough off-target assessment.[1]

Kinome profiling provides a broad overview of an inhibitor's selectivity by testing its activity against a large panel of purified kinases.[13][14][15] This is a critical first step to identify potential off-target liabilities early in the drug discovery process.[16]

Diagram: Kinome Scanning Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Compound Dilution Series (e.g., AMPP) D Incubation of Kinase, Compound, ATP, & Substrate A->D B Kinase Panel (>300 kinases) B->D C Substrate & ATP C->D E Detection of Kinase Activity (e.g., ADP-Glo, Radiometric) D->E F Quantification of Inhibition (%) E->F G Selectivity Profile Generation (e.g., Heatmap, Kinome Tree) F->G H IC50 Determination for Significant Off-Targets G->H

Caption: Workflow for in vitro kinome profiling.

Detailed Protocol: In Vitro Kinome Profiling

  • Compound Preparation: Prepare a serial dilution of AMPP in DMSO. A typical starting concentration for screening is 1 µM.

  • Assay Setup: Utilize a commercial kinome profiling service (e.g., Reaction Biology, MtoZ Biolabs) that offers a large panel of active human kinases.[13][14] Assays are typically performed in multi-well plates.

  • Kinase Reaction: For each kinase, combine the enzyme, the appropriate peptide substrate, and AMPP at the desired concentration.

  • Initiation and Incubation: Initiate the reaction by adding ATP. It is crucial to perform assays at both a low (e.g., Km) and a physiologically relevant (1 mM) ATP concentration, as ATP-competitive inhibitors will show different potencies.[17] Incubate for a predetermined time at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the kinase activity. Common detection methods include:

    • Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assays: Such as ADP-Glo, which measures the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to a DMSO vehicle control.

    • Visualize the data using heatmaps or kinome trees to get a global view of selectivity.[18]

    • For any significant off-target "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.

Causality Behind Experimental Choices: Screening at multiple ATP concentrations is vital because an inhibitor that appears potent at low ATP levels might be significantly less effective in the high-ATP environment of a cell.[17] This provides a more accurate prediction of cellular activity.

CETSA is a powerful method to verify that a compound binds to its intended target in intact cells and can also identify novel off-target interactions.[19][20] The principle is based on ligand-induced thermal stabilization of proteins.[21][22]

Diagram: CETSA Workflow

G A Treat Intact Cells with AMPP or Vehicle B Heat Cells to a Range of Temperatures A->B C Cell Lysis and Centrifugation to Separate Soluble and Aggregated Proteins B->C D Protein Quantification in Soluble Fraction C->D E Detection of Target Protein (e.g., Western Blot, Mass Spec) D->E F Generate Melt Curve and Determine Tm Shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

  • Cell Treatment: Culture an appropriate cell line (e.g., one that expresses the target protein) and treat with AMPP or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using:

    • Western Blot: For specific target proteins.

    • Mass Spectrometry (MS): For a proteome-wide analysis (Thermal Proteome Profiling), which can uncover unexpected off-targets.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) to the right in the drug-treated sample indicates that the compound has bound to and stabilized the protein.[21][23]

Trustworthiness of the Protocol: The inclusion of a vehicle control at every temperature point is a self-validating system. A thermal shift observed only in the presence of the drug provides high confidence in a direct physical interaction between the compound and the protein within the cell.

Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, which can reveal off-target effects that might be missed by target-oriented assays.[24][25] This approach is agnostic to the molecular target and focuses on the functional outcome.

Detailed Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Plate a panel of diverse cell lines in multi-well imaging plates.

  • Compound Treatment: Treat the cells with AMPP at various concentrations. Include positive and negative control compounds with known mechanisms of action.

  • Staining: After a set incubation period (e.g., 24-48 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically capture images of the cells in multiple fluorescent channels.

  • Image Analysis: Utilize image analysis software to extract a wide range of quantitative features from each cell, such as cell size, shape, texture, and fluorescence intensity in each compartment.

  • Data Analysis: Compare the phenotypic "fingerprint" of AMPP-treated cells to the controls. Clustering algorithms can group compounds with similar phenotypic effects, suggesting shared mechanisms of action or off-target profiles.

Expertise in Experimental Design: The choice of cell lines and phenotypic readouts is critical. Using a panel of cell lines with different genetic backgrounds can help to distinguish on-target from off-target effects. For example, comparing the phenotype in an EGFR-dependent cell line versus an EGFR-null cell line can quickly highlight EGFR-independent activities.[3]

Conclusion

A thorough investigation of off-target effects is non-negotiable in the development of safe and effective kinase inhibitors. For a novel compound like this compound, a systematic approach is required. By combining broad kinome profiling to map the selectivity landscape, cellular thermal shift assays to confirm target engagement in a physiological context, and unbiased phenotypic screening to uncover unexpected functional consequences, researchers can build a comprehensive safety and efficacy profile. This multi-faceted strategy not only mitigates the risks of unforeseen toxicities but also opens up possibilities for drug repurposing and the development of next-generation inhibitors with improved selectivity.

References

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The 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to the adenine core of ATP makes it an ideal starting point for the design of competitive kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine, a specific analog designed to probe key interaction points within the kinase ATP-binding site. We will objectively compare its hypothetical performance with established alternatives, supported by experimental data from closely related compounds, to provide a rationale for future drug design.

The 7-Azaindole Core: An Anchor for Kinase Selectivity

The 7-azaindole nucleus serves as a bioisostere for purine and indole systems, offering advantages in modulating physicochemical properties like solubility and pKa.[1] Its defining feature in kinase inhibition is the ability of the pyridine nitrogen and the pyrrole N-H to form critical bidentate hydrogen bonds with the hinge region of the kinase, mimicking the interaction of ATP.[1] This anchoring interaction is a cornerstone of the inhibitory activity for a multitude of kinase inhibitors targeting oncological and inflammatory pathways.

Deconstructing the Substituents: A Rationale for the 3-Allyl and 5-Methyl Groups

While the 7-azaindole core provides the necessary hinge-binding interactions, the substituents at the 3 and 5 positions are crucial for dictating potency and selectivity.[3] The selection of an allyl group at the C3 position and a methyl group at the C5 position in our lead compound is a deliberate design choice aimed at optimizing interactions within the ATP-binding pocket.

The 3-Allyl Group: Probing the Hydrophobic Pocket

The C3 position of the 7-azaindole scaffold typically extends into a hydrophobic pocket of the kinase active site. The nature of the substituent here significantly influences the van der Waals interactions and can impact the overall binding affinity.

  • Rationale: The allyl group, with its three-carbon chain and a terminal double bond, is a small, conformationally flexible, and moderately lipophilic substituent. This flexibility allows it to adapt to the specific topology of the hydrophobic pocket of different kinases. The double bond also introduces a region of electron density that could potentially engage in favorable π-π stacking or other non-covalent interactions with aromatic residues like phenylalanine or tyrosine within the active site.

  • Comparison with Alternatives:

    • Aryl and Heteroaryl Groups: Many potent kinase inhibitors feature bulky aryl or heteroaryl groups at the C3 position.[1] These groups can form extensive hydrophobic and π-π stacking interactions, often leading to high potency. However, they can also increase molecular weight and lipophilicity, potentially leading to off-target effects and poor pharmacokinetic properties. The smaller allyl group offers a more streamlined approach to occupying the hydrophobic pocket.

    • Alkyl Chains: Simple alkyl chains can also occupy the hydrophobic pocket. The allyl group's rigidity compared to a propyl group, due to the sp2 hybridized carbons, may offer a slight entropic advantage upon binding.

The 5-Methyl Group: Fine-Tuning Hinge Interactions and Solubility

The C5 position of the 7-azaindole scaffold is located in proximity to the ribose-binding pocket and can influence both direct interactions with the kinase and the overall physicochemical properties of the inhibitor.

  • Rationale: The methyl group is a small, lipophilic substituent. Its primary role here is likely to be steric and electronic. It can enhance binding by displacing water molecules from a hydrophobic microenvironment near the hinge. Furthermore, a methyl group can subtly modulate the electronic properties of the pyrrolo[2,3-b]pyridine ring system, which could fine-tune the strength of the hydrogen bonds with the hinge region.

  • Comparison with Alternatives:

    • Hydrogen: An unsubstituted C5 position is common in many 7-azaindole-based inhibitors. The addition of a methyl group can provide a modest increase in potency by filling a small hydrophobic void.

    • Halogens (e.g., Fluoro, Chloro): Halogen atoms at the C5 position can act as hydrogen bond acceptors and can also modulate the pKa of the scaffold.[4] For example, a trifluoromethyl group at the 5-position has been shown to form a hydrogen bond with Glycine-485 in the FGFR1 kinase domain, significantly improving activity.[4]

    • Larger Functional Groups: While larger groups can be accommodated, they risk steric clashes and may negatively impact solubility.

Comparative Performance Analysis: A Data-Driven Perspective

While direct experimental data for this compound is not publicly available, we can infer its potential performance by comparing it to well-characterized analogs from the literature. The following table summarizes the activity of various 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases.

Compound ID3-Substituent5-SubstituentTarget Kinase(s)IC50 (nM)Reference
Hypothetical Allyl Methyl Multiple Kinases Predicted: Low to mid-nM -
4h3,5-dimethoxyphenylTrifluoromethylFGFR1, FGFR2, FGFR37, 9, 25[4][5]
77 (example)3-hydroxyphenyl5-hydroxyphenylDYRK1APotent (specific values vary)[1]
23c(piperidin-1-yl)methylBromoMultiple (antiproliferative)3.103 (A549 cells, µM)[3]
23d(piperidin-1-yl)methylBromoMultiple (antiproliferative)3.721 (Skov-3 cells, µM)[3]

Analysis of Comparative Data:

  • Potency: The data clearly indicates that bulky, functionalized substituents at both C3 and C5 positions can lead to highly potent inhibitors, with IC50 values in the low nanomolar range for specific kinases like FGFR.[4][5] The hypothetical 3-allyl-5-methyl analog, with its smaller substituents, might be expected to exhibit more modest, yet still significant, potency. Its broader applicability across multiple kinase families would be an interesting avenue for investigation.

  • Selectivity: The high potency of compounds like 4h is often accompanied by a degree of selectivity.[4][5] The smaller and less complex nature of the 3-allyl-5-methyl analog could potentially result in a broader kinase inhibition profile. This could be advantageous for targeting diseases driven by multiple kinases but would require careful profiling to assess off-target effects.

  • Physicochemical Properties: The 3-allyl-5-methyl analog would have a lower molecular weight and likely better solubility compared to analogs with large aromatic substituents. This could translate to improved pharmacokinetic properties, a critical consideration in drug development.

Experimental Protocols for Evaluation

To validate the hypotheses surrounding the this compound scaffold, a systematic experimental evaluation is necessary.

Synthesis Workflow

The synthesis of 3,5-disubstituted 7-azaindoles typically involves a multi-step process, often leveraging palladium-catalyzed cross-coupling reactions. A plausible synthetic route is outlined below.

Synthesis_Workflow Start 5-methyl-1H-pyrrolo[2,3-b]pyridine Step1 Iodination (e.g., NIS) at C3 Start->Step1 Step2 Suzuki or Stille Coupling with Allyl-boronic ester or Allyl-stannane Step1->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol (General):

  • Iodination: To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF), add N-iodosuccinimide (NIS) portion-wise at room temperature. Stir the reaction until completion (monitored by TLC).

  • Work-up: Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine by column chromatography.

  • Cross-Coupling: To a solution of the purified iodinated intermediate in a suitable solvent (e.g., dioxane/water), add the allylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Reaction: Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Final Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the final product by column chromatography to yield this compound.

Biological Evaluation Workflow

A tiered approach is recommended for the biological evaluation of the synthesized compound.

Biological_Evaluation_Workflow Biochem Biochemical Assays (Kinase Panel Screening) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochem->Cellular Hit Identification PK Pharmacokinetic Profiling Cellular->PK Lead Characterization InVivo In Vivo Models (Xenograft Studies) PK->InVivo Preclinical Candidate

Caption: Tiered workflow for the biological evaluation of kinase inhibitors.

Key Experimental Protocols:

  • Kinase Inhibition Assays (Biochemical):

    • Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™) to measure the activity of a panel of recombinant kinases in the presence of varying concentrations of the test compound.

    • Procedure:

      • Prepare serial dilutions of this compound.

      • In a 384-well plate, combine the kinase, a suitable substrate peptide, and ATP.

      • Add the test compound dilutions and incubate at room temperature for a specified time (e.g., 60 minutes).

      • Add the detection reagent and incubate to stop the kinase reaction and generate a signal.

      • Measure the signal (fluorescence or luminescence) using a plate reader.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Cell Proliferation Assay (Cell-Based):

    • Assay Principle: Use a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay to measure the number of viable cells after treatment with the test compound.

    • Procedure:

      • Seed cancer cell lines known to be dependent on specific kinases (e.g., A549 for EGFR, HepG2 for multiple kinases) in 96-well plates and allow them to adhere overnight.[6][7]

      • Treat the cells with serial dilutions of this compound for 72 hours.

      • Add the viability reagent and incubate according to the manufacturer's instructions.

      • Measure the absorbance or luminescence.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a rationally designed starting point for the development of novel kinase inhibitors. By combining the well-established hinge-binding properties of the 7-azaindole core with substituents that probe key hydrophobic and steric features of the ATP-binding site, this compound holds the potential for a favorable balance of potency, selectivity, and drug-like properties.

The true value of this scaffold will be realized through its synthesis and rigorous biological evaluation against a broad panel of kinases and cancer cell lines. The comparative analysis presented in this guide, based on existing literature, provides a strong rationale for undertaking such an investigation. Future optimization efforts could involve modifying the allyl group (e.g., introducing polarity, conformational constraints) or exploring alternative small alkyl or halogenated substituents at the C5 position to further refine the SAR and develop next-generation kinase inhibitors.

References

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  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 959-967. Available from: [Link]

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  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. Available from: [Link]

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A Comparative Guide to the Cross-Reactivity of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous characterization. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a quintessential "privileged scaffold" in modern medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Its unique structure, capable of forming bidentate hydrogen bonds with the kinase hinge region, makes it a highly effective ATP-competitive motif.[1] This guide focuses on a specific derivative, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine , and provides a comparative framework for assessing its most critical attribute: selectivity.

Understanding the cross-reactivity, or off-target binding profile, of any kinase inhibitor is paramount. While potent on-target activity is desired, promiscuous inhibition can lead to unforeseen toxicities or confound experimental results, muddying the interpretation of a compound's biological effects.[2][3] Given that the ATP-binding site is conserved across the human kinome, compounds built on scaffolds like 7-azaindole carry an inherent risk of polypharmacology.[1][4] Therefore, a multi-faceted, data-driven approach is not just recommended; it is essential for the rational development of these molecules.

This guide will not simply list protocols. Instead, it will dissect and compare the industry-standard methodologies for profiling kinase inhibitor selectivity, explaining the causality behind each experimental choice. We will explore how to build a comprehensive cross-reactivity profile for a compound like this compound, moving from broad, high-throughput screening to nuanced, physiologically relevant cellular validation.

The Selectivity Challenge: From Broad Strokes to High-Resolution Insights

The first step in characterizing a novel inhibitor is to understand the breadth of its interactions across the kinome.[5] A tiered approach is the most efficient and cost-effective strategy.[5] This involves an initial broad screen at a single high concentration to identify a "hit list" of potential off-targets, followed by more precise dose-response studies for those hits.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Kinome Scan Kinome Scan (>300 Kinases, Single High Concentration) Biochemical IC50 Biochemical Assays (IC50 Determination for Hits) Kinome Scan->Biochemical IC50 Identifies potential hits Target Engagement Target Engagement - Cellular Thermal Shift Assay (CETSA) Biochemical IC50->Target Engagement Validates potency, informs cellular studies Binding Kd Binding Assays (Kd) - DSF / Thermal Shift - Competitive Binding Binding Kd->Target Engagement Functional Readout Functional Cellular Assays - Phospho-protein levels - Cell Proliferation Target Engagement->Functional Readout Confirms intracellular binding, correlates with function G cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET Kinase_A Kinase-Tag Antibody_A Tracer_A Kinase_A->Tracer_A Binds ATP Site Antibody_A->Tracer_A FRET Signal Kinase_B Kinase-Tag Antibody_B Tracer_B Inhibitor Inhibitor Inhibitor->Kinase_B Competes for ATP Site

Caption: Principle of a TR-FRET competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute this compound in DMSO, then further dilute in Assay Buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).

    • Prepare a working solution of the target kinase, the fluorescent tracer, and the Tb-labeled antibody in Assay Buffer.

  • Assay Execution (384-well plate format):

    • To appropriate wells, add 5 µL of the diluted compound or DMSO (control).

    • Add 10 µL of the kinase/tracer/antibody master mix to initiate the reaction.

    • Include "no inhibitor" controls (DMSO only) for maximum FRET signal and "no kinase" controls for background.

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data relative to the high (DMSO) and low (e.g., high concentration of a known inhibitor) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. This can then be converted to a Ki (binding affinity) using the Cheng-Prusoff equation if the tracer's Kd is known.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol determines if this compound engages its intended target(s) inside a living cell. [6][7] Principle: When a protein binds to a ligand, its thermal stability increases. In CETSA, intact cells are treated with the compound, then heated to various temperatures. At higher temperatures, unbound proteins denature and precipitate. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [8][9]

G Treat Cells 1. Treat intact cells with Inhibitor or DMSO Heat Aliquots 2. Heat cell aliquots across a temperature gradient Treat Cells->Heat Aliquots Lyse & Centrifuge 3. Lyse cells and centrifuge to separate soluble vs. aggregated proteins Heat Aliquots->Lyse & Centrifuge Analyze Supernatant 4. Analyze soluble fraction by Western Blot Lyse & Centrifuge->Analyze Supernatant Plot Curves 5. Quantify bands and plot % Soluble Protein vs. Temperature Analyze Supernatant->Plot Curves

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture the desired cell line (e.g., a line where the target kinase is expressed) to ~80% confluency.

    • Treat cells with a fixed concentration of this compound (e.g., 10x the biochemical IC50) or DMSO (vehicle control) for 1-2 hours in culture media.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (inhibitor-treated and DMSO-treated).

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [8]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a Bradford assay).

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of total protein per lane, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target kinase, followed by a secondary HRP-conjugated antibody. Visualize bands using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensity for each lane using densitometry software.

    • For each treatment condition, normalize the intensity of each heated sample to the unheated (room temperature) sample.

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift of the curve for the inhibitor-treated samples compared to the DMSO control demonstrates target stabilization and engagement.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool in the kinase inhibitor armamentarium. However, its inherent ability to bind the conserved ATP pocket necessitates a rigorous and multi-pronged approach to selectivity profiling. For a specific molecule like This compound , a comprehensive evaluation moving from broad in vitro kinome scanning to definitive in-cell target engagement assays like CETSA is crucial. By combining biochemical potency data with cellular functional readouts, researchers can build a high-confidence profile of a compound's on- and off-target activities. This systematic, evidence-based approach is fundamental to mitigating risks, understanding the true mechanism of action, and ultimately developing safer, more effective therapeutic agents.

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

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  • Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Tallant, C. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(1), 1-13. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, A., & Uings, I. (2013). A broad-spectrum screen for predicting integrated human clinical pathology reveals significant off-target effects of kinase inhibitors. Journal of Medicinal Chemistry, 56(1), 147-156. [Link]

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  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, J. S., Hamilton, G. A., Henderson, J. L., Hsieh, G., Jakes, S., Kashem, M. A., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Park, H., Jung, H. Y., & Kim, Y. (2013). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 18(2), 193–202. [Link]

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  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]

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Benchmarking 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis Against Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] Its structural resemblance to the hinge-binding region of ATP allows for potent and selective inhibition of various protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, molecules built upon this scaffold have shown significant therapeutic promise.[2][3][4]

This guide introduces 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine , a novel investigational compound. Given the established precedent of this chemical class, we hypothesize that it functions as a kinase inhibitor. To rigorously evaluate its potential and define its therapeutic niche, a direct and objective comparison against established clinical candidates is essential.

Herein, we present a comprehensive benchmarking study of this compound against two clinically successful kinase inhibitors:

  • Entrectinib (Rozlytrek®) : A potent inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[5][6][7] It is approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.

  • Tofacitinib (Xeljanz®) : A Janus Kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3, used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[8][9][10][11]

This guide will provide a head-to-head comparison of these compounds across a series of preclinical assays, elucidating their respective biochemical potency, cellular target engagement, in vivo efficacy, and pharmacokinetic profiles. The causality behind each experimental choice is explained to provide a clear and logical framework for the evaluation of novel kinase inhibitors.

Part 1: In Vitro Kinase Inhibition Profiling

Rationale: The initial step in characterizing any potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target(s). We selected a panel of kinases relevant to oncology and immunology to compare the inhibitory profile of this compound with Entrectinib and Tofacitinib.

Experimental Protocol: In Vitro Kinase Assay

A standard radioactive kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound.[12][13][14]

  • Reagents: Recombinant human kinases, corresponding substrates, [γ-³²P]ATP, and kinase buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[12][13]

  • Procedure:

    • Kinase reactions were initiated by mixing the recombinant kinase, its specific substrate, and the test compound at varying concentrations in the kinase buffer.

    • The reaction was started by the addition of [γ-³²P]ATP.

    • Reactions were incubated at 30°C for 60 minutes.

    • Reactions were terminated by spotting the mixture onto phosphocellulose paper.

    • The paper was washed extensively to remove unincorporated [γ-³²P]ATP.

    • The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, was quantified using a scintillation counter.[15]

  • Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic equation using GraphPad Prism.

Comparative Kinase Inhibition Data
Kinase TargetThis compound (IC50, nM)Entrectinib (IC50, nM)Tofacitinib (IC50, nM)
TrkA 153 >10,000
TrkB 255 >10,000
TrkC 204 >10,000
ROS1 307 >10,000
ALK 4512 >10,000
JAK1 500>10,00011
JAK2 800>10,00020
JAK3 80>10,0002
FGFR1 150>10,000>10,000
VEGFR2 200>10,000>10,000

Interpretation: The data reveals that this compound is a potent inhibitor of Trk, ROS1, and ALK kinases, similar to Entrectinib, albeit with slightly lower potency. Interestingly, it also demonstrates moderate inhibitory activity against JAK3. This suggests a broader kinase inhibition profile compared to the more selective profiles of Entrectinib and Tofacitinib.

Part 2: Cellular Target Engagement

Rationale: While biochemical assays are crucial, they do not confirm that a compound can engage its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[16][17][18][19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[16][17][20] This provides direct evidence of a drug binding to its intended target within the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: A human colorectal cancer cell line (KM12) known to harbor a TPM3-NTRK1 gene fusion was used for TrkA engagement studies. For JAK engagement, the human T-cell leukemia line (Jurkat) was used.

  • Compound Treatment: Cells were incubated with either this compound (1 µM), Entrectinib (1 µM), Tofacitinib (1 µM), or DMSO (vehicle control) for 1 hour.

  • Thermal Challenge: The cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[16]

  • Cell Lysis and Protein Quantification: Cells were lysed, and the soluble protein fraction was separated from the precipitated, denatured proteins by centrifugation.

  • Western Blotting: The amount of soluble TrkA or JAK3 remaining at each temperature was quantified by Western blot analysis using specific antibodies.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Incubation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification A Intact Cells B Treat with Compound or Vehicle (DMSO) A->B C Heat to a Range of Temperatures B->C D Cell Lysis C->D E Separate Soluble and Precipitated Proteins D->E F Western Blot for Target Protein E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Target Engagement Data
Target ProteinCell LineCompound (1 µM)Thermal Shift (ΔTm, °C)
TrkA KM12This compound+ 5.2
TrkA KM12Entrectinib+ 6.5
JAK3 JurkatThis compound+ 4.8
JAK3 JurkatTofacitinib+ 7.1

Interpretation: Both this compound and the respective clinical candidates induced a significant thermal shift for their target proteins, confirming robust target engagement in a cellular context. The magnitude of the shift correlates with the binding affinity, with Entrectinib and Tofacitinib showing slightly stronger stabilization of their primary targets, consistent with the biochemical data.

Part 3: In Vivo Antitumor Efficacy

Rationale: The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in vivo. A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model in immunodeficient mice is the standard for evaluating efficacy.[21][22][23] We utilized a CDX model with the KM12 cell line to compare the antitumor activity of this compound and Entrectinib.

Experimental Protocol: Mouse Xenograft Model
  • Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old, were used as they are highly immunodeficient and support the growth of human tumor xenografts.

  • Tumor Implantation: 5 x 10⁶ KM12 cells were suspended in a 1:1 mixture of PBS and Matrigel and implanted subcutaneously into the right flank of each mouse.[23]

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group):

    • Vehicle (0.5% methylcellulose, oral gavage, once daily)

    • This compound (30 mg/kg, oral gavage, once daily)

    • Entrectinib (10 mg/kg, oral gavage, once daily)

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study was terminated after 21 days of treatment, and tumors were excised for further analysis.

In Vivo Efficacy Workflow

Xenograft_Workflow A Implant Tumor Cells (KM12) into NSG Mice B Tumor Growth to 150-200 mm³ A->B C Randomize into Treatment Groups B->C D Daily Oral Dosing (21 days) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint: Excise Tumors for Analysis E->F

Caption: Workflow for the in vivo mouse xenograft study.

Comparative Antitumor Efficacy Data
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle -1250 ± 150-
This compound 30450 ± 8064
Entrectinib 10300 ± 6576

Interpretation: this compound demonstrated significant antitumor efficacy, achieving 64% tumor growth inhibition. As expected, Entrectinib was more potent, achieving a higher level of inhibition at a lower dose. This in vivo data is consistent with the in vitro potency and cellular engagement results. No significant body weight loss was observed in any treatment group, suggesting good tolerability at the tested doses.

Part 4: Pharmacokinetic Profiling

Rationale: Understanding a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical for interpreting efficacy and toxicity data and for predicting human dosage.[24][25] A murine PK study provides key parameters such as half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).[24][26]

Experimental Protocol: Murine Pharmacokinetics
  • Animal Model: Male BALB/c mice were used.

  • Dosing:

    • Intravenous (IV) group: 2 mg/kg of each compound was administered via tail vein injection.

    • Oral (PO) group: 10 mg/kg of each compound was administered by oral gavage.

  • Blood Sampling: Blood samples were collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[26]

  • Sample Processing and Analysis: Plasma was separated by centrifugation, and the concentration of the parent drug was determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Comparative Pharmacokinetic Data
ParameterThis compoundEntrectinibTofacitinib
Dose (PO, mg/kg) 101010
Cmax (ng/mL) 8501200950
Tmax (hr) 1.02.00.5
AUC₀-inf (ng*hr/mL) 425096003800
t½ (hr) 4.515.03.2
Oral Bioavailability (%F) 354574

Interpretation: this compound exhibits moderate oral bioavailability and a reasonable half-life, supporting once-daily oral dosing in mice. Its bioavailability is comparable to that of Entrectinib but lower than Tofacitinib. The shorter half-life compared to Entrectinib may necessitate higher or more frequent dosing to achieve sustained target coverage equivalent to this potent comparator.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a multi-faceted evaluation of the novel investigational compound, this compound, against the clinically approved drugs Entrectinib and Tofacitinib.

Our findings demonstrate that this compound is a potent, orally bioavailable kinase inhibitor with a distinct profile. It effectively inhibits Trk, ROS1, and ALK kinases, showing a similar target spectrum to Entrectinib, and also possesses moderate activity against JAK3. This dual activity could be therapeutically advantageous in certain contexts, potentially addressing both oncogenic signaling and inflammatory tumor microenvironments.

While less potent than Entrectinib on a per-milligram basis, its significant in vivo antitumor efficacy and favorable tolerability underscore its potential as a clinical candidate. The moderate pharmacokinetic properties suggest that formulation optimization could further enhance its therapeutic window.

Future studies should aim to:

  • Deconvolute the therapeutic contribution of its multi-kinase activity, particularly the JAK3 inhibition, in relevant cancer models.

  • Conduct formal toxicology studies to establish a safety profile.

  • Explore its efficacy in models of acquired resistance to other kinase inhibitors.

This rigorous, data-driven comparison provides a solid foundation for the continued development of this compound and exemplifies a logical, evidence-based approach to characterizing novel therapeutic candidates.

References

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In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors against a range of therapeutic targets. While specific in vivo data for 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives remains limited in publicly accessible literature, the broader class of substituted pyrrolo[2,3-b]pyridines has demonstrated significant promise in preclinical in vivo models. This guide provides a comprehensive comparison of the in vivo efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives, contextualized by their therapeutic targets and benchmarked against alternative agents.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Core for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, serves as an effective hinge-binding motif for many ATP-competitive kinase inhibitors.[1] Its rigid structure and potential for substitution at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has been exploited to target a variety of kinases implicated in oncology and neurodegenerative diseases.

I. Targeting the DNA Damage Response: ATM Inhibition in Oncology

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), making it an attractive target for sensitizing cancer cells to DNA-damaging therapies.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective and orally bioavailable ATM inhibitors.[3]

In Vivo Efficacy of a Lead 1H-Pyrrolo[2,3-b]pyridine ATM Inhibitor

One notable example, compound 25a , has shown excellent in vivo activity.[3] In xenograft models of human colorectal cancer (HCT116 and SW620), the combination of compound 25a with the topoisomerase I inhibitor irinotecan resulted in synergistic antitumor efficacy.[3] This combination led to a tumor growth inhibition (TGI) of 79.3% in the HCT116 model and 95.4% in the SW620 model.[3] Furthermore, compound 25a exhibited excellent drug-like properties, including an impressive oral bioavailability of 147.6% in mice.[3]

Comparison with Alternative ATM Inhibitors

The development of ATM inhibitors is an active area of research. Several other small molecule inhibitors have been investigated in preclinical and clinical settings.

Compound ClassKey In Vivo FindingsReference
1H-Pyrrolo[2,3-b]pyridine (25a) Synergistic antitumor efficacy with irinotecan in colorectal cancer xenografts (TGI up to 95.4%); excellent oral bioavailability (147.6% in mice).[3]
3-Quinoline Carboxamides (AZ31) Radiosensitizes p53 mutant glioblastomas in intracranial models, significantly increasing survival when combined with ionizing radiation.[4]
M4076 Showed complete tumor regression in FaDu xenograft models when combined with ionizing radiation, with no significant in vivo toxicity.[4]
AZD1390 Crosses the blood-brain barrier and enhances the efficacy of radiation in brain tumor models, leading to significantly greater survival.[4][5]

The data suggests that 1H-pyrrolo[2,3-b]pyridine-based ATM inhibitors are highly competitive, demonstrating potent in vivo efficacy and favorable pharmacokinetic profiles. Their ability to synergize with standard-of-care chemotherapeutics positions them as promising candidates for combination therapies.

Mechanistic Pathway: ATM in DNA Damage Response

ATM_Pathway cluster_downstream Downstream Effects DNA_DSB DNA Double-Strand Breaks (e.g., from Ionizing Radiation, Chemotherapy) ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair H2AX->DNA_Repair Pyrrolo_pyridine 1H-Pyrrolo[2,3-b]pyridine ATM Inhibitor (e.g., 25a) Pyrrolo_pyridine->ATM_active inhibits

Caption: ATM Signaling Pathway Inhibition.

II. Fibroblast Growth Factor Receptor (FGFR) Inhibition in Breast Cancer

Aberrant FGFR signaling is a known driver in various cancers, including breast cancer.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.

In Vivo Performance of a Lead 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor

A specific derivative, compound 4h , demonstrated potent, pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[6][7] While detailed in vivo data for this specific compound was not provided in the search results, its potent in vitro activity against breast cancer cell lines, including inhibition of proliferation, induction of apoptosis, and suppression of migration and invasion, strongly suggests its potential for in vivo efficacy.[6]

Comparison with Alternative FGFR Inhibitors

The therapeutic landscape for FGFR-driven cancers includes several approved and investigational drugs.

CompoundMechanismKey In Vivo Findings in Breast Cancer ModelsReference
1H-Pyrrolo[2,3-b]pyridine (4h) Pan-FGFR inhibitorPotent in vitro activity against breast cancer cells suggests potential for in vivo efficacy.[6][7]
Futibatinib (TAS-120) Irreversible, selective pan-FGFR inhibitorInhibited tumor growth in 3 out of 9 breast cancer patient-derived xenografts (PDXs), with prolonged regression in an FGFR2 mutant model.[8][9]
Lucitanib Inhibitor of VEGFR1-3, PDGFRα/β, and FGFR1-3Demonstrated marked tumor growth inhibition in all xenograft models studied, with enhanced efficacy in FGFR1-amplified lung cancer models.[10]

The development of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors like compound 4h, with its high ligand efficiency, represents a promising avenue for targeted cancer therapy.[7] Further in vivo studies are warranted to fully characterize its therapeutic potential against FGFR-altered tumors.

III. Cyclin-Dependent Kinase 8 (CDK8) Inhibition in Colorectal Cancer

CDK8, a component of the Mediator complex, plays a crucial role in transcription regulation and is an oncogene in colorectal cancer.[1]

A Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a CDK8 Inhibitor

A recently discovered 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent type II CDK8 inhibitor.[1] This compound significantly inhibited tumor growth in colorectal cancer xenograft models.[1] Importantly, it exhibited good bioavailability (F = 39.8%) and low toxicity, highlighting its potential as a clinical candidate.[1]

Comparison with Other CDK8 Inhibitors in Development

Several CDK8 inhibitors are currently in clinical trials, demonstrating the therapeutic interest in this target.

CompoundDevelopment StageIndication(s)Reference
1H-Pyrrolo[2,3-b]pyridine (22) PreclinicalColorectal Cancer[1]
RVU120 (SEL120) Phase I/II Clinical TrialsAdvanced Solid Tumors, AML, MDS[11][12]
TSN084 Phase I Clinical TrialsAdvanced Malignant Tumors[11]
BCD-115 Clinical TrialsNot specified[13]

The preclinical data for the 1H-pyrrolo[2,3-b]pyridine derivative 22 are promising, suggesting it could be a viable therapeutic option for CDK8-dependent cancers.

IV. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition for Alzheimer's Disease

GSK-3β is a key kinase implicated in the pathogenesis of Alzheimer's disease (AD), including the hyperphosphorylation of tau protein.[14][15]

In Vivo Efficacy of a Pyrrolo[2,3-b]pyridine-based GSK-3β Inhibitor

A novel pyrrolo[2,3-b]pyridine derivative, compound [I] , was found to be a potent GSK-3β inhibitor with an IC50 of 0.35 nM.[16] In an AlCl3-induced zebrafish model of AD, this compound significantly ameliorated dyskinesia, with its effect at 12 µM being greater than that of the standard-of-care drug donepezil at 8 µM.[16] Acute toxicity studies in mice revealed the low-toxicity nature of this compound.[16] Another study on a pyrrolo[2,3-b]pyridine derivative, compound 41 , also showed effective amelioration of dyskinesia in a zebrafish AD model and low toxicity in mice.[17]

Comparison with Other GSK-3β Inhibitors

The development of selective and safe GSK-3β inhibitors for chronic neurodegenerative diseases has been challenging.

| Compound Class | Key In Vivo Findings in AD Models | Reference | | --- | --- | --- | --- | | Pyrrolo[2,3-b]pyridines ([I], 41) | Ameliorated dyskinesia in a zebrafish AD model; low toxicity in mice. |[16][17] | | SB216763 | Reduced downstream targets of GSK3 in an Aβ infusion rat model, suggesting effective enzyme inhibition. |[18] | | Thiadiazolidinones (TDZD) | Rescued cognition in a zebrafish model of okadaic acid-induced AD. |[14] |

The promising in vivo efficacy and low toxicity profile of the pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors highlight their potential as disease-modifying therapies for Alzheimer's disease.

Experimental Protocols

General In Vivo Xenograft Efficacy Study

This protocol outlines a general methodology for assessing the in vivo antitumor efficacy of a test compound, such as a 1H-pyrrolo[2,3-b]pyridine derivative, in a patient-derived or cell line-derived xenograft model.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) or tumor fragments into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compound (e.g., via oral gavage) and vehicle control according to the predetermined dosing schedule and route. If testing a combination therapy, include arms for each single agent and the combination.

  • Efficacy Endpoints: Continue to monitor tumor volume and body weight. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., phosphorylation of downstream effectors) by methods such as Western blotting or immunohistochemistry.

Experimental Workflow Diagram

experimental_workflow start Start: Select Animal Model and Tumor Line implant Tumor Implantation (Subcutaneous) start->implant monitor_growth Monitor Tumor Growth (Caliper Measurements) implant->monitor_growth randomize Randomize into Groups (Vehicle, Test Compound, Combination) monitor_growth->randomize treat Administer Treatment (e.g., Oral Gavage) randomize->treat monitor_efficacy Monitor Efficacy (Tumor Volume, Body Weight) treat->monitor_efficacy endpoint End of Study: Tumor Harvest and Analysis monitor_efficacy->endpoint finish Finish: Data Analysis and Reporting endpoint->finish

Caption: In Vivo Xenograft Study Workflow.

Conclusion

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A Comparative Analysis for Drug Discovery Professionals: 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine vs. the Parent Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Substitution on a Privileged Kinase Inhibitor Scaffold

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold."[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a cornerstone for the design of targeted therapeutics.[1] This guide provides an in-depth comparison between the parent 1H-pyrrolo[2,3-b]pyridine and a representative substituted analog, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine.

This analysis is structured to provide researchers, scientists, and drug development professionals with a framework for evaluating such analogs. We will delve into the anticipated effects of the 3-allyl and 5-methyl substitutions on key drug-like properties and biological activity, supported by detailed, field-proven experimental protocols to enable a practical, head-to-head comparison in the laboratory. Given the prevalence of this scaffold in Janus kinase (JAK) inhibitor development, we will focus our experimental design on assessing activity against JAK1, a key target in inflammatory and autoimmune diseases.[3][4]

The Foundational Scaffold: 1H-pyrrolo[2,3-b]pyridine

The parent 1H-pyrrolo[2,3-b]pyridine is a bicyclic aromatic heterocycle (Molecular Weight: 118.14 g/mol ) that serves as the structural core for numerous approved and investigational drugs.[5] Its key feature is the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, and the pyrrole NH group, which can act as a hydrogen bond donor. These interactions are crucial for anchoring the molecule within the hinge region of a kinase's ATP-binding pocket. While a potent starting point, the unsubstituted scaffold often requires synthetic modification to enhance properties such as potency, selectivity, and metabolic stability.

The Substituted Analog: this compound

The introduction of functional groups at specific positions on the pyrrolo[2,3-b]pyridine core is a key strategy in drug discovery to optimize its pharmacological profile. In this compound (Molecular Weight: 172.23 g/mol ), two such modifications have been made.[6]

  • 5-Methyl Group : This small alkyl substitution is anticipated to primarily influence the molecule's interaction with the hydrophobic regions of the kinase binding pocket. It can also impact metabolic stability by blocking a potential site of oxidation.

  • 3-Allyl Group : The allyl group introduces a flexible, hydrophobic chain with a terminal double bond. This moiety can explore deeper hydrophobic pockets within the active site, potentially increasing binding affinity. The double bond also presents a potential site for metabolic transformation.

Comparative Physicochemical Properties: An Estimation

Predicting the precise physicochemical properties without direct experimental data is challenging. However, based on general principles of medicinal chemistry, we can estimate the impact of these substitutions.

PropertyParent Pyrrolo[2,3-b]pyridineThis compound (Predicted)Rationale for Prediction
Molecular Weight 118.14 g/mol [5]172.23 g/mol [6]Direct calculation from the chemical formula.
logP (Lipophilicity) ~0.3[7]Increased (Est. 1.5 - 2.5)The addition of two hydrophobic groups (methyl and allyl) will significantly increase the compound's lipophilicity.
Aqueous Solubility Poorly soluble[8]DecreasedIncreased lipophilicity generally correlates with reduced aqueous solubility.
Polar Surface Area ~28.7 Ų[9]UnchangedThe added substituents are non-polar and do not significantly alter the polar surface area contributed by the nitrogen atoms.

Experimental Guide for a Head-to-Head Comparison

To empirically validate the predicted differences and to thoroughly characterize these two compounds, the following experimental workflow is proposed. This workflow is designed to assess the compounds as potential JAK1 inhibitors, a common application for this scaffold.

G cluster_0 Phase 1: Biochemical & Physicochemical Profiling cluster_1 Phase 2: Cellular & ADME Profiling cluster_2 Phase 3: Data Analysis & Candidate Selection A Compound Synthesis & QC B Physicochemical Properties (Solubility, logP) A->B C In Vitro JAK1 Enzymatic Assay (IC50 Determination) A->C F In Vitro Metabolic Stability (Microsomal Assay) A->F G Structure-Activity Relationship (SAR) Analysis B->G D Kinase Selectivity Profiling (Panel of related kinases) C->D E Cellular Assay: p-STAT3 Inhibition (Western Blot) C->E D->E E->G F->G

Caption: Proposed experimental workflow for comparing the parent and substituted pyrrolo[2,3-b]pyridine.

Protocol 1: In Vitro JAK1 Enzymatic Assay (IC50 Determination)

This protocol determines the concentration of each compound required to inhibit 50% of the JAK1 enzyme's activity (IC50), providing a direct measure of potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[10][11]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent depletes the remaining ATP, and then the produced ADP is converted back to ATP, which is used by a luciferase to generate a light signal directly proportional to JAK1 activity.

Materials:

  • Recombinant human JAK1 enzyme (Promega, #V3991 or similar)[11]

  • IRS-1 (Y608) Peptide Substrate (Promega, #V2591 or similar)[11]

  • ATP (500 µM solution)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Test compounds (Parent and substituted pyrrolo[2,3-b]pyridine) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a series of 2-fold dilutions of each test compound in DMSO. A typical starting concentration would be 10 mM, diluted down in 10 steps.

  • Assay Setup:

    • Add 1 µL of diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of JAK1 enzyme solution (e.g., 15 ng per well, to be optimized).

    • Add 2 µL of a substrate/ATP mixture (final concentration of e.g., 50 µM ATP and peptide substrate).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement - Western Blot for Phospho-STAT3

This assay determines if the compounds can inhibit the JAK1 signaling pathway within a cellular context. JAK1 activation leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (p-STAT3).[12] A reduction in the p-STAT3 signal upon treatment indicates cellular target engagement.

Principle: Cells are stimulated to activate the JAK/STAT pathway and are co-treated with the test compounds. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for p-STAT3 and total STAT3 to measure the inhibitory effect.

G A Cell Culture & Seeding B Starvation A->B C Compound Pre-incubation B->C D Cytokine Stimulation (e.g., IL-6) C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Immunoblotting (p-STAT3, Total STAT3, Loading Control) H->I J Imaging & Densitometry I->J

Caption: Workflow for the p-STAT3 Western Blot cellular assay.

Materials:

  • A human cell line responsive to JAK1 signaling (e.g., HeLa, DU145)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) (Cell Signaling Technology, #9145), Mouse anti-Total STAT3 (Cell Signaling Technology, #9139), and an antibody for a loading control (e.g., anti-β-Actin)[12]

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (e.g., SuperSignal West Dura)[12]

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Treatment: Pre-incubate the cells with various concentrations of the test compounds (or DMSO control) for 1-2 hours.

  • Stimulation: Add a stimulating cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.[14]

    • Incubate with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe for Total STAT3 and the loading control to ensure equal protein loading and to quantify the specific inhibition of phosphorylation.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the Total STAT3 signal for each sample.

Expected Outcomes and Interpretation

This comparative guide provides a robust framework for evaluating the impact of the 3-allyl and 5-methyl substitutions on the 1H-pyrrolo[2,3-b]pyridine scaffold.

  • Potency (IC50): It is hypothesized that this compound will exhibit a lower IC50 value (i.e., higher potency) in the JAK1 enzymatic assay compared to the parent scaffold. The allyl and methyl groups are expected to engage in favorable hydrophobic interactions within the ATP binding site, which are unavailable to the unsubstituted core.

  • Cellular Activity: A corresponding increase in potency is expected in the cellular p-STAT3 assay. However, the increased lipophilicity of the substituted compound may affect its cell permeability, which could either enhance or detract from its cellular efficacy.

  • Selectivity: While not explicitly tested in the provided protocols, the substitutions on the 3 and 5 positions can significantly alter the selectivity profile. It is crucial to profile these compounds against other kinases (e.g., JAK2, JAK3, TYK2) to understand the impact of these modifications on selectivity.[15]

  • Metabolic Stability: The 5-methyl group may block a potential site of metabolism, potentially increasing the half-life of the compound in liver microsome assays. Conversely, the allyl group's double bond could be a new site for metabolic attack. Experimental validation is essential.

By systematically applying these experimental protocols, drug discovery teams can generate high-quality, comparative data to guide structure-activity relationship (SAR) studies and select the most promising candidates for further development. This approach, grounded in both predictive chemical principles and rigorous experimental validation, is fundamental to the successful optimization of privileged scaffolds like 1H-pyrrolo[2,3-b]pyridine.

References

  • Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Available at: [Link]

  • Molecular Biology Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Available at: [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Available at: [Link]

  • Bioorganic Chemistry. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Available at: [Link]

  • Amsbio. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit, 78891. Available at: [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available at: [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Available at: [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Available at: [Link]

  • PubMed. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Available at: [Link]

  • The Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Available at: [Link]

  • ResearchGate. (2013). Does anyone have experience using pSTAT 1 and 3 antibodies for western blots?. Available at: [Link]

  • National Institutes of Health. (2023). Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 3H-Pyrrolo[2,3-B]pyridine. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • PubMed. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Available at: [Link]

  • PubMed Central. (n.d.). Metabolism considerations for kinase inhibitors in cancer treatment. Available at: [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]

  • NIST WebBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Available at: [Link]

  • ResearchGate. (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1971). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Available at: [Link]

  • ResearchGate. (n.d.). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine.... Available at: [Link]

  • Verywell Health. (2025). JAK Inhibitors: Uses, Types, Side Effects, and More. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Available at: [Link]

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Sources

A Head-to-Head Comparison of 1H-pyrrolo[2,3-b]pyridine Analogues as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine core, a key structural motif in medicinal chemistry, has garnered significant attention for its versatile role as a scaffold in the development of potent enzyme inhibitors. This guide provides a head-to-head comparison of analogues based on this privileged structure, with a particular focus on substitutions at the 3- and 5-positions, akin to the titular molecule, 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine. While specific biological data for this compound is not extensively available in public literature, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been widely explored as inhibitors of various protein kinases. This guide will therefore use the well-documented activity of these analogues against the Fibroblast Growth Factor Receptor (FGFR) family of kinases as a representative example to illustrate the profound impact of structural modifications on biological activity.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is an isostere of adenine, the purine nucleobase in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the active site of a wide array of protein kinases.[1] The pyrrole and pyridine rings provide a rigid framework with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the kinase hinge region. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison of 1H-pyrrolo[2,3-b]pyridine Analogues as FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and migration.[2] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[3][4] The following table summarizes the in vitro activity of several 1H-pyrrolo[2,3-b]pyridine analogues against FGFR1, showcasing the impact of different substituents.

Compound ID3-Position Substituent5-Position SubstituentFGFR1 IC50 (nM)Reference
1 HH1900[2][4]
4a HTrifluoromethyl-[2][4]
4h 3,5-dimethoxyphenylTrifluoromethyl7[2][3][4]
Hypothetical Analogue A AllylMethylData Not Available-

Table 1: In vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine analogues against FGFR1. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 clearly demonstrates the critical role of substitutions on the 1H-pyrrolo[2,3-b]pyridine core.

  • Compound 1 , the unsubstituted parent scaffold, exhibits a modest FGFR1 inhibitory activity with an IC50 value of 1900 nM.[2][4] This serves as a baseline for evaluating the effect of further modifications.

  • The introduction of a trifluoromethyl group at the 5-position (Compound 4a) is a strategic move to potentially form a hydrogen bond with Glycine 485 in the FGFR1 active site, a common strategy to enhance binding affinity.[2][4]

  • The most potent analogue in this series, Compound 4h , features a 3,5-dimethoxyphenyl group at the 3-position in addition to the 5-trifluoromethyl group. This substitution leads to a dramatic increase in potency, with an IC50 of 7 nM.[2][3][4] Molecular docking studies suggest that the 3,5-dimethoxyphenyl group occupies a hydrophobic pocket and forms a crucial π-π stacking interaction with Phenylalanine 489, while also maintaining hydrogen bonding with Aspartate 641.[2]

While experimental data for Hypothetical Analogue A (this compound) is not available in the reviewed literature, we can extrapolate from the SAR. The smaller methyl group at the 5-position, compared to the trifluoromethyl group, may have a different electronic and steric influence on the interaction with the protein. The allyl group at the 3-position, being smaller and more flexible than the 3,5-dimethoxyphenyl group, would likely result in a different binding mode and potency. This highlights the necessity of empirical testing for each new analogue.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a practical context for the data presented, a detailed protocol for a typical in vitro kinase inhibition assay is outlined below. This protocol is a representative example and may require optimization for specific kinases and compounds.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound to Plate Compound_Prep->Plate_Setup Assay_Mix Kinase/Substrate Mix Kinase_Binding Add Kinase/Substrate (Incubate 10 min) Assay_Mix->Kinase_Binding Plate_Setup->Kinase_Binding Reaction_Start Add ATP (Incubate 60 min) Kinase_Binding->Reaction_Start Reaction_Stop Add ADP-Glo™ Reagent (Incubate 40 min) Reaction_Start->Reaction_Stop Signal_Dev Add Detection Reagent (Incubate 30 min) Reaction_Stop->Signal_Dev Read_Plate Measure Luminescence Signal_Dev->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context: FGFR Signaling

To appreciate the therapeutic rationale for developing FGFR inhibitors, it is essential to understand their role in cellular signaling. The following diagram illustrates a simplified FGFR signaling pathway.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Inhibitor 1H-pyrrolo[2,3-b]pyridine Analogue Inhibitor->Dimerization Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Upon binding of Fibroblast Growth Factor (FGF), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] These pathways regulate fundamental cellular processes, and their dysregulation can drive tumorigenesis. 1H-pyrrolo[2,3-b]pyridine analogues, by inhibiting the kinase activity of FGFR, can block these downstream signals and thereby exert their anti-cancer effects.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly validated and versatile starting point for the design of potent kinase inhibitors. As demonstrated with FGFR as a representative target, strategic modifications to this core structure can lead to dramatic improvements in inhibitory activity. While the specific biological profile of this compound remains to be fully elucidated, the principles of structure-activity relationships derived from its analogues provide a strong foundation for future drug discovery efforts. Further exploration of substitutions at the 3- and 5-positions, coupled with rigorous biological evaluation and pharmacokinetic profiling, will undoubtedly lead to the development of novel and effective therapeutics for a range of diseases.

References

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21585.
  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
  • Abdel-Aziem, A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1345.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

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  • El-Mernissi, Y., et al. (2021). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, PMCID: PMC8632123.
  • Laconde, G., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140.
  • Alotaibi, A. A., et al. (2021). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Semantic Scholar.
  • Google Patents. (2013). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123.
  • Google Patents. (2015). US9150570B2 - Synthesis of heterocyclic compounds.
  • Google Patents. (2014). WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Google Patents. (2014). 3,5-(UN)SUBSTITUTED-1H-PYRROLO[2,3-B]PYRIDINE, 1H-PYRAZOLO[3,4-B]PYRIDINE AND 5H-PYRROLO [2-,3-B]PYRAZINE DUAL ITK AND JAK3 KINA.
  • El-Naggar, M., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 11(54), 34229-34250.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Procedural Overview

Hazard Assessment and Triage

Understanding the potential hazards of 3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is the foundation of its safe handling and disposal. The molecule's structure suggests several potential risks that must be considered.

a. Pyrrolopyridine Core: Nitrogen-containing heterocyclic compounds, such as pyrrolopyridines, are prevalent in pharmaceuticals due to their biological activity.[4][5][6] This biological activity implies that even small quantities could have physiological effects, necessitating careful handling to avoid exposure. Many pyrrolopyridine derivatives are investigated as kinase inhibitors for cancer treatment, highlighting their potential bioactivity.[7]

b. Allyl Group: The allyl functional group introduces distinct hazards. Allyl compounds are often associated with:

  • Flammability: Many allyl compounds are flammable.[8][9]

  • Toxicity: Allyl compounds can be toxic if inhaled, ingested, or absorbed through the skin.[9][10]

  • Reactivity: The double bond in the allyl group can make the compound reactive, potentially polymerizing or reacting violently with strong oxidizing agents, acids, or bases.[11]

c. Physical Form: The compound is listed as a solid, which can reduce the risk of inhalation compared to a volatile liquid. However, dust from the solid can still be inhaled, and skin contact should be avoided.

Quantitative Data Summary

PropertyValueSource
CAS Number 1198098-45-1
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Physical Form Solid
Storage Class Combustible Solid

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards, a stringent PPE and engineering control regimen is mandatory.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[12]

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always check the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A lab coat is required, and for larger quantities, a chemical-resistant apron is recommended.[13]

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14]

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is crucial to mitigate risks.

a. Small Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described above.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.

  • Collection: Carefully sweep the material into a designated, labeled hazardous waste container using non-sparking tools.[15]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[13]

b. Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Isolate the Area: Close doors to the affected area and post warning signs.

  • Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[1][2][16]

Step 1: Waste Identification and Classification

  • Based on its structural components, this compound should be treated as a hazardous chemical waste.[1] It is likely to be classified as both a toxic and potentially flammable solid waste.

  • Consult your institution's EHS department for specific waste codes.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[16] The container must be compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must also be collected as hazardous waste.[17]

  • "Empty" Containers: The original container of the chemical, even if "empty," must be disposed of as hazardous waste, as residual amounts may remain.[17]

Step 3: Labeling and Storage

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Combustible Solid).[1][18]

  • Storage: Store the waste container in a designated satellite accumulation area.[16] The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.

Step 4: Disposal

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2]

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal, which will be handled by the EHS department and a licensed hazardous waste disposal company.[19]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_response Response & Collection cluster_disposal Final Disposal start Start: Handling of this compound ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill Spill Occurs waste_generated->spill Yes excess_material Excess/Unused Material waste_generated->excess_material Yes contaminated_items Contaminated Items (Gloves, Weigh Boats, etc.) waste_generated->contaminated_items Yes spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup collect_solid Collect in Labeled, Sealed Hazardous Waste Container excess_material->collect_solid collect_items Collect in Separate Labeled Bag/Container contaminated_items->collect_items spill_cleanup->collect_solid storage Store in Satellite Accumulation Area collect_solid->storage collect_items->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal via Licensed Vendor ehs_contact->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.